Fmoc-L-Prolinol
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUXXCOVGMCKQL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350932 | |
| Record name | Fmoc-L-Prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148625-77-8 | |
| Record name | Fmoc-L-Prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fmoc-L-Prolinol in Advanced Synthesis
An In-depth Technical Guide to Fmoc-L-Prolinol: Structure, Synthesis, and Applications
In the landscape of medicinal chemistry and peptide science, the strategic selection of building blocks is paramount to achieving desired therapeutic outcomes. This compound, a chiral amino alcohol protected by the fluorenylmethoxycarbonyl (Fmoc) group, has emerged as a pivotal reagent for researchers and drug development professionals.[1] Its unique structural features—a rigid pyrrolidine ring, a primary alcohol, and a base-labile protecting group—offer a powerful combination of stability and controlled reactivity.[1] This guide provides a senior application scientist's perspective on the core properties, synthesis, and critical applications of this compound, moving beyond simple protocols to explain the causality behind its utility in sophisticated molecular design.
Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a white to off-white crystalline powder valued for its high purity and defined stereochemistry, which are critical for predictable outcomes in asymmetric synthesis.[1]
Chemical Structure
The molecule consists of an L-proline scaffold where the carboxylic acid has been reduced to a hydroxymethyl group. The secondary amine of the pyrrolidine ring is protected by the bulky Fmoc group. This protection is crucial, rendering the amine temporarily inert and preventing unwanted side reactions during synthesis, while allowing for selective deprotection under mild basic conditions.[2][3]
Caption: Chemical structure of (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(hydroxymethyl)pyrrolidine.
Physicochemical Data
The properties summarized below are critical for experimental design, including solvent selection, reaction temperature, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 148625-77-8 | [1][4] |
| Molecular Formula | C₂₀H₂₁NO₃ | [1][5][6] |
| Molecular Weight | 323.39 g/mol | [1][5] |
| Appearance | White or off-white powder | [1] |
| Purity | ≥98.0% (HPLC) | |
| Optical Rotation | [α]D²⁰ = -42° to -38° (c=1 in DMF) | [1] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [4] |
| Storage | Desiccate at -20°C for long-term stability | [4][7] |
Synthesis and Purification Protocol
The synthesis of this compound is a direct and high-yielding process that leverages the nucleophilicity of the secondary amine on the L-Prolinol scaffold. The choice of the Fmoc-donating reagent is critical and often depends on lab availability and desired reaction kinetics; N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are the most common choices.
Causality in Experimental Design
-
Base Selection: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base such as sodium bicarbonate is used. Its role is to scavenge the acid (HCl or N-hydroxysuccinimide) generated during the reaction, driving the equilibrium towards product formation without competing with the prolinol amine.
-
Solvent System: A polar aprotic solvent like Dichloromethane (DCM) or a mixture including water is chosen to dissolve the starting materials and facilitate the reaction.
-
Temperature Control: The reaction is typically initiated at 0°C to control the initial exotherm and minimize potential side reactions, before being allowed to proceed at room temperature for completion.
Step-by-Step Synthesis Workflow
Caption: Standard workflow for the N-protection of L-Prolinol to yield this compound.
Detailed Protocol
-
Preparation: In a round-bottom flask, dissolve L-Prolinol (1.0 eq) and a suitable base (e.g., NaHCO₃, 2.5 eq) in a 1:1 mixture of Dioxane and Water.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-Cl (1.0 eq) in Dioxane dropwise over 30 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, dilute the mixture with water and extract with an organic solvent such as Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography if needed to yield a pure white solid.
Core Applications in Research and Development
This compound is not merely a protected amino acid; it is a strategic chiral building block that opens avenues to novel molecular architectures.[1][]
Advanced Peptide Synthesis and Peptidomimetics
While Fmoc-L-Proline is used to introduce the conformationally rigid proline residue into a peptide backbone, this compound serves a different, yet equally critical, role.[2][9]
-
C-Terminal Modification: It is used to synthesize peptide alcohols, where the C-terminal carboxylic acid is replaced with a hydroxymethyl group. This modification is common in peptidomimetics to increase metabolic stability and alter binding properties.
-
Bioconjugation: The primary alcohol serves as a reactive handle for attaching other molecules, such as fluorescent labels, linkers for drug delivery systems, or for immobilization onto solid surfaces.[1][9]
Asymmetric Synthesis and Organocatalysis
The inherent chirality of the prolinol scaffold makes it a valuable precursor in asymmetric synthesis.[1]
-
Chiral Auxiliary: The Fmoc-protected form is used to introduce the chiral prolinol moiety into a larger molecule. After subsequent reactions, the prolinol auxiliary can be cleaved, having successfully transferred its stereochemical information.
-
Precursor to Organocatalysts: L-Prolinol itself (after removal of the Fmoc group) and its derivatives are highly effective organocatalysts for a range of carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael reactions.[10][11][12] These reactions typically proceed through an enamine-based transition state, where the stereochemistry of the proline ring dictates the facial selectivity of the reaction, leading to enantiomerically enriched products.[10]
Quality Control: A Guide to Spectroscopic Characterization
Confirming the identity and purity of this compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for quality control. While raw spectra are instrument-dependent, the expected signals are universal.
| Technique | Expected Characteristic Signals |
| ¹H NMR | ~7.2-7.8 ppm: Multiplets corresponding to the 8 aromatic protons of the fluorenyl group. ~4.0-4.5 ppm: Multiplets for the -CH₂-O- and -CH- of the Fmoc group. ~3.5-3.8 ppm: Diastereotopic protons of the -CH₂OH group. ~1.5-2.2 ppm: Multiplets for the protons on the pyrrolidine ring. |
| ¹³C NMR | ~155 ppm: Carbonyl carbon of the carbamate (Fmoc group). ~120-145 ppm: Aromatic carbons of the fluorenyl group. ~65-70 ppm: Carbons of the -CH₂-O- (Fmoc) and -CH₂OH groups. ~25-60 ppm: Carbons of the pyrrolidine ring. |
| FT-IR (cm⁻¹) | ~3400 cm⁻¹: Broad O-H stretch (alcohol). ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1690 cm⁻¹: Strong C=O stretch (carbamate). |
| Mass Spec (ESI+) | m/z ~324.16: [M+H]⁺ m/z ~346.14: [M+Na]⁺ |
Handling, Storage, and Safety
The long-term integrity of this compound depends on proper handling and storage.
-
Storage: The compound should be stored desiccated in a freezer at -20°C.[4][7] This minimizes degradation from atmospheric moisture and thermal stress.
-
Solution Stability: For optimal results, solutions should be prepared fresh on the day of use. If advance preparation is necessary, stock solutions in an anhydrous solvent like DMSO can be stored sealed at -20°C or below for several months.[4] Before use, ensure the solution is fully thawed and vortexed.
-
Safety: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder. Work in a well-ventilated area or fume hood.
Conclusion
This compound is a testament to the power of thoughtful molecular design. Its utility extends far beyond that of a simple protected amino alcohol, serving as a versatile and strategic tool for chemists. By enabling the synthesis of modified peptides, acting as a reliable chiral building block, and serving as a precursor to powerful organocatalysts, this compound is indispensable for advancing the frontiers of drug discovery and complex molecule synthesis. Its successful application hinges on a deep understanding of its properties, a mastery of its synthetic protocols, and a creative vision for its deployment in molecular architecture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Prolinol | CAS:148625-77-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. peptide.com [peptide.com]
- 6. scbt.com [scbt.com]
- 7. 148625-77-8|Fmoc-Prolinol|BLD Pharm [bldpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 11. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 12. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Fmoc-L-Prolinol from L-Prolinol
Introduction
In the landscape of modern peptide synthesis and drug discovery, the strategic use of protecting groups is fundamental to achieving high-purity, complex biomolecules. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone, prized for its stability under acidic conditions and its facile removal with mild bases.[1][2] This orthogonality to acid-labile protecting groups like Boc (tert-butyloxycarbonyl) makes it indispensable for sophisticated synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][3][4]
Fmoc-L-Prolinol, an alcohol derivative of the unique imino acid proline, is a critical chiral building block. Its incorporation into molecular scaffolds is leveraged to introduce conformational rigidity, a property highly sought after in the design of peptide-based therapeutics, catalysts, and novel biomaterials.[5][6] The synthesis of this compound is a foundational procedure for laboratories engaged in medicinal chemistry and peptide research.
This guide provides an in-depth, field-proven methodology for the synthesis of this compound from its precursor, L-prolinol. We will dissect the reaction mechanism, present a detailed experimental protocol, and outline the necessary analytical techniques for quality control, offering researchers a self-validating system for producing this high-value reagent.
Reaction Principle and Mechanism: The Schotten-Baumann Approach
The synthesis hinges on the N-protection of the secondary amine of L-prolinol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is a classic example of a Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.
The Mechanism:
The reaction proceeds via a nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-prolinol acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl.[7]
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Neutralization: The reaction liberates hydrochloric acid (HCl), which is immediately neutralized by the base (e.g., sodium bicarbonate) present in the reaction medium. This neutralization step is critical as it drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.[7]
The choice of Fmoc-Cl as the protecting agent is deliberate; it is a stable, solid reagent that reacts efficiently with amines.[7][8] The resulting Fmoc-carbamate is robust enough to withstand a wide range of reaction conditions but can be selectively cleaved when desired, making it a cornerstone of modern peptide chemistry.[9]
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with built-in checkpoints and explanations for each critical step.
Materials and Reagents
-
L-Prolinol (≥98%)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, ≥98%)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator, and TLC equipment.
Step-by-Step Methodology
-
Reactant Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-prolinol (1.0 eq) and sodium bicarbonate (2.5 eq) in a biphasic mixture of deionized water and dichloromethane (1:1 ratio, e.g., 40 mL each).
-
Causality: The biphasic system facilitates the reaction at the interface. NaHCO₃ acts as the base to neutralize the HCl byproduct, and its presence in the aqueous phase prevents unwanted side reactions with the organic-soluble components.[7]
-
-
Fmoc-Cl Addition:
-
Cool the vigorously stirring mixture to 0°C using an ice bath.
-
In a separate beaker, dissolve Fmoc-Cl (1.05 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the Fmoc-Cl solution to the reaction flask dropwise over 30 minutes using a dropping funnel. Maintain the temperature at 0°C throughout the addition.
-
Causality: The reaction is exothermic. A slow, controlled addition at low temperature prevents potential side reactions and degradation of the Fmoc-Cl reagent, which is sensitive to heat and moisture.[7][8]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Let the reaction stir vigorously overnight (approximately 12-16 hours) to ensure it proceeds to completion.
-
Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate/Hexane. The disappearance of the L-prolinol spot and the appearance of a new, UV-active product spot (due to the fluorenyl group) indicates progress.
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM (e.g., 2 x 30 mL).
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with 1 M HCl (2 x 30 mL), deionized water (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Causality: The acid wash removes any unreacted L-prolinol and residual base. The brine wash removes bulk water and aids in breaking any emulsions, preparing the organic layer for drying.
-
-
Drying and Concentration:
-
Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white or off-white solid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel if significant impurities are present.
-
Trustworthiness: Purification is essential to remove any unreacted starting materials or byproducts, ensuring the final product meets the high-purity standards (typically >98% by HPLC) required for peptide synthesis.[10]
-
Process Visualization and Quantitative Data
Synthesis Workflow Diagram
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. One moment, please... [total-synthesis.com]
- 8. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. ajpamc.com [ajpamc.com]
An In-depth Technical Guide to Fmoc-L-Prolinol: Synthesis, Properties, and Applications in Asymmetric Synthesis
Introduction: The Strategic Importance of Fmoc-L-Prolinol in Modern Chemistry
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral auxiliaries and building blocks are the cornerstone of asymmetric synthesis, enabling the precise construction of stereocenters. Among these critical reagents, (S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(hydroxymethyl)pyrrolidine, commonly known as this compound, has emerged as a versatile and valuable tool.
Derived from the naturally occurring amino acid L-proline, this compound combines the rigid, stereodefined pyrrolidine scaffold with the strategically labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This combination makes it an ideal precursor for a range of applications, from being a stable building block in peptide synthesis to serving as a source for one of the most powerful classes of organocatalysts.[1] This guide provides an in-depth exploration of this compound, detailing its fundamental properties, validated synthesis protocols, and its pivotal role in facilitating stereocontrolled reactions. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent's function and practical application.
Core Physicochemical and Structural Data
This compound is a white to off-white crystalline powder. The presence of the bulky, aromatic Fmoc group renders it soluble in a variety of common organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). Its structural and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 148625-77-8 | [1] |
| Molecular Formula | C₂₀H₂₁NO₃ | [1] |
| Molecular Weight | 323.39 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Storage | Store at -20°C, desiccated | N/A |
| Purity (Typical) | ≥98% (HPLC) | N/A |
Synthesis of this compound: A Validated Two-Step Approach
While this compound is commercially available, understanding its synthesis is crucial for methodological development and quality control. A robust and widely practiced approach involves a two-step sequence starting from the inexpensive chiral pool amino acid, L-proline. This pathway first involves the protection of the secondary amine with the Fmoc group, followed by the selective reduction of the carboxylic acid to the primary alcohol.
Diagram of the Synthetic Pathway
Caption: Synthetic route from L-Proline to this compound.
Step 1: Fmoc Protection of L-Proline
Causality and Mechanistic Insight: The protection of the secondary amine of L-proline is the foundational step. The Fmoc group is chosen for its stability under a wide range of conditions, yet its susceptibility to mild basic conditions (e.g., piperidine) makes it an orthogonal protecting group in multi-step synthesis. The reaction proceeds via nucleophilic attack of the deprotonated proline amine onto the electrophilic carbonyl carbon of an Fmoc-donating reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). An inorganic base like potassium carbonate is used to deprotonate the proline amine and neutralize the acidic byproduct (HCl or N-hydroxysuccinimide).[2]
Detailed Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve L-proline (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath with gentle stirring.
-
Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 0.95 eq) in 1,4-dioxane to the cooled mixture over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with water and perform a liquid-liquid extraction with diethyl ether to remove organic-soluble impurities.
-
Acidification: Carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl. This protonates the carboxylate, making the product organic-soluble.
-
Extraction: Extract the acidified aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Fmoc-L-Proline as a white solid.[2]
Step 2: Reduction of Fmoc-L-Proline to this compound
Causality and Mechanistic Insight: The conversion of the carboxylic acid to a primary alcohol requires a reducing agent. While lithium aluminum hydride (LiAlH₄) is effective, borane complexes, such as borane-methyl sulfide (BMS), are often preferred for their milder nature and higher functional group tolerance.[3] The borane coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards hydride delivery. Subsequent hydrolysis quenches the reaction and liberates the alcohol. This step must be performed under anhydrous conditions to prevent quenching of the reducing agent.
Detailed Experimental Protocol:
-
Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, add Fmoc-L-Proline (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) under an argon or nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add borane-methyl sulfide complex (BMS, ~2.0 eq) dropwise via the addition funnel. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl and stir for 30 minutes. Basify the solution with 2 M NaOH and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Application in Asymmetric Synthesis: A Chiral Precursor
This compound's primary value lies in its role as a stable, protected precursor to L-Prolinol, a highly effective chiral auxiliary and organocatalyst.[4][5] The Fmoc group allows for the storage and handling of the chiral scaffold, which can be deprotected in situ or in a separate step to generate the catalytically active species. A classic application is in the asymmetric Michael addition of aldehydes or ketones to nitroolefins, a key carbon-carbon bond-forming reaction.
Diagram of the Catalytic Cycle
Caption: Deprotection of this compound and subsequent catalytic cycle.
Protocol: Asymmetric Michael Addition using L-Prolinol derived from this compound
Causality and Mechanistic Insight: The reaction is catalyzed by L-Prolinol, generated via the deprotection of this compound. L-Prolinol reacts with a ketone (e.g., cyclohexanone) to form a chiral enamine intermediate. The stereocenter on the pyrrolidine ring directs the incoming nitroolefin to attack one face of the enamine preferentially, establishing the new stereocenter with high fidelity. Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the L-Prolinol catalyst, allowing it to re-enter the catalytic cycle.[4]
Detailed Experimental Protocol:
-
Deprotection: Dissolve this compound (0.1 eq) in dimethylformamide (DMF). Add piperidine (2.0 eq relative to this compound) and stir at room temperature for 30 minutes. The solvent can be removed under high vacuum to yield crude L-Prolinol, or the resulting solution can be used directly in some cases, though isolation is preferable for purity.
-
Reaction Setup: In a reaction vial, dissolve the generated L-Prolinol catalyst (1.0 eq, based on the initial catalyst amount) in the chosen solvent (e.g., chloroform or neat ketone).
-
Addition of Reactants: Add the ketone (e.g., cyclohexanone, 10.0 eq) and the β-nitrostyrene (1.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using TLC or ¹H NMR.
-
Workup: Upon completion, quench the reaction with a dilute aqueous HCl solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the enantiomerically enriched Michael adduct.
Conclusion and Future Outlook
This compound is more than a simple amino alcohol derivative; it is a strategic enabling reagent. Its robust Fmoc protection provides stability, while its underlying L-Prolinol core offers access to powerful and selective catalytic transformations. The protocols detailed herein represent field-proven, reliable methods for its synthesis and subsequent application, providing a solid foundation for researchers in drug discovery and process development. As the quest for ever more complex and stereochemically defined molecules continues, the utility of versatile and reliable chiral building blocks like this compound will only grow, solidifying its place as an indispensable tool in the synthetic chemist's arsenal.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Art of Dissolution: A Senior Application Scientist's Guide to the Solubility of Fmoc-L-Prolinol in Common Organic Solvents
Foreword: Beyond the Data Sheet – A Practical Perspective on Solubility
In the landscape of peptide synthesis and drug development, the seemingly mundane parameter of solubility is, in reality, a critical linchpin. For researchers and process chemists, understanding the solubility of protected amino acid building blocks like Fmoc-L-Prolinol is not merely an academic exercise; it is a cornerstone of reproducible, efficient, and scalable synthesis. An Fmoc-amino acid that fails to completely dissolve can lead to catastrophic consequences downstream: inaccurate reagent concentrations, sluggish or incomplete coupling reactions, the formation of deletion sequences, and ultimately, compromised purity and yield of the target molecule.
This guide is conceived from years of hands-on experience in the field, where theoretical knowledge meets the practical realities of the laboratory. It eschews a rigid, one-size-fits-all approach, instead offering a deep dive into the core principles governing the solubility of this compound. We will explore the nuanced interplay between the molecule's structure and the properties of common organic solvents. More importantly, this document provides a robust, self-validating experimental framework for you, the researcher, to determine precise solubility in your solvent system of choice. Our aim is to empower you with not just data, but with a causal understanding that will inform your experimental design and troubleshooting efforts.
Physicochemical Profile of this compound
This compound, with the systematic name (S)-1-(9H-fluoren-9-yl)methoxycarbonyl)-2-(hydroxymethyl)pyrrolidine, is a pivotal building block in synthetic organic chemistry. Its structure, a harmonious blend of a bulky, non-polar protecting group and a more polar amino alcohol core, dictates its solubility behavior.
| Property | Value | Source |
| CAS Number | 148625-77-8 | [1][2][3] |
| Molecular Formula | C₂₀H₂₁NO₃ | [2][3] |
| Molecular Weight | 323.39 g/mol | [2] |
| Appearance | White to off-white powder | Chem-Impex |
| Storage | -20°C, desiccated | [1] |
The large, aromatic fluorenylmethoxycarbonyl (Fmoc) group is intensely hydrophobic, driving solubility in non-polar and polar aprotic organic solvents. Conversely, the prolinol moiety, with its hydroxyl group, introduces a degree of polarity and the capacity for hydrogen bonding, which can influence its interaction with protic solvents.
Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Deep Dive
The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. For this compound, this principle manifests in a delicate balance between its constituent parts.
-
The Dominance of the Fmoc Group: The sheer size and lipophilicity of the Fmoc group are the primary drivers of this compound's solubility profile. This large, non-polar moiety readily interacts with a wide array of organic solvents through van der Waals forces.
-
The Role of the Prolinol Core: The pyrrolidine ring and the hydroxyl group introduce polarity. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor. This characteristic is crucial when considering solubility in polar protic solvents like methanol and ethanol.
-
Solvent Parameters at Play:
-
Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further divided into protic (containing acidic protons, e.g., alcohols) and aprotic (lacking acidic protons, e.g., DMF, DMSO).
-
Dielectric Constant: This property reflects a solvent's ability to separate ions. Solvents with higher dielectric constants are generally better at dissolving polar compounds.
-
Hydrogen Bonding Capacity: A solvent's ability to donate or accept hydrogen bonds significantly impacts its interaction with solutes that also have these capabilities, such as the hydroxyl group in this compound.
-
The interplay of these factors is visualized in the following logical diagram:
Caption: Interplay of molecular and solvent properties governing solubility.
Quantitative and Qualitative Solubility Data
While comprehensive, publicly available quantitative solubility data for this compound is limited, a combination of supplier information, data from analogous compounds, and established principles in peptide chemistry allows us to construct a reliable overview. For precise applications, empirical determination as outlined in Section 4 is strongly recommended.
Table 1: Solubility Profile of this compound and Related Compounds
| Solvent | Solvent Type | This compound (Qualitative) | Analog: Fmoc-L-Proline (Quantitative) | Analog: N-Boc-L-proline (Quantitative) |
| Dimethylformamide (DMF) | Polar Aprotic | Expected to be highly soluble | Easily Soluble | ~20 mg/mL[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] | 45 mg/mL (133.38 mM)[5] | ~15 mg/mL[4] |
| Dichloromethane (DCM) | Non-polar | Soluble[1] | - | - |
| Chloroform | Non-polar | Soluble[1] | - | Soluble[6] |
| Ethyl Acetate | Moderately Polar | Soluble[1] | - | - |
| Acetone | Polar Aprotic | Soluble[1] | - | - |
| Acetonitrile (ACN) | Polar Aprotic | Expected to be soluble | - | - |
| Tetrahydrofuran (THF) | Polar Aprotic | Expected to be soluble | - | - |
| Methanol (MeOH) | Polar Protic | Expected to be soluble | Soluble[7] | Soluble[6] |
| Ethanol (EtOH) | Polar Protic | Expected to be soluble | - | ~15 mg/mL[4] |
| Water | Polar Protic | Sparingly soluble to insoluble | Sparingly soluble | Limited solubility[6] |
-
Practical Insights: The high solubility in polar aprotic solvents like DMF and DMSO is consistent with their widespread use in solid-phase peptide synthesis (SPPS), where high concentrations of reagents are necessary for driving coupling reactions to completion. The solubility in chlorinated solvents like DCM and chloroform is also advantageous for various synthetic manipulations and purification procedures. The lower solubility in water is typical for Fmoc-protected amino acids due to the hydrophobic nature of the Fmoc group.
Experimental Protocol: Gravimetric Determination of Solubility
This protocol provides a robust, self-validating method for accurately determining the solubility of this compound in a specific organic solvent at a given temperature. The gravimetric method is a gold standard, relying on the direct measurement of mass.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (≥98% purity)
-
Solvent of interest (HPLC grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Temperature-controlled orbital shaker or vortex mixer
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Pre-weighed, clean, and dry evaporation dishes or vials
-
Vacuum oven or desiccator
Workflow Diagram:
Caption: Gravimetric solubility determination workflow.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: a. To a vial, add a known volume (e.g., 2.0 mL) of the chosen solvent. b. Add an excess amount of this compound to the vial. "Excess" means that a visible amount of undissolved solid should remain after the equilibration period. c. Tightly cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
Sample Collection and Filtration: a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes. b. Carefully draw a known volume of the clear supernatant into a syringe (e.g., 1.0 mL). Avoid disturbing the solid at the bottom. c. Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry evaporation dish. The filtration step is critical to remove any suspended microparticles.
-
Gravimetric Analysis: a. Record the exact mass of the empty evaporation dish (m_dish). b. Record the exact mass of the dish containing the filtered solution (m_solution). c. Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated. Alternatively, use a desiccator under high vacuum. d. Once completely dry, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption. e. Weigh the dish containing the dried this compound residue (m_final).
-
Calculation: a. Mass of the dissolved solute (m_solute): m_solute = m_final - m_dish b. Mass of the solvent (m_solvent): m_solvent = m_solution - m_final c. Solubility (in g/100 g of solvent): Solubility = (m_solute / m_solvent) * 100 d. To express solubility in mg/mL, the density of the solvent at the experimental temperature is required.
Self-Validation and Trustworthiness: This protocol is inherently self-validating. Running the experiment in triplicate will provide a measure of precision. The use of a filtration step ensures that only dissolved material is quantified, and the gravimetric endpoint is a direct and absolute measurement, minimizing assumptions and potential for instrumental error.
Conclusion: An Empowered Approach to Synthesis
This guide has provided a multifaceted view of the solubility of this compound, integrating theoretical principles with practical, actionable data and protocols. While we have offered qualitative and extrapolated quantitative data, the core takeaway for the practicing scientist is the empowerment that comes from empirical determination. The provided gravimetric protocol is a robust tool that allows for the generation of precise, application-specific solubility data, thereby removing ambiguity and enhancing the predictability and success of synthetic endeavors. A thorough understanding and characterization of the solubility of this key building block is a direct investment in the efficiency of your workflow and the quality of your final product.
References
- 1. Fmoc-Prolinol | CAS:148625-77-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. scbt.com [scbt.com]
- 3. peptide.com [peptide.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fmoc-L-Proline | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
Fmoc-L-Prolinol: A Chiral Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science. Fmoc-L-Prolinol, a derivative of the natural amino acid L-proline, has emerged as a versatile and powerful chiral building block. Its unique rigid pyrrolidine structure, combined with the strategic placement of a hydroxyl group and the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, offers chemists precise stereochemical control in a variety of transformations. This guide provides a comprehensive overview of the synthesis, core applications, and mechanistic underpinnings of this compound, offering field-proven insights for its effective utilization.
Core Attributes and Synthesis
This compound's utility stems from its inherent chirality and the synthetic accessibility of both its enantiomers. The "L" configuration, derived from natural L-proline, is most common, but the "D" form is also available for the synthesis of unnatural isomers of bioactive molecules. The key structural features are the pyrrolidine ring, which imparts conformational rigidity, the hydroxyl group, which can be a handle for further functionalization or a key element in directing stereochemistry, and the Fmoc group, which protects the secondary amine.
The synthesis of this compound is typically achieved through the reduction of the corresponding Fmoc-L-proline. This precursor is readily prepared by reacting L-proline with a fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-Osu), under basic conditions.[1][2] The subsequent reduction of the carboxylic acid to the primary alcohol is commonly accomplished using reducing agents like lithium aluminium hydride.[3]
Experimental Protocol: Synthesis of Fmoc-L-Proline[1][2]
-
Dissolution: Dissolve L-proline in an aqueous solution of a base, such as sodium carbonate or potassium carbonate, often mixed with an organic solvent like dioxane or tetrahydrofuran to aid solubility.[1]
-
Fmoc Protection: Cool the solution (e.g., to 0°C) and add the Fmoc-Cl or Fmoc-Osu reagent portion-wise while stirring.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours to overnight to ensure complete reaction.[1][2]
-
Work-up: Perform an aqueous work-up to remove unreacted reagents. This typically involves washing with a non-polar organic solvent (e.g., diethyl ether) to remove impurities, followed by acidification of the aqueous layer to precipitate the Fmoc-L-proline product.[1]
-
Isolation: Extract the product into an organic solvent like dichloromethane or ethyl acetate, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield the solid Fmoc-L-proline.[1]
The subsequent reduction to this compound requires careful handling of potent reducing agents and anhydrous conditions.
Key Applications in Organic Synthesis
This compound is a multifaceted tool in the hands of a synthetic chemist, finding its primary applications in three major areas: as a chiral building block in peptide and complex molecule synthesis, as a chiral auxiliary to direct stereoselective reactions, and as a precursor for potent organocatalysts.
Chiral Building Block in Synthesis
The most direct application of this compound is its incorporation into larger molecules where the prolinol scaffold is a desired structural motif. In peptide synthesis, while Fmoc-L-proline is more common for building the peptide backbone, this compound can be used to introduce a terminal prolinol residue, which can be crucial for the biological activity of certain peptide-based therapeutics.[4][5] The Fmoc group's base-lability allows for its selective removal under mild conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), which is orthogonal to many other protecting group strategies used in complex molecule synthesis.[6][7][8]
The hydroxyl group of this compound offers a site for further modification, allowing it to be used in the synthesis of complex natural products and novel biomolecules.[4] This functional handle can be used for esterification, etherification, or conversion to other functional groups, expanding its synthetic utility.
Chiral Auxiliary for Asymmetric Reactions
A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction.[9] Prolinol itself is an effective chiral auxiliary, and the Fmoc-protected version allows for its use in contexts where protection of the nitrogen atom is necessary. The rigid pyrrolidine ring and the defined stereocenter effectively shield one face of a reacting molecule, forcing an incoming reagent to attack from the less sterically hindered face.
For example, (S)-prolinol has been successfully employed as a chiral auxiliary in the silver-mediated synthesis of axially chiral vinylallenes, achieving excellent enantiopurity.[10] The temporary installation of the prolinol moiety to a propargylamine precursor directs the stereochemical outcome of the subsequent rearrangement to the allene. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered.
Precursor to Chiral Ligands and Organocatalysts
Perhaps the most significant impact of prolinol and its derivatives has been in the field of organocatalysis.[11][12][13] Proline and its derivatives can catalyze a wide range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.[11][12][13] These catalysts often operate through the formation of enamine or iminium ion intermediates.[11]
This compound serves as a key starting material for the synthesis of more complex and highly effective chiral ligands and organocatalysts. The hydroxyl group can be readily converted into a silyl ether, and the Fmoc group can be removed to allow for N-alkylation or other modifications. For instance, diarylprolinol silyl ethers are a prominent class of organocatalysts derived from prolinol.[14] These catalysts have demonstrated high efficacy in a variety of stereoselective reactions. Additionally, new chiral pyridine prolinol derivatives have been synthesized and investigated for their catalytic activity in asymmetric reductions and additions.[15] Binaphthyl-prolinol ligands have also been designed for enantioselective arylations.[16]
The development of prolinol-based chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis represents an innovative approach, where the prolinol derivative acts as both the solvent and the catalyst.[17][18]
Mechanistic Insights: The Role of the Fmoc Group
The choice of the Fmoc protecting group is a critical aspect of the utility of this compound. Its primary function is to mask the nucleophilicity of the proline nitrogen, preventing unwanted side reactions. The mechanism of Fmoc deprotection is a base-mediated β-elimination.[19]
Fmoc Deprotection Workflow
Caption: Workflow for the deprotection of the Fmoc group.
The standard protocol for Fmoc removal involves treatment with a 20% solution of piperidine in DMF.[6][7] The reaction is typically rapid, often proceeding in two stages: a short initial treatment followed by a longer second exposure to ensure complete removal.[6] The dibenzofulvene byproduct is trapped by piperidine to form a stable adduct, which is then washed away.[19] The progress of the deprotection can often be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a characteristic absorbance.[20]
While piperidine is the most common reagent, alternatives such as 1,8-diazabicycloundec-7-ene (DBU) in combination with piperazine can be used, particularly to mitigate side reactions like diketopiperazine formation when proline is at certain positions in a peptide sequence.[8]
Comparative Data
| Parameter | Fmoc-Protected Amino Group | Boc-Protected Amino Group |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[7] | Acid-labile (e.g., trifluoroacetic acid)[7] |
| Orthogonality | High, compatible with acid-labile side-chain protecting groups. | Lower, requires very strong acid for final cleavage of different side-chain protecting groups. |
| Byproducts | Dibenzofulvene-piperidine adduct (UV active)[19] | Isobutylene and CO2 (gaseous) |
| Common Side Reactions | Diketopiperazine formation (sequence dependent)[8] | Acid-catalyzed side reactions |
This table highlights the key differences between the two most common protecting group strategies in solid-phase peptide synthesis, underscoring the mild conditions associated with the Fmoc group.
Conclusion
This compound is a valuable and versatile chiral reagent in organic chemistry. Its utility as a chiral building block, a stereodirecting auxiliary, and a precursor for a wide range of organocatalysts makes it an indispensable tool for the synthesis of enantiomerically pure pharmaceuticals, natural products, and advanced materials. A thorough understanding of its synthesis, reactivity, and the strategic role of the Fmoc protecting group empowers researchers to leverage its full potential in tackling complex synthetic challenges. The continued development of new applications and catalytic systems based on the prolinol scaffold ensures that it will remain at the forefront of asymmetric synthesis for the foreseeable future.
References
- 1. Page loading... [guidechem.com]
- 2. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]
- 3. Prolinol - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 12. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Binaphthyl–prolinol chiral ligands: design and their application in enantioselective arylation of aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Chemistry of Fmoc Deprotection: A Mechanistic and Practical Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), a deep understanding of the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection step is paramount. This critical stage in the iterative cycle of peptide chain elongation dictates the purity, yield, and ultimately, the success of the synthesis. This guide provides an in-depth exploration of the core mechanism of Fmoc deprotection, a practical guide to standard and alternative protocols, a comprehensive analysis of common side reactions, and strategies for their mitigation.
The Core Mechanism: A Base-Catalyzed Cascade
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction, specifically proceeding through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1] This process is favored due to the chemical structure of the Fmoc group itself. The electron-withdrawing nature of the fluorenyl ring system renders the proton on the C9 carbon of the fluorene moiety acidic.[2]
The deprotection sequence can be broken down into three key steps:
-
Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl group.[1] This is the rate-determining step of the reaction.[3]
-
β-Elimination: The resulting carbanion is stabilized by the aromatic fluorene system. This unstable intermediate then undergoes elimination, leading to the cleavage of the C-O bond of the carbamate. This step liberates the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophilic intermediate known as dibenzofulvene (DBF).[1][4]
-
Dibenzofulvene (DBF) Scavenging: The excess secondary amine present in the deprotection solution acts as a nucleophile, trapping the reactive DBF intermediate to form a stable adduct.[1][4] This is a crucial step, as it prevents the DBF from reacting with the newly deprotected N-terminal amine of the peptide, which would lead to irreversible chain termination.
The formation of the stable dibenzofulvene-piperidine adduct is also advantageous for monitoring the reaction, as it has a strong UV absorbance maximum around 301 nm.[5][6]
Caption: The E1cB mechanism of Fmoc deprotection by piperidine.[1]
Experimental Protocols and Monitoring
The successful execution of Fmoc deprotection relies on well-defined protocols and diligent monitoring to ensure complete removal of the protecting group without inducing side reactions.
Standard Deprotection Protocol
A widely used and robust method for Fmoc deprotection involves a two-step treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Isopropyl alcohol (IPA), ACS grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Initial DMF Wash: Drain the swelling solvent and wash the resin three times with DMF to remove any residual impurities.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the slurry for 1-3 minutes at room temperature.[6] Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 5-15 minutes.
-
Washes: Drain the deprotection solution and wash the resin thoroughly to remove residual piperidine and the DBF-piperidine adduct. A typical wash cycle is 3-5 times with DMF, followed by washes with IPA and DCM to prepare for the next coupling step.
Monitoring the Deprotection Reaction
Incomplete Fmoc removal leads to the formation of deletion sequences, which are often difficult to separate from the desired peptide. Therefore, monitoring the completion of the deprotection step is crucial.
This quantitative method relies on measuring the absorbance of the DBF-piperidine adduct in the collected deprotection solution.
Procedure:
-
Collect Filtrate: During the deprotection steps, collect all the drained piperidine solution in a volumetric flask of a known volume.[6]
-
Dilute to Volume: Dilute the collected filtrate to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[6]
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[6]
-
Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct and, consequently, the amount of Fmoc group removed. The molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
The Kaiser test is a highly sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin after deprotection and washing.[7] A positive result (intense blue color) indicates successful Fmoc removal.
Kaiser Test Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7]
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[7]
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.[7]
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Observe the color of the beads and the solution. An intense blue color indicates the presence of free primary amines. A yellow or colorless result suggests incomplete deprotection.
It is important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines.[7] In such cases, alternative tests like the isatin or chloranil test should be used.[9]
Navigating the Landscape of Side Reactions
While the Fmoc deprotection process is generally efficient, the basic conditions can promote several undesirable side reactions that can compromise the integrity of the final peptide.
Aspartimide Formation
Aspartimide formation is a significant challenge, particularly in sequences containing aspartic acid (Asp). The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue by the deprotection base. This is followed by an intramolecular nucleophilic attack on the side-chain carbonyl, leading to the formation of a five-membered succinimide ring, the aspartimide.[10][11] This cyclic intermediate can then be opened by nucleophiles (such as piperidine or residual water) to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, both of which can also be racemized.[12]
Factors Influencing Aspartimide Formation:
-
Sequence: Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly prone to this side reaction due to reduced steric hindrance.[13]
-
Base: Stronger bases and prolonged exposure to basic conditions increase the rate of aspartimide formation.[12]
-
Temperature: Elevated temperatures accelerate the reaction.[11]
Mitigation Strategies:
-
Use of Additives: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution can significantly suppress aspartimide formation.[14]
-
Alternative Bases: Using weaker bases like piperazine can reduce the incidence of this side reaction.[4] Recent studies have also shown that dipropylamine (DPA) can effectively reduce aspartimide formation.[15]
-
Modified Protecting Groups: Employing sterically hindered side-chain protecting groups for Asp, such as 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmPent), can provide greater protection against cyclization.
Caption: Mechanism of aspartimide formation and subsequent ring-opening.
Racemization
Racemization, or the epimerization of the α-carbon of an amino acid residue, can occur under the basic conditions of Fmoc deprotection. This is particularly problematic for residues with electron-withdrawing side chains, such as cysteine (Cys) and histidine (His), which are more susceptible to α-proton abstraction.[14] Phenylglycine (Phg) is also known to be prone to racemization.[16]
Mitigation Strategies:
-
Optimized Coupling: While some racemization can occur during deprotection, the coupling step is often the primary source. Using additives like HOBt or its derivatives during coupling can suppress racemization.[13]
-
Temperature Control: For sensitive residues, performing the coupling at lower temperatures can minimize epimerization.[14]
-
Choice of Base: The use of sterically hindered bases during coupling, such as N,N-diisopropylethylamine (DIPEA), can reduce racemization.[16]
Diketopiperazine (DKP) Formation
DKP formation is an intramolecular cyclization reaction that can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. This side reaction is most prevalent when proline or another secondary amino acid is in the second position (from the C-terminus).[17] The cis-amide bond conformation favored by these residues facilitates the nucleophilic attack of the N-terminal amine on the ester linkage to the resin.
Mitigation Strategies:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by the 2-CTC linker significantly suppresses DKP formation.[17]
-
Dipeptide Coupling: Coupling the first two amino acids as a pre-formed dipeptide can bypass the susceptible dipeptide-resin intermediate.
-
Alternative Deprotection Reagents: A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to standard piperidine/DMF.[17]
Alternatives to Piperidine
While piperidine is the most common reagent for Fmoc deprotection, its classification as a controlled substance and its role in promoting certain side reactions have driven the search for alternatives.
| Reagent(s) | Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Well-established, efficient | Controlled substance, can promote aspartimide formation |
| 4-Methylpiperidine | 20% in DMF | Not a controlled substance, equivalent efficiency to piperidine[18] | - |
| Piperazine | 5-10% in DMF | Reduced aspartimide formation[4] | May have slightly slower kinetics in some cases |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | Rapid deprotection, reduces DKP formation[17] | DBU is a strong, non-nucleophilic base; requires a scavenger |
| Dipropylamine (DPA) | 25% in DMF | Reduced aspartimide formation, readily available, low toxicity[15] | Newer alternative, less established |
Conclusion
A thorough understanding of the mechanism of Fmoc deprotection and the associated side reactions is essential for the successful synthesis of high-quality peptides. By carefully selecting deprotection reagents and conditions, implementing robust monitoring protocols, and employing targeted mitigation strategies, researchers can navigate the complexities of this critical step in SPPS. The continuous development of new reagents and methodologies offers an expanding toolkit for peptide chemists to overcome synthetic challenges and advance the frontiers of peptide science and therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. peptide.com [peptide.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. peptide.com [peptide.com]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chirality of Fmoc-L-Prolinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Prolinol, a pivotal chiral building block, is indispensable in contemporary peptide synthesis and the broader field of medicinal chemistry. Its unique rigid pyrrolidine ring structure and the presence of a primary alcohol offer distinct conformational constraints and synthetic handles. The stereochemical integrity of the single chiral center, derived from the natural amino acid L-proline, is paramount to its function. This guide provides a comprehensive technical overview of the chirality of this compound, detailing its synthesis with an emphasis on stereochemical retention, robust analytical methodologies for enantiopurity assessment, and critical considerations for mitigating racemization risks during its application. This document serves as an essential resource for researchers aiming to leverage the unique properties of this compound in the development of novel therapeutics and complex molecular architectures.
Introduction: The Significance of Chirality in this compound
This compound, chemically known as (S)-1-(9-Fluorenylmethoxycarbonyl)-2-pyrrolidinemethanol, is a derivative of the amino acid L-proline.[1] The "L" designation signifies the specific stereochemical configuration at the α-carbon of the parent amino acid, which is retained during its reduction to the corresponding amino alcohol, prolinol.[2] The subsequent protection of the secondary amine with the fluorenylmethoxycarbonyl (Fmoc) group yields this compound.[3][4]
The chirality of this molecule is of utmost importance for several reasons:
-
Stereospecific Interactions: In drug development, the three-dimensional arrangement of atoms is critical for molecular recognition. The precise orientation of the hydroxymethyl group in this compound dictates its interaction with biological targets such as enzymes and receptors, which are themselves chiral.
-
Conformational Control in Peptides: When incorporated into peptide chains, the rigid pyrrolidine ring of proline and its derivatives imparts significant conformational constraints. The stereochemistry at the C-2 position is a key determinant of the local peptide backbone geometry, influencing folding and secondary structure formation.[5]
-
Asymmetric Synthesis: this compound and its parent compound, L-prolinol, are widely used as chiral auxiliaries and catalysts in asymmetric synthesis to produce enantiomerically pure compounds.[2][3] The stereochemical outcome of these reactions is directly dependent on the enantiopurity of the prolinol derivative.
Given these critical roles, ensuring and verifying the enantiomeric purity of this compound is a non-negotiable aspect of its use in research and manufacturing.
Synthesis and Stereochemical Control
The synthesis of this compound begins with the readily available and inexpensive chiral starting material, L-proline. The key synthetic transformation is the reduction of the carboxylic acid moiety to a primary alcohol.
Reduction of L-Proline
A common and effective method for this reduction is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[2]
Mechanism Insight: The reaction proceeds via the formation of a lithium aluminate salt of the carboxyl group, followed by hydride attack on the carbonyl carbon. This process does not involve the chiral center (the α-carbon) and therefore, the stereochemistry is preserved.
Fmoc Protection
The resulting L-prolinol is then protected at the secondary amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in a suitable solvent system like a mixture of dioxane and water.[6]
Causality Behind Experimental Choices: The use of a mild base is crucial to prevent epimerization at the chiral center, which could be induced by stronger bases. The reaction conditions are optimized to ensure complete protection of the amine without compromising the stereochemical integrity of the molecule.
Analytical Methods for Chiral Purity Assessment
A multi-pronged analytical approach is essential to rigorously validate the enantiomeric purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Key Considerations for Method Development:
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., CHIRALPAK® series), are often effective for separating Fmoc-protected amino acid derivatives.[7][8][9]
-
Mobile Phase Optimization: The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is critical for achieving optimal separation.[8] The polarity of the mobile phase plays a significant role in the chiral recognition mechanism.[7]
-
Detection: this compound possesses a strong chromophore in the Fmoc group, allowing for sensitive detection by UV-Vis spectroscopy, typically at wavelengths around 265 nm or 301 nm.[9]
Experimental Protocol: Chiral HPLC Analysis of this compound
-
Column: CHIRALPAK® IC or a similar polysaccharide-based chiral column.
-
Mobile Phase: A typical starting condition is a 90:10 (v/v) mixture of hexane and isopropanol. The ratio can be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the L- and D-enantiomers using the formula: e.e. (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR can confirm the chemical structure of this compound, they cannot distinguish between enantiomers. However, NMR can be used for chiral analysis in two main ways:
-
Chiral Derivatizing Agents (CDAs): The sample is reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomers. These diastereomers have distinct NMR spectra, and the integration of the corresponding signals allows for the determination of the enantiomeric ratio.
-
¹⁹F NMR: If a fluorine-containing chiral derivatizing agent is used, the high sensitivity and large chemical shift dispersion of ¹⁹F NMR can provide a very accurate and sensitive method for determining enantiomeric purity.[10][11][12]
Optical Rotation
Optical rotation measurement using a polarimeter is a classical method for assessing the chirality of a compound. A solution of the enantiomerically pure compound will rotate the plane of polarized light in a specific direction. For this compound, the specific rotation is typically measured in a solvent such as dimethylformamide (DMF).[3]
Data Presentation: Typical Properties of this compound
| Property | Typical Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₃ | [3] |
| Molecular Weight | 323.4 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Purity (Assay) | ≥ 99% | [3] |
| Specific Optical Rotation ([α]D²⁰) | -42° to -38° (c=1 in DMF) | [3] |
Risks of Racemization and Mitigation Strategies
While the synthesis of this compound is designed to be stereoretentive, subsequent handling and reaction conditions can pose a risk of racemization (the formation of an equal mixture of both enantiomers).
Mechanisms of Racemization
The primary mechanism for racemization in amino acid derivatives involves the abstraction of the α-proton, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity.[13]
Factors Promoting Racemization:
-
Strong Bases: Exposure to strong bases can facilitate the abstraction of the α-proton. This is a particular concern during peptide synthesis, especially during the Fmoc deprotection step with piperidine and in coupling reactions using certain bases.[13][14]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for racemization to occur.
-
Activation Method in Peptide Synthesis: The activation of the carboxylic acid of an incoming Fmoc-amino acid for peptide bond formation can increase the acidity of the α-proton, making it more susceptible to racemization.[14][15] This is particularly problematic for amino acids like cysteine and histidine.[14][16]
Mitigation Strategies in Application
When using this compound as a building block in solid-phase peptide synthesis (SPPS), it is important to note that since it is an amino alcohol, it is typically used at the C-terminus or as a modified internal residue where its hydroxyl group is either the point of attachment to the resin or is further functionalized. When other Fmoc-amino acids are used in conjunction with this compound-derived structures, the following general strategies can minimize racemization:
-
Choice of Coupling Reagents: The use of coupling reagents that minimize racemization is crucial. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.[17]
-
Base Selection: For coupling reactions, sterically hindered bases like 2,4,6-collidine are sometimes preferred over less hindered bases like N-methylmorpholine (NMM) or DIPEA, as they are less likely to abstract the α-proton.[16]
-
Control of Reaction Time and Temperature: Minimizing reaction times and maintaining lower temperatures during coupling and deprotection steps can help to reduce the extent of racemization.
-
Fmoc Deprotection Conditions: While piperidine is the standard reagent for Fmoc removal, prolonged exposure should be avoided. The use of additives in the deprotection solution can sometimes mitigate side reactions, though their effect on racemization must be carefully evaluated.[13]
Conclusion
The stereochemical integrity of this compound is a cornerstone of its utility in peptide synthesis and drug discovery. A thorough understanding of its synthesis, which preserves the chirality of the L-proline precursor, is fundamental. This must be complemented by rigorous analytical validation of its enantiomeric purity using orthogonal methods such as chiral HPLC, NMR with chiral derivatizing agents, and polarimetry. Researchers and drug development professionals must also be vigilant about the potential for racemization during subsequent synthetic manipulations and employ appropriate mitigation strategies to ensure the desired stereochemical outcome in their final products. By adhering to these principles of stereochemical control and analysis, the full potential of this compound as a valuable chiral building block can be realized.
References
- 1. peptide.com [peptide.com]
- 2. Prolinol - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - CAS:148625-77-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chimia.ch [chimia.ch]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. peptide.com [peptide.com]
An In-Depth Technical Guide to the NMR Spectral Interpretation of Fmoc-L-Prolinol
Abstract
(S)-1-Fmoc-2-pyrrolidinemethanol, commonly known as Fmoc-L-Prolinol, is a pivotal chiral building block in the synthesis of peptides, specialized amino acids, and complex pharmaceutical agents.[1][2] Its structural integrity and purity are paramount for the success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive analysis of its ¹H and ¹³C NMR spectra, focusing on signal assignment, key structural correlations, and the interpretation of complex spectral features arising from conformational isomerism—a characteristic phenomenon in proline derivatives. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep, practical understanding of its NMR spectroscopic properties.
Foundational Principles: The Structure of this compound
A successful interpretation of the NMR spectrum begins with a thorough understanding of the molecule's structure. This compound is comprised of three distinct moieties, each with a unique spectroscopic signature:
-
The Prolinol Core: A saturated five-membered pyrrolidine ring derived from L-proline, featuring a hydroxymethyl group (-CH₂OH) at the C2 position. The constrained, non-aromatic nature of this ring results in a complex pattern of overlapping signals in the aliphatic region of the ¹H NMR spectrum.
-
The Fmoc Group (9-Fluorenylmethoxycarbonyl): A bulky, aromatic protecting group attached to the proline nitrogen. Its eight aromatic protons and distinct methoxycarbonyl protons give rise to characteristic signals in the downfield and middle regions of the spectrum, respectively.
-
The Carbamate Linkage: The connection between the Fmoc group and the prolinol nitrogen (-N-COO-). Rotation around this bond is restricted, leading to the existence of conformational isomers, or rotamers, which is the most significant factor complicating the NMR spectrum.[3]
The interplay of these three components dictates the final appearance of the NMR spectrum.
Molecular Structure and Atom Numbering
To facilitate discussion, the following standardized numbering scheme will be used.
Caption: Structure of this compound with key carbons labeled.
The Phenomenon of Rotamers in Proline Derivatives
The single most important concept for accurately interpreting the NMR spectrum of this compound is the presence of rotamers. Due to the partial double-bond character of the carbamate C-N bond, rotation is hindered. This results in two distinct, slowly interconverting conformations (often referred to as cis and trans isomers) on the NMR timescale.[4]
This slow exchange means that nearly every proton and carbon on and near the pyrrolidine ring can exist in two different chemical environments. The consequence in the NMR spectrum is the doubling of signals .[3] Instead of a single peak for a given proton, one may observe two distinct peaks (or two sets of multiplets) corresponding to the two rotamers. The ratio of the integrals of these paired signals reflects the population ratio of the two conformers in the chosen solvent at that temperature.
Caption: Equilibrium between trans and cis rotamers of this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information regarding the connectivity and environment of hydrogen atoms in the molecule. For this compound, the spectrum can be divided into three main regions.
Aromatic Region (δ 7.2 - 7.9 ppm)
This region is dominated by signals from the eight protons of the fluorenyl moiety of the Fmoc group. Due to the symmetry of the fluorenyl system, these typically appear as four distinct signals, each integrating to 2H.
-
δ ~7.77 ppm (d, 2H): Protons on the fluorenyl rings adjacent to the fused junction, experiencing the most deshielding.[5]
-
δ ~7.60 ppm (d or t, 2H): The next set of fluorenyl protons.
-
δ ~7.40 ppm (t, 2H): The third set of fluorenyl protons.
-
δ ~7.31 ppm (t, 2H): The most shielded of the aromatic protons.[5]
Methoxycarbonyl Region (δ 4.0 - 4.5 ppm)
This region contains the signals from the -CH₂- and -CH- protons linking the fluorenyl group to the carbamate oxygen.
-
δ ~4.45 ppm (m, 2H): The CH₂ protons of the Fmoc group.
-
δ ~4.22 ppm (t, 1H): The single CH proton of the Fmoc group.[5]
Aliphatic Region (δ 1.5 - 4.2 ppm)
This is the most complex region, containing signals from the prolinol ring and the hydroxymethyl group. Due to the presence of rotamers, many of these signals will appear as doubled or broadened multiplets.
-
Hα (C2-H): This proton is adjacent to both the nitrogen and the CH₂OH group. Its signal is often a multiplet found around δ 3.8 - 4.1 ppm .
-
CH₂OH (C2-CH₂OH): These two protons are diastereotopic, meaning they are chemically non-equivalent, and will couple to each other and to Hα. They typically appear as two separate multiplets (or a complex multiplet) between δ 3.4 - 3.7 ppm . The hydroxyl proton (-OH) itself may appear as a broad singlet, which can exchange with D₂O.
-
Hδ (C5-H₂): These protons are adjacent to the carbamate nitrogen. They appear as a multiplet, often broadened by the rotameric effect, in the range of δ 3.2 - 3.6 ppm .
-
Hβ, Hγ (C3-H₂, C4-H₂): The remaining four protons of the pyrrolidine ring form a complex, overlapping series of multiplets in the most upfield region, typically between δ 1.7 - 2.2 ppm .
Table 1: Summary of Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Key Correlations (from 2D NMR) |
| Fmoc Aromatic | 7.2 - 7.9 | d, t | HMBC to Fmoc quaternary carbons |
| Fmoc CH | ~4.2 | t | COSY to Fmoc CH₂, HMBC to carbonyl |
| Fmoc CH₂ | ~4.4 | m | COSY to Fmoc CH, HMBC to carbonyl |
| Hα | 3.8 - 4.1 | m | COSY to Hβ and CH₂OH |
| Hδ | 3.2 - 3.6 | m | COSY to Hγ |
| CH₂OH | 3.4 - 3.7 | m | COSY to Hα |
| Hβ, Hγ | 1.7 - 2.2 | m | COSY to Hα, Hδ |
Note: The presence of rotamers may cause signals for Hα, Hδ, Hβ, and Hγ to appear as two sets of multiplets or as broad, poorly resolved signals.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically recorded with proton decoupling, provides one signal for each unique carbon atom. As with the proton spectrum, the presence of rotamers can cause a doubling of signals for the carbons of the pyrrolidine ring.
-
Carbonyl Carbon (N-COO-): A characteristic signal for the carbamate carbonyl appears around δ 155 - 157 ppm .
-
Aromatic Carbons: The carbons of the fluorenyl group produce a series of signals between δ 120 - 145 ppm . The quaternary carbons at the ring fusion appear around δ 141 and 144 ppm, while the protonated carbons appear at ~120, 125, 127, and 128 ppm.[6]
-
Cα (C2): This carbon, attached to the nitrogen and the CH₂OH group, is found around δ 60 - 62 ppm .
-
CH₂OH Carbon: The hydroxymethyl carbon signal appears in the range of δ 64 - 66 ppm .
-
Fmoc CH₂ and CH: The linker carbons of the Fmoc group are observed around δ 67 ppm (CH₂) and δ 47 ppm (CH).[6]
-
Cδ (C5): The carbon adjacent to the nitrogen, Cδ, typically resonates around δ 47 - 49 ppm .
-
Cβ and Cγ (C3, C4): These upfield carbons of the pyrrolidine ring are found between δ 23 - 30 ppm .
Table 2: Summary of Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Expected δ (ppm) | Notes |
| Carbamate C=O | 155 - 157 | Signal intensity may be lower. |
| Fmoc Quaternary | 141 - 145 | Two distinct signals. |
| Fmoc Aromatic CH | 120 - 128 | Four distinct signals. |
| Fmoc CH₂ | ~67 | |
| CH₂OH | 64 - 66 | |
| Cα | 60 - 62 | May be doubled due to rotamers. |
| Cδ | 47 - 49 | May be doubled due to rotamers. |
| Fmoc CH | ~47 | |
| Cβ | 28 - 30 | May be doubled due to rotamers. |
| Cγ | 23 - 25 | May be doubled due to rotamers. |
Experimental Protocol for High-Quality NMR Data Acquisition
Obtaining a high-quality, reproducible NMR spectrum is critical for accurate interpretation.[7]
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.
-
Chloroform-d (CDCl₃): A common first choice due to its ability to dissolve many organic compounds and its relatively simple residual solvent signal.[7]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent alternative for compounds with lower solubility in CDCl₃. It can also help in observing exchangeable protons like -OH.[7]
-
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
-
Mixing: Ensure the sample is fully dissolved by gentle vortexing or inversion.
Data Acquisition and 2D NMR
For an unambiguous assignment, especially given the complexities of rotamers and signal overlap, performing a suite of 2D NMR experiments is highly recommended.
Caption: Workflow for unambiguous NMR assignment using 2D techniques.
-
¹H-¹H COSY: Reveals proton-proton coupling networks, essential for tracing the connectivity within the prolinol ring (e.g., connecting Hα to Hβ protons).[6]
-
¹H-¹³C HSQC: Correlates each proton signal to the carbon it is directly attached to. This is the most reliable way to assign the carbon signals of the prolinol ring.[7]
-
¹H-¹³C HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning quaternary carbons and piecing together different fragments of the molecule, for instance, by correlating the Fmoc-CH proton to the carbamate carbonyl carbon.[9]
Conclusion
The NMR spectrum of this compound is rich with structural information, but its interpretation requires a nuanced understanding of its constituent parts and, most critically, the conformational isomerism inherent to the N-Fmoc-proline substructure. The doubling of signals in the aliphatic region is not an indication of impurity but rather a direct spectroscopic manifestation of rotamers. By systematically analyzing the distinct regions of the ¹H and ¹³C spectra and employing 2D correlation techniques like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all signals can be achieved. This rigorous analysis provides the definitive confirmation of structure and purity essential for the successful application of this compound in advanced chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Fmoc-L-プロリノール ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. FMOC-L-Proline, CAS No. 71989-31-6 - iChemical [ichemical.com]
- 6. scienceopen.com [scienceopen.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the Vibrational Fingerprint: A Guide to the Key Peaks in the FTIR Analysis of Fmoc-L-Prolinol
An In-Depth Technical Guide
Abstract
(9S)-9H-fluoren-9-ylmethyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as Fmoc-L-Prolinol, is a pivotal chiral building block in synthetic organic chemistry and drug development.[1] Its structural integrity and purity are paramount for the successful synthesis of complex target molecules. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural confirmation of this compound.[2][3] This guide provides an in-depth analysis of the characteristic vibrational frequencies observed in the FTIR spectrum of this compound, explains the molecular origins of these signals, and presents a validated protocol for reproducible spectral acquisition.
Introduction: The Rationale for Vibrational Spectroscopy
In the context of multi-step organic synthesis, verifying the identity and purity of intermediates is a critical control point. This compound, with its distinct functional groups—the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, the pyrrolidine ring, and the primary alcohol—presents a unique vibrational "fingerprint."[4][5] FTIR spectroscopy probes the vibrations of molecular bonds, which absorb infrared radiation at specific frequencies corresponding to their vibrational energy levels.[3] By analyzing the resulting spectrum of absorption or transmission, we can confirm the presence of these key functional groups and thus verify the molecular structure. This technique is invaluable for distinguishing the final product from starting materials (e.g., L-Prolinol) or potential side products.
Molecular Structure and its Vibrational Implications
The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent parts. Understanding the structure is essential for spectral assignment.
-
The Fmoc Group : This large, aromatic carbamate group is responsible for several dominant peaks. Its key features are the fluorenyl aromatic system and the carbamate C=O bond. The fluorenyl group's rigidity and electron-withdrawing nature significantly influence the carbamate bond's vibrational frequency.[6][7]
-
The Pyrrolidine Ring : This saturated five-membered ring contributes to the aliphatic C-H stretching and bending regions of the spectrum. Its vibrations provide information about the core amino alcohol scaffold.[8]
-
The Hydroxymethyl Group (-CH₂OH) : The primary alcohol is a key functional group, giving rise to a characteristic O-H stretching band. The absence of a carboxylic acid (present in the precursor Fmoc-L-Proline) and the presence of this hydroxyl group is a critical distinguishing feature in the spectrum.
The logical relationship between the structure and its spectral output can be visualized as follows:
Caption: Logical workflow from molecular structure to FTIR spectral features.
Core Spectral Analysis: Assigning the Key Peaks
The FTIR spectrum of this compound can be divided into several key regions. The expected vibrational modes, their corresponding wavenumber ranges, and justifications are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Origin | Expected Intensity & Characteristics | Rationale & Causality |
| 3500 - 3200 | O-H Stretch | Hydroxymethyl (-OH) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding between molecules in the solid state. This peak's presence is a primary indicator of the successful reduction of the carboxylic acid to an alcohol. |
| 3100 - 3000 | C-H Stretch | Aromatic (Fluorenyl) | Medium to Weak | sp² C-H bonds have a higher force constant than sp³ C-H bonds, causing them to appear at higher frequencies (>3000 cm⁻¹). These peaks confirm the presence of the aromatic system. |
| 2990 - 2850 | C-H Stretch | Aliphatic (Pyrrolidine, -CH₂-) | Medium to Strong | These peaks arise from the symmetric and asymmetric stretching of sp³ C-H bonds in the pyrrolidine ring and the methylene groups of the Fmoc and hydroxymethyl moieties.[8] |
| 1710 - 1685 | C=O Stretch | Carbamate (Fmoc) | Very Strong, Sharp | This is often the most intense and diagnostic peak in the spectrum. Its position is characteristic of the urethane/carbamate carbonyl, confirming the integrity of the Fmoc protecting group.[9] |
| 1610 - 1450 | C=C Stretch | Aromatic (Fluorenyl) | Medium, Multiple Peaks | The fluorenyl group gives rise to a series of absorptions from the stretching of the carbon-carbon double bonds within the aromatic rings. |
| ~1450 | C-H Bending | Aliphatic (-CH₂-) | Medium | Scissoring and bending vibrations of the methylene groups in the pyrrolidine ring contribute to this region. |
| 1250 - 1000 | C-O Stretch | Primary Alcohol | Strong | This peak corresponds to the stretching vibration of the C-O single bond of the hydroxymethyl group. Its presence, along with the O-H stretch, confirms the alcohol functionality. |
| 1200 - 1100 | C-N Stretch | Pyrrolidine Ring | Medium | The stretching of the carbon-nitrogen bond within the pyrrolidine ring appears in this region. |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure spectral accuracy and reproducibility, a self-validating protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples like this compound due to its minimal sample preparation and ease of use.[10][11][12]
Instrumentation and Materials
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
This compound sample (solid powder).
-
Solvent for cleaning (e.g., Isopropanol or Acetone).
-
Lint-free laboratory wipes (e.g., Kimwipes).
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This typically involves purging the optical bench with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Verify that the ATR accessory is correctly installed.
-
-
ATR Crystal Cleaning (Self-Validation Step 1):
-
Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure no solvent residue remains.[13]
-
Causality: A clean crystal surface is critical. Any residue from previous samples or cleaning solvents will contribute to the spectrum, leading to inaccurate results.
-
-
Background Spectrum Acquisition (Self-Validation Step 2):
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the atmosphere and the crystal itself.
-
The instrument software will automatically subtract this background from the subsequent sample spectrum.
-
Causality: The background scan serves as the reference (I₀). By ratioing the sample scan against the background, the resulting spectrum shows only the absorbance of the sample, correcting for instrumental and environmental artifacts.
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-5 mg).[13]
-
-
Pressure Application:
-
Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the solid sample and the crystal surface.
-
Causality: The ATR effect relies on an evanescent wave that penetrates a very short distance into the sample.[11] Without intimate contact, the IR beam will not interact sufficiently with the sample, resulting in a weak or non-existent spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the FTIR spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the resulting spectrum using the instrument software. Perform peak picking to identify the wavenumbers of the key absorption bands and compare them to the reference values in the table above.
-
-
Post-Analysis Cleaning:
-
Release the pressure clamp and remove the bulk of the sample powder.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe as described in Step 2 to prepare the instrument for the next user.
-
The entire experimental workflow is summarized below:
Caption: ATR-FTIR experimental workflow for this compound analysis.
Conclusion
The FTIR spectrum of this compound provides a rich source of structural information that can be used for rapid and reliable identification. By understanding the origins of the key vibrational bands—specifically the O-H stretch from the alcohol, the strong carbamate C=O stretch, and the combination of aromatic and aliphatic C-H stretches—a researcher can confidently confirm the molecule's identity. The use of a standardized ATR-FTIR protocol ensures that the acquired data is of high quality and is directly comparable to reference information, upholding the principles of scientific integrity and reproducibility in the drug development workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. scbt.com [scbt.com]
- 5. peptide.com [peptide.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. jascoinc.com [jascoinc.com]
- 11. mt.com [mt.com]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
commercial suppliers of high-purity Fmoc-L-Prolinol
An In-Depth Technical Guide to Sourcing and Utilizing High-Purity Fmoc-L-Prolinol for Peptide Synthesis and Drug Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a critical building block in modern peptide chemistry. We will explore the nuanced quality attributes that define "high-purity," guide you through the selection of commercial suppliers, and provide a field-proven protocol for its successful incorporation into synthetic peptides.
The Strategic Importance of this compound in Peptide Synthesis
This compound, or (S)-1-Fmoc-2-pyrrolidinemethanol, is a derivative of the amino acid L-proline where the amine is protected by a fluorenylmethoxycarbonyl (Fmoc) group. Unlike its carboxylic acid counterpart (Fmoc-L-Proline), this compound's unique structure, featuring a primary alcohol, makes it a valuable reagent for specialized applications. It is utilized as a chiral auxiliary in asymmetric synthesis and as a key component in the development of peptide-based therapeutics and complex biomolecules.[1] The Fmoc group is central to its utility in Solid-Phase Peptide Synthesis (SPPS), offering stability and allowing for selective, mild deprotection under basic conditions, typically with piperidine.[2][3]
The rigid five-membered ring of the proline moiety introduces significant conformational constraints into a peptide backbone. This property is not a bug but a feature; it is strategically employed by drug developers to stabilize specific secondary structures, such as β-turns, thereby enhancing biological activity, receptor affinity, and metabolic stability.[3][4]
Caption: Figure 1: Chemical Structure of this compound.
Defining "High-Purity": Critical Quality Attributes for this compound
The success of a synthesis campaign is directly contingent on the quality of the starting materials. For this compound, "purity" is a multi-faceted parameter that extends beyond a simple percentage on a supplier's website. A meticulous evaluation of the Certificate of Analysis (CoA) is paramount.
Assay Purity (HPLC)
The most common and critical measure of purity is the assay determined by High-Performance Liquid Chromatography (HPLC). For research and development applications, a minimum purity of ≥98% is standard, with ≥99% being preferable for cGMP or clinical-stage manufacturing.[5] This value represents the proportion of this compound relative to impurities such as residual starting materials or byproducts from its synthesis.
Enantiomeric Purity
Proline is a chiral amino acid. For biological applications, only the L-enantiomer is typically desired. The presence of the D-enantiomer can lead to the formation of diastereomeric peptides, which are often difficult to separate and may exhibit drastically different (or even off-target) biological activities.[5] Therefore, high enantiomeric purity, typically ≥99.5% , is a non-negotiable specification.[4]
Hidden Impurities: The Unseen Saboteurs
Beyond the primary assay value, several other impurities can compromise a synthesis:
-
Residual Solvents: Solvents used in synthesis and purification (e.g., Ethyl Acetate, Dichloromethane) must be below specified limits (often <0.5%) as they can interfere with subsequent reactions.
-
Water Content: Water can hydrolyze activated amino acids and coupling reagents, reducing coupling efficiency. The water content should be clearly specified on the CoA.[6][7]
-
Free Amine Content: The presence of L-Prolinol (without the Fmoc group) can lead to unintended side reactions. High-quality suppliers specify this at a low limit (e.g., ≤0.2%).[8]
Caption: Figure 2: A robust QC workflow for incoming raw materials.
Commercial Suppliers of High-Purity this compound
Sourcing high-purity this compound requires partnering with reputable suppliers who provide comprehensive analytical data. The following table summarizes key information for several recognized commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis before purchase.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |
| Chem-Impex | 148625-77-8 | C₂₀H₂₁NO₃ | 323.4 | ≥ 99% (Assay)[1] |
| Santa Cruz Biotechnology | 148625-77-8 | C₂₀H₂₁NO₃ | 323.39 | Not specified on page[9] |
| Aapptec | 148625-77-8 | C₂₀H₁₉NO₄ | 323.4 | Not specified on page[6] |
| BioCrick | 148625-77-8 | Not Specified | Not Specified | >98%[10] |
| BLD Pharm | 148625-77-8 | C₂₀H₂₁NO₃ | 323.39 | Not specified on page[11] |
Note: Purity specifications can vary by lot and grade. Always verify with the supplier and consult the Certificate of Analysis.
Field-Proven Protocol: Incorporation of this compound via SPPS
This section details a standard laboratory protocol for the manual coupling of this compound onto a resin-bound peptide chain using the Fmoc/tBu strategy.[12][13]
Context: This protocol assumes the synthesis is proceeding on a pre-loaded Wang or Rink Amide resin and the N-terminal Fmoc group of the preceding amino acid has just been removed.
Materials:
-
Peptide synthesis vessel containing resin-bound peptide with a free N-terminal amine.
-
This compound (3 equivalents relative to resin loading).
-
Coupling Reagent: HCTU (2.9 equivalents).
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Washing Solution: 20% (v/v) Piperidine in DMF.
Step-by-Step Methodology
-
Resin Preparation & Washing:
-
Following the deprotection of the previous amino acid, thoroughly wash the resin to remove all residual piperidine.
-
Perform washes in the following sequence: DMF (x5), DCM (x3), DMF (x3). This ensures a clean, neutral environment for the coupling reaction.
-
-
Amino Acid Activation (Pre-activation):
-
Causality: Activating the carboxylic acid of the incoming amino acid is necessary to form a reactive species that will readily couple with the resin's N-terminal amine. Pre-activating in a separate vessel ensures the process is complete before adding it to the delicate resin-bound peptide.
-
In a separate glass vial, dissolve this compound (3 eq.) and HCTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the solution. The solution may change color (e.g., to yellow).
-
Allow the activation to proceed for 5-10 minutes.[14]
-
-
Coupling Reaction:
-
Add the activated this compound solution to the synthesis vessel containing the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[14]
-
-
Monitoring the Coupling Reaction (Self-Validation):
-
Trustworthiness: A protocol must be self-validating. For proline couplings, the standard ninhydrin (Kaiser) test is unreliable as it tests for primary amines; proline is a secondary amine. The Isatin test is a more reliable method for confirming the absence of free secondary amines post-coupling.[7]
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform an Isatin test. A negative result (e.g., beads remain yellow/orange) indicates a complete coupling. If the test is positive (blue/purple color), the coupling is incomplete and should be repeated (a "double coupling").
-
-
Washing:
-
Once the coupling is complete, filter the reaction solution from the resin.
-
Wash the resin thoroughly to remove excess reagents and byproducts: DMF (x5), DCM (x3).
-
-
Proceed to Next Cycle:
-
The resin is now ready for the N-terminal Fmoc deprotection of the newly added this compound, initiating the next cycle of the synthesis. This involves adding the 20% piperidine/DMF solution.[2]
-
Caption: Figure 3: The iterative workflow for incorporating this compound.
Conclusion
This compound is more than a standard reagent; it is a strategic tool for designing peptides with specific conformational properties. Success in its application begins with rigorous sourcing from suppliers who can substantiate their claims of purity with comprehensive analytical data. By understanding the critical quality attributes—from HPLC and enantiomeric purity to hidden impurities—and employing robust, self-validating synthesis protocols, researchers can confidently leverage the unique structural benefits of this compound to advance their research and drug development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 9. scbt.com [scbt.com]
- 10. Fmoc-Prolinol | CAS:148625-77-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. 148625-77-8|Fmoc-Prolinol|BLD Pharm [bldpharm.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
role of the Fmoc protecting group in synthesis
An In-Depth Technical Guide to the Role of the Fmoc Protecting Group in Synthesis
Authored by a Senior Application Scientist
Introduction
In the precise world of chemical synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides, the strategic use of protecting groups is fundamental.[1] These temporary modifications to reactive functional groups prevent unwanted side reactions and allow for the controlled, sequential formation of bonds.[1][2] Among the arsenal of protective groups available to the modern chemist, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out as a cornerstone of contemporary solid-phase peptide synthesis (SPPS).[3][] Introduced by Carpino in 1972, the Fmoc group's base lability and acid stability provided a critical orthogonal approach to the existing acid-labile protecting groups, revolutionizing the synthesis of complex peptides.[5]
This guide provides a comprehensive technical overview of the Fmoc protecting group, detailing its mechanism of action, the rationale behind its widespread adoption, and field-proven protocols for its application and removal. We will delve into the causality behind experimental choices, offering insights to researchers, scientists, and drug development professionals to enhance the efficiency and success of their synthetic endeavors.
The Principle of Orthogonal Protection in Peptide Synthesis
To construct a peptide with a defined sequence, it is essential to control which amino and carboxyl groups react at each step.[6] This is achieved through an orthogonal protection strategy, where different classes of protecting groups are used, each removable under specific conditions that do not affect the others.[7][8] In a typical Fmoc-based SPPS, three main classes of protecting groups are employed:
-
Temporary Nα-amino protecting group: The Fmoc group is used to protect the N-terminus of the growing peptide chain. It is removed at the beginning of each coupling cycle.[7]
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids (e.g., Lys, Asp, Tyr). They are stable to the conditions of Fmoc removal and are typically cleaved at the end of the synthesis, often concurrently with cleavage of the peptide from the solid support.[7] The tert-butyl (tBu) group is a common example, which is removed by acid.[]
-
Linker to the solid support: The C-terminal amino acid is anchored to an insoluble resin via a linker, which is also cleaved at the final stage of synthesis, typically under acidic conditions.[8]
The genius of the Fmoc/tBu strategy lies in its perfect orthogonality: the Fmoc group is removed by a base, while the side-chain and linker protecting groups are removed by an acid.[1][] This ensures the integrity of the peptide chain and its side-chain functionalities throughout the synthesis.
Fmoc Protection of Amines: Mechanism and Reagent Selection
The introduction of the Fmoc group to the primary or secondary amine of an amino acid is a critical first step. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an activated Fmoc reagent, forming a stable carbamate linkage.[9]
Mechanism of Fmoc Protection
The general mechanism for Fmoc protection is an acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the Fmoc reagent. A leaving group is subsequently expelled, and a proton is removed from the nitrogen to yield the neutral Fmoc-protected amine.
Caption: Generalized mechanism of amine protection with an Fmoc reagent.
Selecting the Right Fmoc Reagent
The choice of the activating group "X" on the Fmoc reagent is a critical experimental decision. The two most common reagents are 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[9]
| Reagent | Structure | Reactivity | Stability & Handling | Byproducts | Typical Yield |
| Fmoc-Cl | Fmoc-C(=O)Cl | High | Moisture and heat sensitive.[5] | HCl | 75-90%[9] |
| Fmoc-OSu | Fmoc-C(=O)O-Su | Moderate | More stable and easier to handle.[10] | N-hydroxysuccinimide | >90%[9] |
While Fmoc-Cl is more reactive and can lead to faster reaction times, its sensitivity to moisture and propensity for side reactions make Fmoc-OSu the preferred reagent for most applications, especially in SPPS where high purity and reproducibility are paramount.[9][10] Fmoc-OSu's moderated reactivity leads to cleaner reaction profiles and higher yields of the desired Fmoc-amino acid.[10]
Experimental Protocol: Fmoc Protection of an Amino Acid using Fmoc-OSu
This protocol is a representative method for the Fmoc protection of a free amino acid in solution.
Materials:
-
Amino acid
-
Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate. Cool the solution in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the chilled amino acid solution with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and wash with two portions of diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the Fmoc-protected amino acid with three portions of ethyl acetate.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the product from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure Fmoc-amino acid.
The Core of SPPS: The Fmoc Deprotection Cycle
The power of Fmoc chemistry is most evident in the iterative cycle of solid-phase peptide synthesis.[11] Each cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[11]
Caption: The iterative workflow of the Fmoc-SPPS cycle.
The Mechanism of Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions, a reaction that proceeds via a β-elimination mechanism.[12] This is a two-step process:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[5] This is the rate-determining step. The resulting fluorenyl anion is stabilized by the aromaticity of the system, which fulfills Hückel's rule.[5]
-
β-Elimination: The stabilized anion undergoes elimination, leading to the formation of a highly reactive exocyclic dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[12][13]
The secondary amine plays a dual role: it not only acts as the base to initiate the reaction but also serves as a scavenger to trap the electrophilic DBF intermediate, forming a stable adduct.[3][12] This prevents DBF from participating in side reactions with the newly liberated N-terminal amine of the peptide.[3]
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocol: Fmoc Deprotection in SPPS
This protocol describes the standard procedure for removing the Fmoc group from a peptide-resin during automated or manual SPPS.
Materials:
-
Fmoc-peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in the reaction vessel.[14]
-
Initial Deprotection: Drain the DMF and add the deprotection solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-3 minutes at room temperature.[15]
-
Drain and Second Deprotection: Drain the deprotection solution. Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes.[14][15] For sterically hindered amino acids, this second step may be extended.
-
Washing: Drain the deprotection solution and thoroughly wash the resin with several portions of DMF (typically 5-7 times) to completely remove the piperidine and the DBF-piperidine adduct.[14] The resin is now ready for the next coupling step.
Monitoring Fmoc Deprotection: A Key to Synthesis Success
A significant advantage of Fmoc chemistry is the ability to monitor the progress of the synthesis in real-time. The dibenzofulvene byproduct and its piperidine adduct have a strong UV absorbance, which can be measured spectrophotometrically.[3][16]
By monitoring the UV absorbance of the deprotection solution as it flows from the reaction vessel, one can confirm the completion of the deprotection step.[16] Automated peptide synthesizers utilize this principle to:
-
Confirm complete deprotection: A plateau in the UV signal indicates that all Fmoc groups have been removed.[17]
-
Identify difficult sequences: Incomplete or slow deprotection, indicated by a tailing UV peak, can signal problematic couplings, allowing for the protocol to be automatically adjusted (e.g., by extending deprotection or coupling times).[17]
This feedback loop is invaluable for optimizing the synthesis of long or complex peptides, improving the final purity and yield.[17]
Conclusion: The Indispensable Role of the Fmoc Group
The Fmoc protecting group has become an indispensable tool in modern organic synthesis, particularly in the field of peptide chemistry. Its unique combination of stability to acidic conditions and lability to mild bases forms the foundation of the highly successful Fmoc/tBu orthogonal protection strategy.[] This approach has enabled the routine synthesis of complex peptides that were previously inaccessible, paving the way for advancements in drug discovery, biochemistry, and materials science.
The ability to introduce the Fmoc group efficiently using reagents like Fmoc-OSu, coupled with a robust and monitorable deprotection protocol, provides researchers with a reliable and versatile method for constructing intricate molecular architectures. Understanding the chemical principles and causality behind the selection of reagents and reaction conditions, as detailed in this guide, is paramount for mastering this powerful synthetic strategy and driving future innovation.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. bachem.com [bachem.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Fmoc-L-Prolinol in Solid-Phase Peptide Synthesis
Abstract
This comprehensive guide provides an in-depth exploration of the application of Fmoc-L-Prolinol in solid-phase peptide synthesis (SPPS). Proline and its derivatives hold a unique position in peptide chemistry due to their conformational rigidity.[1] The incorporation of a C-terminal prolinol moiety offers a versatile handle for the synthesis of peptide alcohols and, through subsequent oxidation, peptide aldehydes. These C-terminally modified peptides are of significant interest in drug discovery and chemical biology, serving as enzyme inhibitors, therapeutic agents, and tools for biomolecular probing.[2][3] This document details the strategic considerations, step-by-step protocols for resin loading and on-resin modifications, and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of C-Terminal Prolinol Moieties
Standard solid-phase peptide synthesis (SPPS) typically yields peptides with a C-terminal carboxylic acid or amide.[4] However, modification of the C-terminus can profoundly impact a peptide's biological activity, stability, and pharmacokinetic properties.[3] Peptide alcohols and aldehydes, in particular, are important classes of peptidomimetics. Peptide aldehydes are known transition-state analogue inhibitors of various proteases, including cysteine and aspartyl proteases.[2]
This compound serves as a key building block for introducing a C-terminal prolinol, which can either be the final desired modification or an intermediate for further chemical transformation, most notably the oxidation to a prolin-al (proline aldehyde) moiety. The proline residue's unique cyclic structure can influence the conformation of the peptide backbone, and its derivatives are explored for enhancing protein stability and modulating biological activity.[1]
This guide will focus on the practical aspects of utilizing this compound in Fmoc-based SPPS, providing a robust framework for its successful incorporation and derivatization.
Strategic Considerations for Incorporating this compound
Choice of Solid Support
A critical decision in synthesizing C-terminal proline-containing peptides is the choice of the solid support. The use of standard Wang resin can lead to significant diketopiperazine formation, a side reaction where the N-terminal deprotected dipeptide cleaves from the resin, leading to substantial loss of product.[5]
To circumvent this, a sterically hindered and highly acid-labile resin is recommended. The 2-chlorotrityl chloride (2-CTC) resin is the support of choice for this application.[5] Its bulkiness effectively suppresses diketopiperazine formation, and the mild acidic conditions required for cleavage help preserve the integrity of the peptide and the C-terminal alcohol.[5]
Orthogonality and Protecting Group Strategy
The synthesis will be based on the standard and widely used Fmoc/tBu orthogonal protection strategy.[6] The Nα-amino group is temporarily protected with the base-labile Fmoc group, while acid-labile groups (e.g., tBu, Boc, Trt) are used for side-chain protection. This ensures that the side-chain protecting groups remain intact during the iterative Fmoc deprotection steps with piperidine and are removed concomitantly with cleavage from the resin using trifluoroacetic acid (TFA).
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol details the attachment of the first building block, this compound, to the 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Mechanical shaker
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in DCM (10 mL/g of resin) in a reaction vessel for 1 hour with gentle agitation.[7]
-
Preparation of Amino Alcohol Solution: In a separate vial, dissolve this compound (1.5-2.0 eq) in DCM (5-10 mL). Add DIPEA (3.0-4.0 eq) to the solution and mix thoroughly.[7]
-
Coupling Reaction: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Agitate the mixture at room temperature for 2-4 hours.
-
Capping of Unreacted Sites: To cap any remaining reactive chlorotrityl groups, add methanol (1 mL/g of resin) to the reaction vessel and agitate for 30 minutes.[8]
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination (Optional but Recommended): The substitution level of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.[7]
Workflow for this compound Loading
Caption: Workflow for loading this compound onto 2-CTC resin.
Protocol 2: Solid-Phase Peptide Synthesis on this compound-Resin
Following the successful loading of this compound, the peptide chain is elongated using standard Fmoc-SPPS protocols.
General Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.[4][9]
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-4 eq) using a suitable coupling agent such as HCTU or HATU (3-4 eq) and a base like DIPEA (6-8 eq) in DMF.[9] Monitor the reaction using a qualitative ninhydrin (Kaiser) test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 1-4 for each amino acid in the sequence.
Protocol 3: On-Resin Oxidation of C-Terminal Prolinol to Prolin-al
This protocol describes the conversion of the resin-bound peptide alcohol to a peptide aldehyde.
Materials:
-
Peptide-prolinol-resin
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the dry peptide-prolinol-resin in anhydrous DCM for 1 hour under an inert atmosphere.
-
Oxidation Reaction: Prepare a solution of Dess-Martin Periodinane (3-5 eq) in anhydrous DCM. Add this solution to the swollen resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the oxidation can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Quenching: Quench the reaction by adding a solution of sodium thiosulfate (saturated, aqueous) and agitating for 15 minutes.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (5x).
-
Drying: Dry the resin under high vacuum. The resulting peptide-prolin-al-resin is now ready for cleavage.
On-Resin Oxidation Workflow
Caption: On-resin oxidation of C-terminal prolinol to prolin-al.
Protocol 4: Cleavage and Deprotection
The final step is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin (prolinol or prolin-al terminated)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Cleavage Cocktail (Reagent B):
-
TFA: 95%
-
Water: 2.5%
-
TIS: 2.5%
Procedure:
-
N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group is removed before cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.[10]
-
Resin Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2x).
-
Peptide Precipitation: Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2x).
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Protocol 1: Loading | Protocol 3: Oxidation | Protocol 4: Cleavage |
| Key Reagent | This compound, DIPEA | Dess-Martin Periodinane | TFA, Scavengers |
| Solvent | DCM | Anhydrous DCM | - |
| Reaction Time | 2-4 hours | 2-4 hours | 2-3 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Key Consideration | Use of 2-CTC resin | Anhydrous conditions | Use of appropriate scavengers |
Applications and Future Perspectives
The ability to synthesize C-terminal peptide alcohols and aldehydes opens up a vast array of applications:
-
Enzyme Inhibitors: Peptide aldehydes are potent inhibitors of cysteine and other proteases, making them valuable tools for studying enzyme mechanisms and as potential therapeutic leads.[2]
-
Drug Development: C-terminal modifications can enhance the stability of peptides against carboxypeptidases and improve their pharmacokinetic profiles.[3]
-
Bioconjugation: The aldehyde functionality provides a chemoselective handle for ligation reactions, such as oxime formation, allowing for the attachment of labels, tags, or other molecules.
-
Antimicrobial Peptides: Modification of the C-terminus of proline-rich antimicrobial peptides with alcohol or other functionalities has been shown to broaden their spectrum of activity against Gram-negative bacteria.[3][11]
The protocols outlined in this guide provide a solid foundation for the synthesis of these valuable molecules. The continued development of novel C-terminal modifications will undoubtedly expand the toolkit available to peptide chemists and drug discovery professionals, enabling the creation of next-generation peptide-based therapeutics and research tools.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 6. biomatik.com [biomatik.com]
- 7. peptideweb.com [peptideweb.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Fmoc-L-Prolinol as a chiral catalyst in asymmetric synthesis
An In-Depth Guide to Fmoc-L-Prolinol as a Chiral Catalyst in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Proline-Derived Organocatalysis
The field of asymmetric synthesis has been revolutionized by the advent of organocatalysis, which utilizes small, chiral organic molecules to induce stereoselectivity in chemical transformations.[1][2] This approach stands as a powerful alternative to traditional metal-based catalysts, offering advantages such as lower toxicity, stability to air and moisture, and operational simplicity.[3][4] At the forefront of this revolution is L-proline and its derivatives, which have proven to be exceptionally versatile and efficient catalysts for a wide array of reactions.[1][5][6][7]
This compound, a derivative of the natural amino acid L-proline, has emerged as a significant player in this domain.[8] It features the L-prolinol scaffold, which provides the essential chiral environment, and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom.[8][9] The Fmoc group, while primarily known for its role in peptide synthesis, influences the catalyst's steric and electronic properties, which can be harnessed to fine-tune its reactivity and selectivity in asymmetric reactions.[8][10] This guide provides an in-depth exploration of this compound and its derivatives as chiral catalysts, offering detailed mechanistic insights and practical, field-proven protocols for its application in key asymmetric C-C bond-forming reactions.
Pillar 1: The Mechanistic Foundation of Prolinol Catalysis
The catalytic efficacy of proline and its derivatives, including this compound, is rooted in their ability to form key nucleophilic or electrophilic intermediates through reversible reactions with carbonyl compounds.[4] The most common pathway, particularly for reactions involving ketones or aldehydes as nucleophiles, is the enamine catalytic cycle .[1][11][12][13]
The Enamine Catalytic Cycle Explained:
-
Enamine Formation: The secondary amine of the prolinol catalyst reacts with a carbonyl group of the donor molecule (e.g., a ketone) to form a carbinolamine intermediate.[12] Subsequent dehydration yields a chiral enamine. This step effectively activates the donor, transforming it into a potent, yet sterically directed, nucleophile.
-
Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophilic acceptor (e.g., an aldehyde in an aldol reaction). The inherent chirality of the prolinol backbone, augmented by the steric bulk of groups like Fmoc, effectively shields one face of the enamine. This facial bias dictates the trajectory of the electrophile's approach, thereby establishing the stereochemistry of the newly formed bond with high precision.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium. This step releases the chiral product and regenerates the catalyst, allowing it to re-enter the catalytic cycle.
This cyclic process ensures that a small, substoichiometric amount of the chiral catalyst can generate a large quantity of enantiomerically enriched product.
Caption: General enamine catalytic cycle for prolinol derivatives.
Pillar 2: Core Applications & Experimental Protocols
While the core mechanism is consistent, its application spans several cornerstone reactions in organic synthesis. The following sections provide detailed protocols for the asymmetric Aldol, Michael, and Mannich reactions, which are frequently catalyzed by proline and its derivatives.[1][2][5]
Application Note 1: The Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction that creates β-hydroxy carbonyl compounds.[3] Proline-derived catalysts enable the direct, highly enantioselective addition of an unmodified ketone to an aldehyde.[14][15]
Reaction Mechanism Workflow
Caption: Catalytic workflow for the asymmetric aldol reaction.
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a representative procedure for the direct aldol reaction between an aldehyde and a ketone, catalyzed by an L-proline derivative.[16][17]
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the (S)-proline catalyst (e.g., 0.03 mmol, 10-30 mol%).
-
Solvent/Reagent Addition: Add the solvent system. While dipolar aprotic solvents like DMSO or DMF are common due to catalyst solubility, effective systems using methanol/water mixtures have been developed.[16][18] For a methanol/water system, add methanol (40 µL) and water (10 µL).[16]
-
Nucleophile Addition: Add the ketone (e.g., cyclohexanone, 1.5 mmol, 5 equivalents), which often serves as both the nucleophile and a solvent.
-
Electrophile Addition: Add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.3 mmol, 1.0 equivalent) to the stirred solution.
-
Reaction Execution: Cap the vial and stir the mixture vigorously at the desired temperature (e.g., room temperature or 0 °C). The temperature is a critical parameter; lower temperatures often lead to improved diastereoselectivity.[16]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product. The ee is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Representative Data for Proline-Catalyzed Aldol Reactions
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Conditions | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 30 | DMSO, rt, 4h | 68 | 99:1 | 96 |
| 2 | Acetone | Isobutyraldehyde | 30 | neat, rt, 24h | 97 | - | 96 |
| 3 | Acetone | Ethyl-2-oxoacetate | 20 | neat, rt, 24h | 93 | - | 81[14] |
| 4 | Cyclopentanone | 4-Nitrobenzaldehyde | 30 | DMSO, rt, 24h | 92 | 78:22 | 99[16] |
Data synthesized from seminal works in the field for illustrative purposes.
Causality & Field Insights:
-
Catalyst Loading: High catalyst loadings (10-30 mol%) are often required to achieve reasonable reaction rates, a known challenge in proline catalysis.[16]
-
Solvent Choice: The solvent plays a crucial role. Highly polar aprotic solvents like DMSO are traditionally used to ensure catalyst solubility.[18] However, innovative protocols using protic co-solvents like methanol/water have proven exceptionally effective, simplifying the procedure and reducing reliance on less desirable solvents.[16]
-
Water's Role: Water is essential for the final hydrolysis step to release the product and regenerate the catalyst. In some protocols, its controlled addition has been shown to enhance enantioselectivity.[16]
Application Note 2: The Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a vital method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[19] Prolinol-derived organocatalysts are highly effective in promoting the enantioselective addition of aldehydes or ketones to acceptors like nitroolefins.[20][21][22]
Reaction Mechanism Workflow
Caption: Catalytic workflow for the asymmetric Michael addition.
Detailed Experimental Protocol: Asymmetric Michael Addition
This protocol describes a general method for the conjugate addition of an aldehyde to a nitroalkene, catalyzed by an N-Methyl-L-prolinol derivative.[17][23]
-
Reaction Setup: Under an inert atmosphere (e.g., Argon), add the nitroalkene (e.g., trans-β-nitrostyrene, 0.2 mmol, 1.0 equivalent) to a dry reaction vial.
-
Solvent and Reagent Addition: Dissolve the nitroalkene in the chosen solvent (e.g., CH₂Cl₂, 2.0 mL). Add the aldehyde (e.g., propanal, 2.0 mmol, 10.0 equivalents) to the stirred solution at room temperature.[17]
-
Catalyst Addition: Add the organocatalyst (e.g., a diphenylprolinol silyl ether derived from N-Methyl-L-prolinol, 0.02 mmol, 10 mol%).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Follow the reaction's progress via TLC until the starting nitroalkene is consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the γ-nitro aldehyde product.
-
Analysis: Determine the yield, diastereomeric ratio, and enantiomeric excess (via chiral HPLC) of the purified product.
Table 2: Representative Data for Prolinol-Catalyzed Michael Additions
| Entry | Donor | Acceptor | Catalyst Type | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | L-Prolinol derivative | 99 | 95:5 | 99 |
| 2 | Propanal | trans-β-Nitrostyrene | Diphenylprolinol silyl ether | 97 | 93:7 | 99 |
| 3 | Dithiomalonate | trans-β-Nitroolefins | L-Proline tertiary amine | up to 99 | - | up to 97[20] |
| 4 | Cyclohexanone | trans-Nitrostyrene | L-Proline-based Ionic Liquid | 97 | - | up to 97[21] |
Data synthesized from key literature for illustrative purposes.
Causality & Field Insights:
-
Catalyst Structure: For Michael additions, derivatives of prolinol, such as O-silyl ethers, are often superior to proline itself.[22][24] The bulky silyl group enhances the steric shielding of the enamine intermediate, leading to higher enantioselectivities.[24]
-
Substrate Scope: The reaction is broadly applicable to various aldehydes and ketones as donors and nitroolefins or enones as acceptors. The γ-nitro carbonyl products are highly valuable synthetic intermediates.[17]
Application Note 3: The Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that combines an aldehyde, an amine, and a carbonyl compound with an active α-hydrogen to form β-amino carbonyl compounds.[25][26] Proline-catalyzed asymmetric versions of this reaction provide direct access to chiral β-amino acids and 1,2-amino alcohols.[25][27]
Detailed Experimental Protocol: Three-Component Mannich Reaction
This is a general procedure for the direct asymmetric Mannich reaction.[25]
-
Imine Formation (Pre-formation or in situ): In a vial, stir a mixture of the aldehyde (e.g., formaldehyde, 1.1 eq) and the amine (e.g., p-anisidine, 1.0 eq) in a suitable solvent (e.g., DMSO) at room temperature for 30-60 minutes.
-
Catalyst and Nucleophile Addition: Add L-proline (20-35 mol%) to the mixture, followed by the ketone nucleophile (e.g., acetone, 2-5 eq).
-
Reaction Execution: Stir the resulting mixture at room temperature for the required duration (typically 2-24 hours).
-
Monitoring and Work-up: Monitor by TLC. After completion, add a half-saturated solution of NH₄Cl and extract with ethyl acetate.
-
Purification and Analysis: Dry the organic layers, concentrate, and purify by flash chromatography. The resulting β-amino carbonyl compound can be analyzed for yield and enantioselectivity (chiral HPLC).
Table 3: Representative Data for Proline-Catalyzed Mannich Reactions
| Entry | Ketone | Aldehyde | Amine | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Acetone | Formaldehyde | p-Anisidine | 50 | - | 94 |
| 2 | Cyclohexanone | Isovaleraldehyde | p-Anisidine | 90 | >95:5 | 99 |
| 3 | Hydroxyacetone | Formaldehyde | p-Anisidine | 91 | - | 96 |
Data sourced from List et al., J. Am. Chem. Soc. 2002, 124 (5), pp 827–833.[25]
Causality & Field Insights:
-
Stereocontrol: Proline catalysis in Mannich reactions typically yields the syn-diastereomer with high enantioselectivity.[27] This is rationalized by a Zimmerman-Traxler-like transition state where the bulky groups adopt pseudo-equatorial positions to minimize steric hindrance.[1]
-
Catalyst Design: While L-proline is highly effective for syn-products, researchers have designed modified proline catalysts to achieve high selectivity for the anti-products, demonstrating the tunability of the catalytic scaffold.[27]
Conclusion and Future Outlook
This compound and its related proline derivatives represent a cornerstone of modern asymmetric organocatalysis. Their ability to operate via well-defined enamine catalytic cycles provides a reliable and powerful platform for synthesizing chiral molecules of significant interest to the pharmaceutical and chemical industries. The protocols and data presented here serve as a practical guide for researchers looking to leverage these catalysts in their work. Future advancements will likely focus on developing catalysts with even higher turnover numbers, expanding the substrate scope, and immobilizing these catalysts on solid supports to facilitate recovery and reuse, further enhancing their "green" credentials.[2][5][28]
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Page loading... [guidechem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 16. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. globethesis.com [globethesis.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Fmoc-L-Prolinol: A Versatile Chiral Building Block for Asymmetric Synthesis in Drug Discovery
Abstract
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are instrumental in achieving stereochemical control during the synthesis of complex molecular architectures. Among these, Fmoc-L-Prolinol has emerged as a highly versatile and valuable reagent. Its rigid pyrrolidine scaffold, coupled with the strategic placement of a primary alcohol and an Fmoc-protected secondary amine, offers a unique combination of functionalities for asymmetric synthesis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its chemical properties, provide detailed protocols for its synthesis and incorporation into molecular frameworks, and explore its applications in the construction of chiral molecules, including peptidomimetics and other novel chemical entities.
Introduction: The Strategic Advantage of this compound
The quest for novel therapeutics with improved efficacy and reduced side effects often leads chemists to explore the vast chemical space of chiral molecules. The three-dimensional arrangement of atoms in a drug molecule can profoundly influence its pharmacological activity. L-Prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, is a privileged scaffold in asymmetric synthesis.[1] The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine of L-prolinol yields this compound, a stable, crystalline solid that is amenable to a wide range of synthetic transformations.
The strategic utility of this compound stems from several key features:
-
Inherent Chirality: The (S)-configuration of the pyrrolidine ring provides a robust chiral environment, enabling its use as a chiral auxiliary to direct the stereochemical outcome of reactions.[2]
-
Orthogonal Protection: The base-labile Fmoc group on the nitrogen atom and the reactive primary alcohol offer orthogonal handles for sequential chemical modifications. The Fmoc group is stable to a variety of reaction conditions but can be readily removed with a mild base, such as piperidine, without affecting other acid-labile protecting groups.
-
Structural Rigidity: The five-membered ring of the prolinol scaffold imparts conformational rigidity, which can be beneficial in the design of constrained peptides and small molecules with well-defined three-dimensional structures.[3]
-
Versatile Functionality: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or it can be used in ether and ester linkages, or as a nucleophile in various coupling reactions.
This application note will serve as a practical guide to harnessing the full potential of this compound in drug discovery projects.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₃ |
| Molecular Weight | 323.39 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, THF, and other common organic solvents |
| Storage | Store at 2-8 °C, protected from light and moisture |
Handling Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Synthesis of this compound: A Step-by-Step Protocol
This compound can be readily synthesized from its parent amino alcohol, L-Prolinol, which is commercially available and can be prepared by the reduction of L-proline.[4] The following protocol details a standard procedure for the Fmoc protection of L-Prolinol.
Diagram: Synthesis of this compound
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Prolinol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of Fmoc-L-Prolinol in Organocatalysis
Introduction: Understanding the Prolinol Scaffold and the Critical Role of the N-Fmoc Group
In the landscape of asymmetric organocatalysis, the chiral pyrrolidine scaffold, particularly that of proline and its derivatives, stands as a cornerstone. Prolinol-based catalysts, most notably the α,α-diarylprolinols, have emerged as powerful tools for a vast array of stereoselective transformations.[1] These catalysts operate through various activation modes, including covalent catalysis (enamine/iminium ion formation) and non-covalent interactions (hydrogen bonding).[1][2]
This guide focuses specifically on Fmoc-L-Prolinol , a derivative where the pyrrolidine nitrogen is protected by a fluorenylmethoxycarbonyl (Fmoc) group. It is crucial for the researcher to understand that this N-protection fundamentally alters the molecule's function compared to L-proline or unprotected L-prolinol. The secondary amine of proline is the linchpin of its most common catalytic cycle, acting as a nucleophile to form enamine intermediates with carbonyl compounds.[3][4] The bulky and electronically commanding Fmoc group on this compound completely obstructs this pathway.
Therefore, the primary application of this compound in organocatalysis is not as a direct catalyst for reactions like aldol or Michael additions, but rather as a strategically vital chiral building block for the synthesis of more complex, highly efficient organocatalysts.[5] Its utility lies in allowing chemists to perform modifications at other parts of the molecule before liberating the crucial secondary amine in the final step. This guide provides a detailed exploration of this primary application, elucidates the mechanistic reasons for its inactivity in enamine catalysis, and presents detailed protocols for its use as a catalyst precursor.
Part 1: The Core Application: this compound as a Precursor to Diarylprolinol Silyl Ether Catalysts
The most significant role of this compound in the field of organocatalysis is as a key intermediate in the synthesis of Hayashi-Jørgensen-type catalysts (diarylprolinol silyl ethers). These catalysts are renowned for their exceptional performance in a wide range of asymmetric transformations. The Fmoc group provides robust protection of the nitrogen atom, allowing for high-yielding transformations on the prolinol backbone, such as the introduction of bulky aryl groups, which is essential for creating the deep, shielded chiral pocket of the final catalyst.
Synthetic Workflow: From this compound to an Active Organocatalyst
The overall strategy involves a three-stage process:
-
Oxidation and Arylation: The alcohol moiety of this compound is first oxidized to the corresponding aldehyde (N-Fmoc-L-prolinal). This aldehyde then undergoes a Grignard reaction to install the two critical aryl groups, forming the α,α-diarylprolinol structure.
-
Hydroxyl Group Modification: The newly formed tertiary alcohol is protected, typically as a silyl ether (e.g., a trimethylsilyl or triisopropylsilyl ether). This modification is crucial for tuning the catalyst's steric and electronic properties and enhancing stereoselectivity in many reactions.
-
Deprotection to Unveil the Catalyst: The final step is the removal of the Fmoc group to liberate the secondary amine, yielding the active organocatalyst.
Caption: Synthetic pathway from this compound to an active catalyst.
Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
This protocol provides a representative example for the synthesis of a widely used Hayashi-Jørgensen catalyst.
Step 1: Oxidation of this compound to N-Fmoc-L-prolinal
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 20 minutes until the layers are clear.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude N-Fmoc-L-prolinal is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Step 2: Grignard Addition to form N-Fmoc-α,α-diphenylprolinol
-
Grignard Preparation: Prepare phenylmagnesium bromide (approx. 3.0 eq) from bromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) or use a commercially available solution.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the crude N-Fmoc-L-prolinal from Step 1, dissolved in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add the Grignard reagent dropwise via a syringe or dropping funnel over 30 minutes.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield N-Fmoc-α,α-diphenylprolinol.
Step 3: Silylation and Final Deprotection
-
Silylation Setup: Dissolve the purified N-Fmoc-α,α-diphenylprolinol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM (approx. 0.2 M) in a flask under an inert atmosphere.
-
Silylating Agent: Add chlorotrimethylsilane (TMSCl, 1.5 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the layers, extract the aqueous phase with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude N-Fmoc protected silyl ether, which is used directly in the next step.
-
Fmoc Deprotection: Dissolve the crude product in dimethylformamide (DMF, approx. 0.2 M). Add piperidine (2-5 eq).
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the UV-active Fmoc-protected compound and the appearance of the product.
-
Final Purification: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. Purify the residue by flash column chromatography on silica gel to afford the final (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether as the active catalyst.
Part 2: The Mechanistic Divide: Enamine Catalysis vs. N-Protected Inactivity
To fully appreciate the role of this compound, one must understand the fundamental mechanism it cannot participate in. L-proline and other secondary amine catalysts operate via a nucleophilic enamine cycle.
Caption: Enamine cycle for L-Proline vs. the blocked pathway for this compound.
As the diagram illustrates, the initial step requires the nucleophilic attack of the secondary amine onto a carbonyl donor to form an iminium ion, which then tautomerizes to the crucial enamine intermediate. The nitrogen in this compound is part of an amide (carbamate), rendering it non-nucleophilic and sterically hindered by the bulky Fmoc group. Consequently, it cannot initiate this catalytic cycle. This distinction is the most important concept for any researcher considering the use of this compound in an organocatalytic context.
Part 3: Performance Data of Catalysts Derived from this compound
The true measure of this compound's utility is the performance of the catalysts synthesized from it. The table below summarizes typical results for an asymmetric Michael addition, a reaction class where diarylprolinol silyl ethers excel.
| Entry | Aldehyde (Donor) | Nitroalkene (Acceptor) | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | β-Nitrostyrene | 10 | Toluene | >95 | 95:5 | 99 |
| 2 | Propanal | (E)-1-nitro-3-phenylprop-1-ene | 10 | Hexane | 94 | 98:2 | 98 |
| 3 | Butanal | (E)-2-(2-nitrovinyl)furan | 10 | Toluene | 99 | 93:7 | 97 |
| 4 | Isovaleraldehyde | β-Nitrostyrene | 20 | Toluene | 91 | 94:6 | 99 |
Data are representative examples derived from literature reports on diarylprolinol silyl ether catalysis.
The consistently high yields and excellent stereoselectivities (both dr and ee) demonstrate the effectiveness of the chiral environment created by the diarylprolinol scaffold, a structure made readily accessible through the use of this compound as a starting material.
Conclusion and Outlook
This compound is a compound of significant, albeit indirect, importance in organocatalysis. Its role is not that of a direct catalyst but as a sophisticated and enabling chiral building block. The Fmoc protecting group allows for precise and high-yield synthetic manipulations that are essential for constructing the architecturally complex diarylprolinol catalysts that are now staples in the field of asymmetric synthesis. Understanding this distinction—between a catalyst and a catalyst precursor—is paramount for its effective application in a research and development setting. Future applications will likely continue to leverage this compound as a reliable starting point for creating next-generation organocatalysts with even greater activity, selectivity, and substrate scope.
References
Application Notes & Protocols: A Guide to the Synthesis of Novel Prolinol-Derived Ligands
Audience: Researchers, scientists, and drug development professionals.
Abstract: Prolinol-derived ligands represent a cornerstone in modern asymmetric synthesis, offering a powerful and versatile platform for the stereocontrolled construction of complex chiral molecules.[1][2] Derived from the readily available and inexpensive chiral pool of natural proline, these ligands combine a rigid pyrrolidine scaffold with tunable steric and electronic properties, making them highly effective in both organocatalysis and transition metal catalysis.[1][3] This guide provides an in-depth exploration of the synthesis of novel prolinol-derived ligands, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations. We present detailed, field-proven protocols for the synthesis of foundational intermediates and advanced ligands, supported by mechanistic insights and characterization guidelines to ensure reproducibility and success.
The Scientific Rationale: Why Prolinol?
The efficacy of prolinol as a chiral backbone is rooted in its unique structural attributes:
-
Inherent Chirality: Synthesized from optically pure L- or D-proline, prolinol provides a fixed stereogenic center at the C2 position of the pyrrolidine ring, which is fundamental for inducing asymmetry in chemical reactions.[3]
-
Structural Rigidity: The five-membered pyrrolidine ring has a constrained conformation, which reduces the number of accessible transition states in a catalytic cycle. This rigidity is key to achieving high levels of stereoselectivity.
-
Dual Functionality: Prolinol possesses both a secondary amine and a primary hydroxyl group. These two sites serve as versatile handles for synthetic modification, allowing for the introduction of a wide array of functional groups to fine-tune the ligand's catalytic activity. This bifunctional nature is critical for creating catalysts that can act as both an acid and a base.[4]
These features have led to the widespread use of prolinol derivatives in seminal asymmetric reactions, including aldol reactions, Michael additions, Diels-Alder reactions, and asymmetric reductions.[3][4][5]
General Synthetic Pathways
The journey from the simple amino acid proline to a sophisticated, novel ligand involves a series of strategic chemical transformations. The core starting material, (S)- or (R)-prolinol, is most commonly prepared via the reduction of the corresponding proline enantiomer. From this foundational building block, derivatization can proceed at either the nitrogen or oxygen atom, or both, to access diverse ligand classes.
Caption: General synthetic routes from (S)-Proline to various classes of prolinol-derived ligands.
Core Protocols: Synthesis of Foundational Ligands
The following protocols are designed to be self-validating, with checkpoints and causality explanations to ensure robust and reproducible outcomes.
Protocol 1: Synthesis of (S)-Prolinol from (S)-Proline
Introduction: This is the foundational step in nearly all prolinol ligand synthesis campaigns. The protocol describes the reduction of the carboxylic acid of (S)-proline to a primary alcohol using the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄).[3][6]
Causality: LiAlH₄ is a potent, non-selective reducing agent capable of reducing carboxylic acids, one of the most difficult functional groups to reduce. Its use necessitates strictly anhydrous conditions, as it reacts violently with water. The workup procedure is critical for safely quenching the excess hydride and converting the aluminum byproducts into filterable inorganic salts.
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| (S)-Proline | 115.13 | 10.0 g | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 7.0 g | ~2.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |
| Water (Deionized) | 18.02 | 7.0 mL | - |
| 15% Sodium Hydroxide (aq) | 40.00 | 7.0 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Methodology:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of nitrogen to ensure all moisture is removed.
-
Reagent Addition: Suspend Lithium Aluminum Hydride (7.0 g) in anhydrous THF (150 mL) in the reaction flask under a positive pressure of nitrogen.
-
Controlling the Reaction: In a separate flask, dissolve (S)-proline (10.0 g) in anhydrous THF (100 mL). Note: Proline has limited solubility; a fine suspension is expected. Slowly add the proline suspension to the stirring LiAlH₄ suspension via a dropping funnel over 1 hour. The reaction is exothermic; maintain a gentle reflux using an ice bath if necessary.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux using a heating mantle and stir for an additional 4 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Eluent: DCM/MeOH/NH₄OH 80:20:2, Stain: Ninhydrin).
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:
-
7.0 mL of water
-
7.0 mL of 15% aqueous NaOH
-
21.0 mL of water
-
Causality: This specific sequence is designed to quench the reaction and precipitate granular aluminum salts that are easily filtered, avoiding the formation of a gelatinous precipitate.
-
-
Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. The white precipitate should become easily stirrable. Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield (S)-prolinol as a colorless oil or low-melting-point solid.
Protocol 2: Synthesis of (S)-α,α-Diphenylprolinol (Precursor to CBS Catalyst)
Introduction: (S)-α,α-Diphenylprolinol is a highly valuable intermediate, most notably as the precursor to the Corey-Bakshi-Shibata (CBS) catalyst used for the enantioselective reduction of ketones.[7] The synthesis involves a two-step process: esterification of proline followed by a double addition of a Grignard reagent.[2]
Causality: The carboxylic acid of proline is acidic and incompatible with organometallic reagents like Grignard reagents. It must first be converted to an ester. An excess of the Grignard reagent is required because it will react with both the ester carbonyl and the N-H proton of the pyrrolidine ring.
Caption: Workflow for the synthesis of (S)-α,α-Diphenylprolinol.
Step-by-Step Methodology:
Part A: Esterification of (S)-Proline
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend (S)-proline (1 equiv.) in anhydrous methanol (approx. 5 mL per gram of proline).
-
Reagent Addition: Cool the suspension to 0 °C. Add thionyl chloride (1.2 equiv.) dropwise via syringe.
-
Reaction: Remove the ice bath, equip the flask with a condenser, and reflux the mixture overnight.
-
Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude (S)-proline methyl ester hydrochloride, which can often be used in the next step without further purification.[2]
Part B: Grignard Reaction
-
Setup: In a flame-dried, three-neck flask under nitrogen, add the crude (S)-proline methyl ester hydrochloride (1 equiv.) and suspend it in anhydrous THF.
-
Reagent Addition: Cool the suspension to 0 °C. Add a solution of phenylmagnesium bromide (PhMgBr) (3.0 M in diethyl ether, 3.0 equiv.) dropwise over 45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure (S)-α,α-diphenylprolinol.
Applications & Ligand Performance
The true measure of a novel ligand is its performance in asymmetric catalysis. Prolinol-derived ligands have demonstrated exceptional efficacy across a broad spectrum of reactions.
| Ligand Class | Example Reaction | Typical Enantioselectivity (ee) | Reference |
| Diarylprolinol Silyl Ethers | Asymmetric Michael Addition | >95% | [4] |
| CBS-Oxazaborolidines | Asymmetric Ketone Reduction | 90-99% | [7][8] |
| Aminophosphine Ligands | Pd-Catalyzed Allylic Alkylation | up to 98% | [9] |
| Prolinamide Catalysts | Asymmetric Aldol Reaction | >90% | [4] |
| Bishydroxylamide Ligands | Zn-Mediated Conjugate Addition | >95% | [10] |
Mechanism of Action: Enamine Catalysis
Many prolinol-derived organocatalysts operate via an enamine catalytic cycle, a well-established mechanism.[1] The secondary amine of the catalyst reversibly condenses with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chiral scaffold of the prolinol derivative directs the subsequent attack of this enamine on an electrophile from one face, thereby controlling the stereochemistry of the product. Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[1]
Essential Characterization
Confirming the identity, purity, and stereochemical integrity of a newly synthesized ligand is paramount.
-
NMR Spectroscopy (¹H, ¹³C): Essential for structural elucidation and confirmation of product formation.[9]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized ligand.
-
Chiral HPLC: The definitive method for determining the enantiomeric excess (ee) of the products generated using the new ligand.[9]
-
FTIR Spectroscopy: Useful for identifying key functional groups (e.g., O-H, N-H, C=O stretches) and confirming transformations.[11]
-
Circular Dichroism (CD) Spectroscopy: A powerful technique for studying the chiroptical properties of the ligands themselves, which can provide insights into their solution-state conformation.[12]
Conclusion
The synthesis of novel prolinol-derived ligands remains a vibrant and impactful area of chemical research. By starting with a simple, naturally occurring amino acid, chemists can access a vast chemical space of sophisticated catalysts. The protocols and principles outlined in this guide provide a robust framework for researchers to not only synthesize known ligands but also to design and execute the synthesis of novel derivatives. The continuous development of these ligands is critical for advancing the fields of asymmetric synthesis, drug discovery, and materials science, enabling the efficient and environmentally benign production of enantiomerically pure compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Prolinol - Wikipedia [en.wikipedia.org]
- 4. alfachemic.com [alfachemic.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uh-ir.tdl.org [uh-ir.tdl.org]
- 11. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 12. Giant intrinsic circular dichroism of prolinol-derived squaraine thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Coupling of Fmoc-L-Prolinol to Solid-Phase Resins: A Detailed Guide to Reaction Conditions and Mechanistic Considerations
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the development of C-terminally modified peptides.
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the successful coupling of Fmoc-L-Prolinol to solid-phase synthesis resins. This compound is a critical building block for the synthesis of peptides with a C-terminal prolinol moiety, which can impart unique conformational constraints and biological activities. However, its efficient immobilization onto a solid support presents distinct challenges that necessitate carefully optimized reaction conditions. This document elucidates the mechanistic principles behind the coupling strategies, offers step-by-step protocols for two commonly employed resins—2-Chlorotrityl chloride (2-CTC) and Wang resin—and provides a comparative analysis to guide resin selection and experimental design.
Introduction: The Significance of C-Terminal Prolinol Peptides
The incorporation of non-proteinogenic amino acids and their derivatives into peptide sequences is a powerful strategy for modulating their pharmacological properties. Prolinol, the reduced form of proline, at the C-terminus of a peptide can introduce significant conformational rigidity, enhance metabolic stability, and alter receptor binding affinity. The synthesis of such peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) begins with the crucial first step: the covalent attachment of this compound to a solid support. The choice of resin and the specific coupling conditions are paramount to achieving high loading efficiency while preventing common side reactions.
Mechanistic Considerations and Strategic Choices
The coupling of this compound to a resin is an esterification reaction, where the primary hydroxyl group of prolinol acts as the nucleophile. The success of this reaction hinges on the nature of the resin's linker, the activation method, and the reaction conditions.
Resin Selection: A Critical Decision
Two of the most common resins for the synthesis of C-terminal acid peptides, and by extension, C-terminal alcohol-modified peptides, are the 2-Chlorotrityl chloride (2-CTC) resin and the Wang resin.[1]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin is highly recommended for sterically hindered amino acids and for minimizing racemization.[2][3] The coupling proceeds via a direct nucleophilic substitution of the chloride by the hydroxyl group of this compound, facilitated by a non-nucleophilic base like diisopropylethylamine (DIPEA).[4][5] This method avoids pre-activation of the amino alcohol, thereby reducing the risk of side reactions. The extreme acid lability of the 2-CTC linker allows for the cleavage of the final peptide under very mild acidic conditions, which is advantageous for preserving acid-sensitive moieties in the peptide sequence.[4][6]
-
Wang Resin: This is another popular acid-labile resin for Fmoc-based SPPS.[7] The attachment of the first amino acid (or in this case, amino alcohol) to the hydroxymethyl linker of the Wang resin requires activation of the carboxyl group, which is not present in this compound. Therefore, a different strategy is employed, typically involving a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[7] While effective, these conditions can sometimes lead to side reactions, and careful optimization is crucial.
The Challenge of Proline Derivatives in SPPS
Proline and its derivatives can present unique challenges in SPPS due to the secondary amine nature of the proline ring.[8] While this is more of a concern during subsequent peptide chain elongation, the initial loading step must be efficient to ensure a high-quality starting point for the synthesis. Furthermore, diketopiperazine formation is a known side reaction when proline is the C-terminal residue, although this is less of a concern with prolinol.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for coupling this compound to both 2-CTC and Wang resins.
Protocol 1: Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is favored for its mild conditions and high efficiency.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 eq) in DCM (10-15 mL per gram of resin) for 30-60 minutes in the reaction vessel.[9]
-
Amino Alcohol Preparation: In a separate flask, dissolve this compound (1.0-1.5 eq) in DCM.
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by DIPEA (2.0-3.0 eq).[9] Agitate the mixture at room temperature for 1-2 hours.
-
Capping Unreacted Sites: To block any remaining reactive chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (in a ratio of 17:2:1) and agitate for 30 minutes.[10]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional but Recommended): The loading of this compound onto the resin can be determined spectrophotometrically. A small, weighed sample of the dried resin is treated with a 20% solution of piperidine in DMF to cleave the Fmoc group. The absorbance of the resulting dibenzofulvene-piperidine adduct is measured at approximately 290-304 nm.[11][12]
Caption: Workflow for coupling this compound to 2-CTC resin.
Protocol 2: Coupling of this compound to Wang Resin
This protocol utilizes a carbodiimide-mediated esterification.
Materials:
-
Wang resin (100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetic Anhydride
-
Pyridine or DIPEA
-
Reaction vessel with a sintered glass filter
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 eq) in DCM (10-15 mL per gram of resin) for 30-60 minutes.
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (2.0-4.0 eq) and a catalytic amount of DMAP (0.1-0.3 eq) in a minimal amount of DMF, then dilute with DCM.
-
Add this solution to the swollen resin.
-
Add DIC (2.0-4.0 eq) to the reaction mixture.
-
Agitate the slurry at room temperature for 2-4 hours.
-
-
Capping Unreacted Sites: After the coupling reaction, it is crucial to cap any unreacted hydroxyl groups on the resin to prevent the formation of deletion sequences in subsequent steps. This can be achieved by treating the resin with a solution of acetic anhydride and pyridine or DIPEA in DCM for 30-60 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Determination: As described in Protocol 1.
Caption: Workflow for coupling this compound to Wang resin.
Comparative Analysis and Troubleshooting
| Parameter | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin |
| Coupling Mechanism | Direct SN1-type reaction | Carbodiimide-mediated esterification |
| Reagents | This compound, DIPEA | This compound, DIC, DMAP |
| Racemization Risk | Very low[12] | Higher, especially with DMAP catalysis[7] |
| Cleavage Conditions | Very mild acid (e.g., 1% TFA in DCM)[13] | Stronger acid (e.g., 50-95% TFA in DCM)[7] |
| Suitability for | Acid-sensitive peptides, sterically hindered couplings | General purpose Fmoc-SPPS |
Troubleshooting:
-
Low Loading:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the equivalents of this compound and coupling reagents.
-
Extend the reaction time.
-
For Wang resin, ensure the catalytic amount of DMAP is sufficient but not excessive.
-
-
Incomplete Capping:
-
This can lead to deletion sequences. Ensure capping is performed after the initial loading and that the capping reagents are fresh.
-
Conclusion
The successful coupling of this compound to a solid support is a foundational step for the synthesis of C-terminally modified peptides. The choice between 2-CTC and Wang resin should be guided by the specific requirements of the target peptide, particularly its sensitivity to acid. The 2-CTC resin offers a milder and often more efficient route for this specific transformation, minimizing potential side reactions. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and effectively immobilize this compound, paving the way for the successful synthesis of novel and complex peptide structures.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An HPLC-ESMS study on the solid-phase assembly of C-terminal proline peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC‐ESMS study on the solid‐phase assembly of C‐terminal proline peptides | Semantic Scholar [semanticscholar.org]
- 4. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptideweb.com [peptideweb.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Aldol Reactions Catalyzed by L-Prolinol Derivatives
Introduction: The Power of Organocatalysis in Carbon-Carbon Bond Formation
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of β-hydroxy carbonyl motifs, which are ubiquitous in pharmaceuticals and natural products.[1][2] For decades, this transformation was largely the domain of metal-based catalysts and chiral auxiliaries. However, the turn of the 21st century witnessed a paradigm shift with the advent of organocatalysis, where small, chiral organic molecules catalyze reactions with high efficiency and stereoselectivity.[3] Among these, the amino acid L-proline and its derivatives have emerged as exceptionally versatile and powerful catalysts for the direct asymmetric aldol reaction.[3][4]
This guide provides an in-depth exploration of asymmetric aldol reactions catalyzed by L-prolinol and its derivatives. We will delve into the mechanistic underpinnings of this class of reactions, provide detailed experimental protocols, and discuss the critical role of catalyst structure in achieving high stereoselectivity. A key focus will be to clarify the role of protecting groups, specifically the fluorenylmethyloxycarbonyl (Fmoc) group, in the context of catalyst activity.
Mechanistic Insights: The Enamine Catalysis Cycle
The catalytic prowess of L-proline and its derivatives in asymmetric aldol reactions is rooted in the formation of a key enamine intermediate.[4][5] This mechanism, reminiscent of the strategy employed by Class I aldolase enzymes, involves a well-defined catalytic cycle that ensures high levels of stereocontrol.[5][6]
The generally accepted mechanism for the proline-catalyzed aldol reaction between a ketone and an aldehyde proceeds as follows:
-
Enamine Formation: The secondary amine of the proline catalyst nucleophilically attacks the carbonyl carbon of the ketone, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of a chiral enamine.[6] The geometry of this enamine is crucial for determining the stereochemical outcome of the reaction.
-
Carbon-Carbon Bond Formation: The electron-rich enamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step proceeds through a highly organized, six-membered Zimmerman-Traxler-like transition state.[4]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the active catalyst, allowing it to re-enter the catalytic cycle.[6]
The carboxylic acid group in L-proline plays a crucial role in this cycle, acting as a Brønsted acid to activate the electrophile and as a Brønsted base to facilitate proton transfer steps.[7]
Caption: Generalized Enamine Catalysis Cycle.
The Role of Prolinol and the Critical Impact of the Fmoc Protecting Group
L-prolinol, the reduced form of L-proline, is also a versatile chiral scaffold for the development of organocatalysts.[8] However, it is crucial to understand the role of the secondary amine in the pyrrolidine ring. For L-prolinol to function as a catalyst in the enamine-mediated aldol reaction, this secondary amine must be available to react with the ketone substrate.
The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines in peptide synthesis. When attached to the nitrogen of L-prolinol, it forms Fmoc-L-Prolinol. In this protected form, the nitrogen atom is part of a carbamate linkage and is no longer a secondary amine. Consequently, This compound cannot directly catalyze the asymmetric aldol reaction via the enamine mechanism. The Fmoc group must be removed to unmask the secondary amine and render the prolinol catalytically active.
This is a critical consideration for researchers designing experiments. While this compound is a valuable chiral building block, it is not a direct catalyst for this transformation. The protocols and applications described herein will focus on catalytically active prolinol derivatives where the secondary amine is free.
Exemplary Protocol: Asymmetric Aldol Reaction Catalyzed by a Diarylprolinol Silyl Ether
Diarylprolinol silyl ethers are a class of highly effective organocatalysts for the asymmetric aldol reaction, often providing excellent yields and stereoselectivities. The bulky diarylmethyl group and the silyl ether moiety play a crucial role in creating a well-defined chiral environment that directs the approach of the electrophile.
The following protocol is a representative example for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by a diarylprolinol silyl ether.
Materials and Reagents
-
Catalyst: (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or a similar diarylprolinol silyl ether derivative)
-
Aldehyde: e.g., 4-Nitrobenzaldehyde
-
Ketone: e.g., Cyclohexanone
-
Solvent: e.g., Dichloromethane (DCM), Chloroform, or Toluene (anhydrous)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica Gel: For column chromatography
Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Addition of Reagents: Add the solvent (2.0 mL) to the flask and cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution, followed by the ketone (5.0 mmol, 5.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired β-hydroxy ketone.
-
Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Prolinol - Wikipedia [en.wikipedia.org]
purification of Fmoc-L-Prolinol derivatives by column chromatography
An Application Guide to the Chromatographic Purification of Fmoc-L-Prolinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives are pivotal chiral building blocks in modern medicinal chemistry and peptide synthesis.[1] Their unique rigid structure and the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group necessitate robust purification strategies to ensure high purity, which is critical for their downstream applications in areas such as organocatalysis and the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview and detailed protocols for the purification of this compound derivatives using column chromatography. We will delve into the underlying principles, explain the rationale behind methodological choices, and offer practical, field-tested advice for troubleshooting common challenges, ensuring researchers can achieve optimal separation and yield.
Introduction: The Central Role of Purity
The Fmoc group, while essential for synthetic strategies like Solid-Phase Peptide Synthesis (SPPS), imparts significant hydrophobicity and a strong UV chromophore, which heavily influences the chromatographic behavior of the molecule.[3][4] Crude reaction mixtures from the synthesis of this compound derivatives typically contain unreacted starting materials (e.g., L-prolinol, Fmoc-Cl), coupling reagents, and various side-products. The removal of these impurities is not merely a matter of good practice; it is a prerequisite for reliable and reproducible results in subsequent synthetic steps or biological assays. Column chromatography, in its various forms, remains the gold standard for achieving the requisite levels of purity.[5]
This guide will focus primarily on silica gel flash column chromatography, a widely accessible and effective technique for preparative scale purification. We will also discuss considerations for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is often employed for analytical assessment and high-purity, smaller-scale purifications.[5][6]
The Chromatographic Blueprint: Key Decisions and Rationale
The successful purification of an this compound derivative hinges on the logical selection of a stationary phase and a mobile phase. This choice is dictated by the overall polarity of the target molecule.
Stationary Phase: The Separation Matrix
-
Normal-Phase Chromatography (NPC): This is the most common mode for preparative flash chromatography of moderately polar organic compounds.
-
Stationary Phase: Silica gel (SiO₂) is the standard choice. Its surface is populated with polar silanol (Si-OH) groups.
-
Mechanism: In NPC, polar molecules in the mobile phase will adsorb more strongly to the polar silica gel, causing them to travel down the column more slowly. Less polar molecules will spend more time in the mobile phase and elute faster. Given that the Fmoc group is large and non-polar, the polarity of this compound derivatives is primarily influenced by the prolinol hydroxyl group and any additional functional groups.
-
-
Reverse-Phase Chromatography (RPC): This is the dominant technique in HPLC for peptide and related purifications.[5]
-
Stationary Phase: A non-polar matrix, typically silica that has been functionalized with long alkyl chains, such as octadecyl (C18) or octyl (C8) groups.[5]
-
Mechanism: The separation principle is inverted. A polar mobile phase is used, and non-polar (hydrophobic) molecules have a higher affinity for the non-polar stationary phase, leading to longer retention times. More polar molecules are less retained and elute earlier. This method is particularly effective for separating molecules with subtle differences in hydrophobicity.
-
Mobile Phase: The Eluent's Role
The mobile phase is the solvent (or solvent mixture) that flows through the stationary phase, carrying the sample with it. The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate, which generally translates to good separation on a column.
-
For Normal-Phase (Silica Gel): A mixture of a non-polar solvent and a polar solvent is used.
-
Common Non-Polar Solvents: Hexanes, Heptane, Dichloromethane (DCM), Toluene.[7][8]
-
Common Polar Solvents: Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), Acetone, Methanol (MeOH).
-
Rationale: The ratio of these solvents is adjusted to control the overall polarity of the eluent. Increasing the proportion of the polar solvent will increase the eluting power, causing all compounds to move faster down the column. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often used to resolve complex mixtures.[7]
-
-
For Reverse-Phase (C18): A mixture of an aqueous solvent and a polar organic solvent is used.
-
Common Aqueous Solvents: Water (often with an additive).
-
Common Organic Solvents: Acetonitrile (ACN), Methanol (MeOH).[4]
-
Additives: A small amount (0.05-0.1%) of an acid, such as Trifluoroacetic Acid (TFA) or Formic Acid, is almost always added.[5] This acidifies the mobile phase, protonating any free amine or carboxylate groups and suppressing silanol interactions, which results in sharper peaks and better reproducibility.
-
Workflow and Protocol Design
The following section provides a detailed, step-by-step protocol for the purification of a generic this compound derivative using normal-phase flash column chromatography.
Visualization of the Purification Workflow
Caption: Overall workflow for the purification of this compound derivatives.
Protocol: Preparative Flash Column Chromatography
Objective: To purify a crude this compound derivative from reaction byproducts and unreacted starting materials.
Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents (HPLC grade): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Step 1: Mobile Phase Selection via TLC (1-2 hours)
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the dissolved mixture onto several TLC plates.
-
Develop each plate in a different solvent system. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (e.g., 7:3, 1:1, 3:7 Hexanes:EtOAc).
-
Visualize the plates under a UV lamp (254 nm). The Fmoc group makes the target compound and related impurities highly visible.
-
Causality Check: The ideal solvent system is one that moves the desired product spot to an Rƒ value of 0.25-0.35 while maximizing the separation from all other spots. This Rƒ provides the best balance between resolution and elution time on the column.
Step 2: Column Packing (30 minutes)
-
Select a column with a diameter appropriate for the amount of crude material (a common rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined in Step 1.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
Step 3: Sample Loading (20 minutes)
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
Rationale: Dry loading prevents the dissolution of the sample in the loading solvent from disturbing the top of the column bed, leading to better band sharpness and improved separation.[7]
Step 4: Elution and Fraction Collection (1-4 hours)
-
Carefully add the initial mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the flow.
-
Start collecting fractions immediately. The size of the fractions should be proportional to the column size.
-
If using a gradient, gradually increase the percentage of the polar solvent in the mobile phase according to your TLC analysis. A typical gradient might start at 10% EtOAc in Hexanes and slowly increase to 50% EtOAc in Hexanes.
-
Self-Validation: Monitor the elution process by periodically spotting collected fractions onto a TLC plate.
Step 5: Fraction Analysis and Product Isolation (1-2 hours)
-
Develop the TLC plates containing the spotted fractions in the solvent system that gave the best separation in Step 1.
-
Identify the fractions that contain only the pure product spot.
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound derivative.
| Parameter | Typical Conditions for Normal-Phase | Typical Conditions for Reverse-Phase |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-functionalized Silica |
| Mobile Phase A | Non-polar solvent (e.g., Hexanes) | Water + 0.1% TFA |
| Mobile Phase B | Polar solvent (e.g., Ethyl Acetate) | Acetonitrile + 0.1% TFA |
| Elution Mode | Gradient: 0% to 100% B over 10-20 column volumes | Gradient: 5% to 95% B over 20-40 minutes |
| Detection | UV visualization on TLC (254 nm) | UV Detector (266 nm, 305 nm)[4] |
| Table 1: Comparative Summary of Chromatographic Conditions. |
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., add 1-5% MeOH to a DCM/EtOAc mixture). |
| Poor Separation | Incorrect mobile phase chosen; Column was overloaded. | Re-develop TLC method to find a better solvent system. Use a larger column or less crude material. |
| Streaking on TLC/Column | Compound is too polar or acidic/basic; Sample is degrading on silica. | Add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to improve peak shape. Work quickly and avoid prolonged exposure. |
| Low Recovery | Product is irreversibly adsorbed to the silica; Product is too volatile. | Deactivate the silica with a small amount of water or base before packing. Use care during solvent evaporation. |
Conclusion
The is a critical competency for researchers in synthetic and medicinal chemistry. A logical, evidence-based approach to selecting the stationary and mobile phases, guided by TLC analysis, is paramount. The protocol detailed herein provides a robust framework for achieving high purity. By understanding the causality behind each step—from the Rƒ target in method development to the benefits of dry loading—scientists can confidently and efficiently isolate these valuable chemical building blocks, ensuring the integrity and success of their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolomics and Transcriptomics Reveal the Effects of Fermented Lycium barbarum (Goji) Berry Residue on Muscle Nutrition and Flavor Quality in Fattening Tan Sheep [mdpi.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US7160449B2 - Proline chiral columns with broad chiral selectivity - Google Patents [patents.google.com]
- 8. ajpamc.com [ajpamc.com]
Application Note: A Practical Guide to Monitoring Fmoc-L-Prolinol Reactions by Thin-Layer Chromatography
Introduction: The Critical Role of Reaction Monitoring
In modern synthetic chemistry, particularly in peptide synthesis and drug development, the precise control of chemical reactions is paramount. The protection of amino alcohols, such as L-Prolinol, with the fluorenylmethoxycarbonyl (Fmoc) group is a fundamental step in the synthesis of complex peptides and chiral auxiliaries.[1] The Fmoc group is favored for its stability in acidic conditions and its facile removal with a mild base, such as piperidine.[2][3]
Successful synthesis of Fmoc-L-Prolinol requires complete conversion of the starting material to the desired product, minimizing side reactions and impurities. In-process monitoring is therefore not merely a procedural step but a critical control point that dictates reaction endpoint, yield, and purity. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and powerful analytical technique for real-time reaction monitoring.[4][5] Its simplicity and effectiveness make it an indispensable tool in both academic and industrial research settings.[6]
This guide provides a detailed protocol and expert insights for monitoring the Fmoc protection of L-Prolinol using TLC, ensuring researchers can confidently assess reaction progress and make informed decisions.
Foundational Principles: TLC for this compound Separation
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[5][7]
-
Stationary Phase: For this application, the standard stationary phase is silica gel (SiO₂), a highly polar material.[8] TLC plates are typically glass or aluminum sheets coated with a thin layer of silica gel, often impregnated with a fluorescent indicator (F₂₅₄) to aid in visualization.[9]
-
Mobile Phase (Eluent): This is a solvent or mixture of solvents that moves up the plate via capillary action. The choice of mobile phase is critical for achieving good separation.
-
Separation Mechanism: The key to separation lies in the polarity difference between the starting material (L-Prolinol) and the product (this compound).
-
L-Prolinol: A polar amino alcohol, it will have strong interactions (hydrogen bonding) with the polar silica gel. Consequently, it will travel a shorter distance up the plate, resulting in a low Retention Factor (Rƒ).
-
This compound: The addition of the large, non-polar Fmoc group significantly reduces the polarity of the molecule.[10] This product will interact less strongly with the silica gel and be carried further up the plate by the mobile phase, resulting in a higher Rƒ value.
-
By visualizing the disappearance of the starting material spot and the appearance of the product spot, one can effectively track the reaction's progression.
Experimental Protocol: Step-by-Step Reaction Monitoring
This protocol provides a self-validating system for monitoring the reaction. The inclusion of starting material and a "co-spot" lane on the TLC plate is essential for unambiguous interpretation.
Materials and Reagents
-
Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heat gun
-
Forceps
-
Mobile Phase (Eluent): e.g., 7:3 Hexane/Ethyl Acetate (v/v) - This is a starting point and may require optimization.
-
Visualization Stain: Potassium permanganate (KMnO₄) stain.
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in an amber bottle.
-
TLC Plate Preparation
-
Using a pencil (never a pen, as ink can chromatograph[11]), gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.
-
Mark three small, equidistant points on the origin line for spotting. Label them "S" (Starting Material), "R" (Reaction), and "C" (Co-spot).
Sample Preparation and Spotting
-
"S" Lane (Starting Material): Dissolve a small amount of the L-Prolinol starting material in a suitable solvent (e.g., methanol or the reaction solvent).
-
"R" Lane (Reaction Mixture): At desired time points (e.g., t=0, 30 min, 1 hr), dip a clean capillary tube into the reaction mixture.
-
Spotting Technique:
-
Touch the capillary tube briefly and gently to the corresponding mark on the origin line. The goal is to create a small, concentrated spot (1-2 mm in diameter).
-
For the "S" and "R" lanes, apply one spot.
-
For the "C" (Co-spot) lane, first spot the starting material ("S"), let it dry completely, and then spot the reaction mixture ("R") directly on top of the same spot. This lane is crucial for confirming the identity of the starting material spot in the reaction lane.[12]
-
Allow the solvent to fully evaporate from the spots before developing the plate. If using a high-boiling reaction solvent like DMF, residual solvent can cause severe streaking; in such cases, placing the spotted plate under high vacuum for a few minutes can help.[12]
-
Plate Development
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[11]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible chromatography.
-
Close the lid and let the chamber equilibrate for 5-10 minutes.
-
Using forceps, carefully place the spotted TLC plate into the chamber. Ensure it stands upright and does not touch the filter paper.
-
Replace the lid and allow the solvent front to ascend the plate. Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.[4]
-
Allow the plate to air-dry completely in a fume hood.
Visualization and Interpretation
-
UV Visualization (Non-destructive):
-
Place the dried TLC plate under a UV lamp (254 nm).
-
The this compound product contains the UV-active fluorenyl group and will appear as a dark spot against the green fluorescent background of the plate.[2][13]
-
L-Prolinol is not UV-active and will be invisible at this stage.
-
Gently circle any visible spots with a pencil.
-
-
Chemical Staining (Destructive):
-
Dip the plate quickly and smoothly into the potassium permanganate stain jar using forceps.
-
Remove the plate and blot the excess stain with a paper towel.
-
Gently warm the plate with a heat gun.
-
The starting material (L-Prolinol, an alcohol) and the product will appear as yellow-brown spots on a purple background.[14] This stain is sensitive to oxidizable functional groups.
-
Workflow for Monitoring Reaction Progress
The following diagram illustrates the logical flow of the TLC monitoring process.
Caption: Workflow for TLC monitoring of this compound synthesis.
Interpreting the Chromatogram
The Retention Factor (Rƒ) is a key quantitative measure, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[13]
Rƒ = (Distance from origin to spot center) / (Distance from origin to solvent front)
| Compound | Description | Expected Rƒ Range (7:3 Hexane:EtOAc) | Visualization Method |
| L-Prolinol | Starting Material (Polar) | 0.0 – 0.15 | KMnO₄ Stain (Invisible under UV) |
| This compound | Product (Less Polar) | 0.4 – 0.6 | UV (254 nm), KMnO₄ Stain |
Reading the Plate:
-
t=0: A strong spot should be visible in the "S" and "R" lanes at a low Rƒ (L-Prolinol) after staining. Only baseline material should appear in the "R" lane.
-
Reaction Progressing: The "R" lane will show a diminishing spot at the Rƒ of L-Prolinol and a new, growing spot at a higher Rƒ corresponding to this compound.
-
Reaction Completion: The "R" lane should show no remaining spot at the Rƒ of the starting material. The "C" (co-spot) lane will appear as a single, slightly elongated spot if the reaction is incomplete, but will resolve into two distinct spots (or one high Rƒ spot if complete) corresponding to the "S" and "R" lanes.[12]
Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Solution(s) |
| Streaking/Smearing of Spots [7][15] | Sample is overloaded or too concentrated. | Dilute the sample before spotting. Apply the sample in smaller portions, allowing the solvent to dry between applications.[11] |
| Reaction solvent (e.g., DMF) not fully evaporated. | Place the spotted plate under high vacuum for 2-5 minutes before development.[12] | |
| Spots Remain on Baseline (Rƒ ≈ 0) [15] | Mobile phase is not polar enough. | Increase the polarity of the eluent. For a Hexane/Ethyl Acetate system, increase the proportion of Ethyl Acetate (e.g., from 7:3 to 1:1). |
| Spots at Solvent Front (Rƒ ≈ 1) [15] | Mobile phase is too polar. | Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (Hexane). |
| No Spots Visible [11] | Sample concentration is too low. | Concentrate the sample or spot multiple times in the same location, drying between applications. |
| Compound is not UV-active (for UV visualization). | Use a chemical stain (e.g., KMnO₄, p-anisaldehyde, phosphomolybdic acid) to visualize the spots.[13][14] |
Conclusion
Thin-Layer Chromatography is an exceptionally effective technique for monitoring the Fmoc protection of L-Prolinol. By employing a systematic approach that includes proper sample application, optimized mobile phase selection, and dual visualization methods, researchers can gain clear and immediate insights into the status of their reaction. This allows for precise determination of reaction completion, preventing the formation of by-products from over-reaction and ensuring that the subsequent work-up and purification stages are performed on material of the highest possible quality.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. organomation.com [organomation.com]
- 5. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. Results for "Thin-layer Chromatography" | Springer Nature Experiments [experiments.springernature.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Chromatography [chem.rochester.edu]
- 13. silicycle.com [silicycle.com]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. silicycle.com [silicycle.com]
Fmoc-L-Prolinol as a linker in antibody-drug conjugates
Application Note & Protocols
Utilizing Fmoc-L-Prolinol as a Novel Scaffolding Element in the Design of Stable and Efficacious Antibody-Drug Conjugates
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents through a chemical linker.[1][2] The linker's design is paramount, governing the ADC's stability, pharmacokinetics, and mechanism of drug release.[][4][5] This document introduces this compound as a versatile and structurally significant building block for ADC linkers. We provide a detailed rationale for its application, highlighting how the inherent rigidity of the prolinol scaffold can impart favorable spatial characteristics to the linker, potentially enhancing stability and optimizing drug release kinetics. This guide offers comprehensive, step-by-step protocols for the synthesis of a cleavable this compound-based linker-payload, its subsequent conjugation to a monoclonal antibody, and the analytical methods required for robust characterization of the resulting ADC.
Introduction: The Central Role of the Linker in ADC Design
An Antibody-Drug Conjugate is a tripartite molecule composed of a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that connects them.[1] The linker is not merely a passive connector; it is a critical determinant of the ADC's therapeutic index.[6] An ideal linker must be sufficiently stable to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet be capable of efficiently liberating the active payload within the target cancer cell.[2][7]
Linkers are broadly categorized as non-cleavable or cleavable.[]
-
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the drug, which remains attached to the linker and a single amino acid.[1][]
-
Cleavable linkers are designed to break in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes like cathepsins.[1][4]
The choice of linker chemistry profoundly impacts the ADC's overall performance, including its stability, solubility, and efficacy.[8][9] This guide focuses on a novel approach using this compound as a foundational element for constructing advanced, cleavable linkers.
Scientific Rationale: Why this compound?
This compound is a chiral building block recognized for its utility in peptide synthesis and bioconjugation.[10] Its structure offers several distinct advantages for its application as an ADC linker scaffold.
-
Structural Rigidity: The five-membered ring of the proline core introduces a conformational constraint. This rigidity can help control the spatial relationship between the antibody and the payload, potentially preventing the hydrophobic drug from folding back onto the antibody surface, which could otherwise lead to aggregation or diminished antigen binding.
-
Fmoc Protection Strategy: The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis.[11][12] It is stable to acidic conditions but is readily and cleanly removed under mild basic conditions (e.g., with piperidine).[12][] This orthogonality allows for selective deprotection and conjugation without damaging other sensitive parts of the linker-payload or the antibody.[11]
-
Versatile Conjugation Handle: this compound possesses a primary alcohol (-CH₂OH) which serves as a versatile, nucleophilic handle for initiating linker synthesis, differentiating it from the more commonly used Fmoc-L-Proline and its carboxylic acid group.[12][14] This alcohol can be readily derivatized to form carbonates, ethers, or esters, providing a stable attachment point for self-immolative spacers and the payload.
By leveraging these features, this compound can be integrated into a sophisticated linker system, such as the widely-used Valine-Citrulline (Val-Cit) dipeptide linker, which is designed for cleavage by the lysosomal protease Cathepsin B.[15][16]
Logical Workflow for ADC Synthesis
The overall strategy involves a multi-step process beginning with the linker-payload synthesis and culminating in the conjugation to the antibody. This workflow is designed to ensure purity, homogeneity, and reproducibility.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. veranova.com [veranova.com]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. nbinno.com [nbinno.com]
- 14. Page loading... [guidechem.com]
- 15. adooq.com [adooq.com]
- 16. Drug-Linker Conjugates for ADC_TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of L-Prolinol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Nα-Fmoc deprotection of L-prolinol and its derivatives during peptide synthesis. The unique structural aspects of proline-containing compounds can often lead to incomplete reactions, impacting overall yield and purity. This document provides in-depth troubleshooting strategies, alternative protocols, and answers to frequently asked questions to help you navigate these complexities.
I. Understanding the Challenge: The "Proline Problem" in Fmoc Chemistry
The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), prized for its base lability under conditions that leave most side-chain protecting groups intact.[1][2] The standard deprotection cocktail, a 20% solution of piperidine in N,N-dimethylformamide (DMF), is typically efficient.[1][3] However, proline and its derivatives, like L-prolinol, present unique hurdles.
The secondary amine nature of the proline ring can influence reaction kinetics.[4] More significantly, steric hindrance around the nitrogen atom can impede the approach of the piperidine base, leading to sluggish or incomplete Fmoc removal.[5] This is often exacerbated by peptide aggregation on the solid support, a phenomenon where peptide chains interact with each other, physically blocking reaction sites.[5][6][7] Incomplete deprotection leads to deletion sequences, where one or more amino acids are missing from the final peptide, complicating purification and reducing the yield of the target molecule.[8]
II. Troubleshooting Guide: A Step-by-Step Approach
When faced with incomplete Fmoc deprotection of L-prolinol, a systematic approach to troubleshooting is crucial. This section outlines a logical workflow to identify the root cause and implement effective solutions.
Step 1: Confirming Incomplete Deprotection
Before modifying your protocol, it's essential to confirm that incomplete deprotection is indeed the issue.
-
Qualitative Colorimetric Tests: The Kaiser test is a reliable method for detecting free primary amines on the resin.[9][10] A negative result (yellow beads) after the deprotection step indicates a lack of free amines, suggesting the Fmoc group is still attached.[9] However, it's important to note that the Kaiser test is not always reliable for N-terminal proline residues due to the secondary amine.[9] In such cases, the isatin or chloranil test is a recommended alternative.[9]
-
Quantitative UV-Vis Spectrophotometry: A more quantitative approach involves monitoring the concentration of the dibenzofulvene-piperidine adduct in the deprotection solution, which has a characteristic UV absorbance around 301 nm.[5][9] A lower-than-expected absorbance can indicate an incomplete reaction.
Step 2: Initial Corrective Actions
If incomplete deprotection is confirmed, start with these simple yet often effective modifications to your standard protocol.
-
Extend Deprotection Time: For "difficult" sequences, including those with proline derivatives, increasing the reaction time can be beneficial.[9] Try extending the second deprotection step from the typical 15-20 minutes to 30 minutes or longer.
-
Increase Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can help disrupt secondary structures and improve reagent access.[6][9]
-
Ensure Reagent Quality: Piperidine can degrade over time. Always use fresh, high-quality piperidine to prepare your deprotection solution.[9]
Step 3: Advanced Troubleshooting Strategies
If the initial steps do not resolve the issue, more significant modifications to the deprotection chemistry may be necessary.
Alternative Deprotection Reagents
For particularly stubborn cases, switching to a different base or a combination of bases can be highly effective.
| Reagent/Cocktail | Concentration | Solvent | Key Advantages & Considerations |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | A good alternative to piperidine with similar performance.[11] May offer slight advantages in certain sequences. |
| Piperazine | 5% (w/v) | DMF or NMP | Significantly reduces diketopiperazine (DKP) formation, a common side reaction with proline residues.[12] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | A much stronger, non-nucleophilic base that can overcome steric hindrance.[9][13][14] Often used in combination with a nucleophilic scavenger. |
| DBU / Piperidine | 2% DBU, 2% Piperidine (w/v) | DMF or NMP | DBU acts as the primary deprotecting agent, while piperidine scavenges the dibenzofulvene byproduct.[13] |
| DBU / Piperazine | 2% DBU, 5% Piperazine (v/v) | NMP | A powerful combination that is rapid and minimizes DKP formation.[12][15][16] |
Note: While DBU is highly effective, it can promote aspartimide formation in sequences containing aspartic acid.[13]
Solvent Optimization
The choice of solvent can significantly impact deprotection efficiency, primarily by influencing resin swelling and peptide chain solvation.
-
N-Methyl-2-pyrrolidone (NMP): NMP is a more polar alternative to DMF and can be more effective at disrupting peptide aggregation.[1]
-
Solvent Mixtures: In some cases, adding a small amount of a "chaotropic" agent like dimethyl sulfoxide (DMSO) to the DMF can help break up aggregates.[6]
Workflow for Troubleshooting Incomplete Fmoc Deprotection
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
III. Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the Fmoc-L-prolinol-resin in DMF (approx. 10 mL/g of resin) for 15-30 minutes.
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 3-5 minutes.[4]
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 15-20 minutes.[4]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[4]
Protocol 2: DBU/Piperazine Deprotection for Difficult Sequences
-
Swell the resin in NMP.
-
Drain the NMP.
-
Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[12]
-
Add the deprotection solution to the resin and agitate for 2-5 minutes. A second treatment of 5-10 minutes may be necessary for very difficult sequences.[4]
-
Drain the deprotection solution and wash the resin thoroughly with NMP.
IV. Frequently Asked Questions (FAQs)
Q1: Why is L-prolinol more challenging to deprotect than other amino acids?
A1: The cyclic secondary amine structure of the proline ring in L-prolinol creates steric hindrance around the nitrogen atom. This can physically impede the access of the piperidine base, slowing down the deprotection reaction.[5] Additionally, proline-rich sequences are more prone to forming aggregated structures on the solid support, further limiting reagent accessibility.[6][7]
Q2: Can I use a lower concentration of piperidine to avoid side reactions?
A2: While some studies have shown that piperidine concentrations as low as 5% can be effective for some sequences, a 20% solution is generally recommended to ensure complete deprotection, especially for challenging residues like L-prolinol.[5][15] Reducing the concentration may require significantly longer reaction times.[5]
Q3: My peptide is aggregating. How does this affect Fmoc deprotection?
A3: Aggregation, the self-association of peptide chains on the resin, can severely hinder the deprotection process.[6][7] The aggregated chains can form a physical barrier, preventing the piperidine solution from reaching all the Fmoc groups. This results in incomplete deprotection and the formation of deletion sequences.[8] Using aggregation-disrupting solvents like NMP or adding chaotropic agents can help mitigate this problem.[1][6]
Q4: When should I consider using DBU for deprotection?
A4: DBU is a significantly stronger base than piperidine and is particularly useful when steric hindrance is the primary cause of incomplete deprotection.[9][13][14] It is a good choice for proline-rich sequences or when other methods have failed. However, its high basicity can increase the risk of side reactions like aspartimide formation, so it should be used judiciously.[13]
Q5: How do I monitor the deprotection reaction in real-time?
A5: The most common method for real-time monitoring is to collect the effluent from the deprotection step and measure the absorbance of the dibenzofulvene-piperidine adduct using a UV-Vis spectrophotometer at approximately 301 nm.[5][9] This allows for a quantitative assessment of the reaction's progress and completion.
V. References
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Available from: --INVALID-LINK--
-
Application Notes and Protocols for Fmoc Deprotection of D-Proline Residues. Benchchem. Available from: --INVALID-LINK--
-
Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. ACS Sustainable Chemistry & Engineering. Available from: --INVALID-LINK--
-
Methods for Removing the Fmoc Group. ResearchGate. Available from: --INVALID-LINK--
-
How to Prepare FMOC-L-Proline and Its Applications - FAQ. Guidechem. Available from: --INVALID-LINK--
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available from: --INVALID-LINK--
-
Deprotection - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: --INVALID-LINK--
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Wiley Online Library. Available from: --INVALID-LINK--
-
Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. ACS Publications. Available from: --INVALID-LINK--
-
This compound. Chem-Impex. Available from: --INVALID-LINK--
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Publications. Available from: --INVALID-LINK--
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Available from: --INVALID-LINK--
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Royal Society of Chemistry. Available from: --INVALID-LINK--
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Available from: --INVALID-LINK--
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available from: --INVALID-LINK--
-
Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem. Available from: --INVALID-LINK--
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Aapptec. Available from: --INVALID-LINK--
-
Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec. Available from: --INVALID-LINK--
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH. Available from: --INVALID-LINK--
-
Amino Acid Sidechain Deprotection. Aapptec. Available from: --INVALID-LINK--
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Available from: --INVALID-LINK--
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. Available from: --INVALID-LINK--
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH. Available from: --INVALID-LINK--
-
Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis. ResearchGate. Available from: --INVALID-LINK--
-
Fmoc-Pro-OH synthesis. ChemicalBook. Available from: --INVALID-LINK--
-
Mechanism of Fmoc deprotection and trapping of dibenzofulvene. ResearchGate. Available from: --INVALID-LINK--
-
DBU-Catalyzed transprotection of N-Fmoc-cysteine di. ElectronicsAndBooks. Available from: --INVALID-LINK--
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available from: --INVALID-LINK--
-
Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PMC - PubMed Central. Available from: --INVALID-LINK--
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of South Florida Scholar Commons. Available from: --INVALID-LINK--
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. Available from: --INVALID-LINK--
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. Available from: --INVALID-LINK--
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. Available from: --INVALID-LINK--
-
9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. Available from: --INVALID-LINK--
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Available from: --INVALID-LINK--
-
Technical Support Center: Managing Steric Hindrance with Pseudoproline Dipeptides. Benchchem. Available from: --INVALID-LINK--
-
Supporting information A practical solution-phase synthesis of an antagonistic peptide of TNF-α based on hydrophobic tag strate. The Royal Society of Chemistry. Available from: --INVALID-LINK--
-
Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Semantic Scholar. Available from: --INVALID-LINK--
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available from: --INVALID-LINK--
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Available from: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. peptide.com [peptide.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
how to improve low yield in Fmoc-L-Prolinol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Prolinol is a valuable chiral building block in medicinal chemistry and peptide synthesis, prized for its role in creating unique structural motifs in therapeutic candidates and catalysts.[1] Despite its utility, the synthesis of this compound can be challenging, with low yields often hindering research and development timelines. This technical support guide provides a comprehensive troubleshooting framework to diagnose and resolve common issues encountered during its synthesis. We will explore the two primary synthetic routes, dissect potential pitfalls, and offer field-proven protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound, each with distinct advantages and challenges:
-
Route A: Direct Fmoc Protection of L-Prolinol. This is a convergent approach where commercially available L-Prolinol is directly reacted with an Fmoc-donating reagent (e.g., Fmoc-Cl or Fmoc-OSu).
-
Route B: Reduction of Fmoc-L-Proline. This is a linear approach that begins with the Fmoc protection of L-Proline, followed by the chemoselective reduction of the carboxylic acid to the primary alcohol.
Q2: My overall yield is consistently below 50%. What are the most common causes for product loss?
Low yields in this compound synthesis can typically be attributed to one or more of the following factors:
-
Incomplete Reactions: Insufficient activation of reagents, suboptimal stoichiometry, or inadequate reaction time.
-
Side Reactions: Competing reactions, such as O-acylation in Route A or cleavage of the Fmoc group in Route B, can consume starting material and generate difficult-to-remove impurities.
-
Suboptimal Work-up and Purification: Emulsion formation during aqueous extraction, precipitation of the product with byproducts, or loss of product on silica gel during chromatography are common culprits.
-
Purity of Starting Materials: The quality of L-Prolinol, Fmoc-L-Proline, and Fmoc-Cl can significantly impact the reaction outcome. Impurities in starting materials can lead to side reactions and lower yields.
Q3: How can I reliably monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring these reactions. Use a solvent system that provides good separation between your starting material, product, and potential byproducts (e.g., 30-50% Ethyl Acetate in Hexanes). Staining with potassium permanganate is highly effective for visualizing the alcohol and amine functional groups, while UV light will reveal the Fmoc-containing compounds.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues
This section provides a detailed breakdown of common problems and actionable solutions for each synthetic route.
Route A: Direct Fmoc Protection of L-Prolinol
This route appears straightforward but requires careful control to avoid side reactions. The primary challenge is the presence of two nucleophilic sites on L-Prolinol: the secondary amine and the primary hydroxyl group.
Problem 1: Low Conversion of L-Prolinol
-
Symptoms: A strong L-Prolinol spot remains on the TLC plate even after prolonged reaction time.
-
Causality & Solution:
-
Insufficient Base: The reaction liberates HCl (when using Fmoc-Cl), which can protonate the amine of L-Prolinol, rendering it non-nucleophilic. Ensure at least 2.0-2.5 equivalents of a non-nucleophilic base (e.g., NaHCO₃, Na₂CO₃) are used to neutralize the acid and drive the reaction to completion.[2]
-
Poor Reagent Quality: Fmoc-Cl is moisture-sensitive and can hydrolyze over time.[3] Use a fresh bottle or test a small scale reaction to confirm its activity.
-
Solvent Issues: The reaction is typically run in a biphasic system (e.g., Dioxane/Water or Acetone/Water) to dissolve both the polar amino alcohol and the nonpolar Fmoc-Cl.[4] Ensure vigorous stirring to maximize the interfacial area and facilitate the reaction.
-
Problem 2: Multiple Product Spots on TLC (Suspected Side Products)
-
Symptoms: Besides the desired product spot, other UV-active spots are visible on the TLC plate.
-
Causality & Solution:
-
O-Acylation: The hydroxyl group of L-Prolinol can be acylated by Fmoc-Cl, especially under strongly basic conditions or with excess Fmoc-Cl, leading to a di-Fmoc protected byproduct.
-
Solution: Control the stoichiometry carefully. Use a slight excess (1.05-1.1 equivalents) of Fmoc-Cl. Add the Fmoc-Cl solution slowly to the reaction mixture at 0 °C to favor N-acylation over O-acylation.
-
-
Formation of Dibenzofulvene Adducts: During work-up or if the reaction mixture becomes basic and warm, minor degradation of the Fmoc group can occur. The resulting dibenzofulvene can react with L-Prolinol.
-
Solution: Maintain low temperatures during the reaction and perform the basic work-up efficiently and at a reduced temperature.
-
-
Troubleshooting Workflow: Route A
Caption: Troubleshooting Decision Tree for Route A.
Route B: Reduction of Fmoc-L-Proline
This route avoids the issue of chemoselectivity during the protection step but introduces challenges related to the reduction of the carboxylic acid in the presence of the base-labile Fmoc group.
Problem 1: Cleavage of the Fmoc Protecting Group
-
Symptoms: Appearance of a non-UV active, permanganate-staining spot corresponding to L-Prolinol on the TLC plate. The isolated yield is low, and the crude NMR shows signals for both this compound and L-Prolinol.
-
Causality & Solution:
-
Harsh Reducing Agent: Strong hydride reagents like LiAlH₄ can cleave the Fmoc group.
-
High Temperature: The heat generated during the quenching of some reducing agents can raise the pH and temperature sufficiently to cause Fmoc cleavage.
-
Solution: Use a milder, more chemoselective reducing agent. The recommended method is a two-step, one-pot procedure:
-
Activation: Convert the carboxylic acid of Fmoc-L-Proline to a mixed anhydride at -15 °C to 0 °C using isobutyl chloroformate and N-methylmorpholine (NMM).
-
Reduction: Reduce the activated mixed anhydride in situ with Sodium Borohydride (NaBH₄) in a THF/Water mixture, maintaining the temperature below 5 °C. This method is highly efficient and preserves the Fmoc group.
-
-
-
Problem 2: Incomplete Reduction
-
Symptoms: A significant amount of Fmoc-L-Proline starting material is recovered after the reaction.
-
Causality & Solution:
-
Inefficient Activation: The formation of the mixed anhydride may be incomplete. Ensure all reagents are anhydrous, as water will quench the chloroformate. Use accurate stoichiometry.
-
Insufficient Reducing Agent: Ensure at least 2.0-3.0 equivalents of NaBH₄ are used. Add the NaBH₄ portion-wise as a solid to control the reaction rate and foaming.
-
Precipitation: Fmoc-L-Proline or its activated intermediate may precipitate out of the solvent at low temperatures.
-
Solution: Ensure the starting material is fully dissolved in an appropriate solvent like anhydrous THF before cooling and activation.
-
-
Troubleshooting Workflow: Route B
References
Technical Support Center: Identifying and Minimizing Side Reactions with Fmoc-L-Prolinol
Welcome to the Technical Support Center for Fmoc-L-Prolinol. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable building block in solid-phase peptide synthesis (SPPS) and other synthetic applications. This compound, a derivative of proline, offers unique structural properties beneficial for peptide design. However, its distinct structure also presents specific challenges, primarily in the form of side reactions that can impact synthesis efficiency, yield, and final product purity.
This document provides in-depth, field-proven insights into the most common side reactions encountered when working with this compound. We will explore the underlying mechanisms of these reactions, offer detailed troubleshooting guides in a direct question-and-answer format, and provide validated protocols to help you minimize their occurrence and ensure the integrity of your synthesis.
Section 1: Troubleshooting Guide - Common Side Reactions
This section addresses the most prevalent issues encountered during the use of this compound. Each question is designed to tackle a specific problem, explaining its chemical basis and providing actionable solutions.
Diketopiperazine (DKP) Formation
Q1: What is diketopiperazine (DKP) formation, and why is it a significant problem when Prolinol is one of the first two residues in my sequence?
A1: Diketopiperazine (DKP) formation is a major cause of chain termination during the early stages of solid-phase peptide synthesis. It occurs when a resin-bound dipeptide cyclizes intramolecularly, cleaving itself from the solid support.[1][2] This side reaction is particularly prevalent when proline or its derivatives, like prolinol, are the C-terminal (first) or penultimate (second) amino acid in the sequence.[2]
The mechanism involves the nucleophilic attack of the N-terminal amine of the dipeptide onto the ester carbonyl that links the C-terminal residue to the resin. This forms a stable, six-membered ring—the diketopiperazine—and releases the truncated peptide from the support, preventing further chain elongation.[1] Sequences like Xaa-Pro are highly susceptible because the rigid pyrrolidine ring of proline pre-organizes the peptide backbone into a conformation that favors this cyclization.[1][3] This can lead to a significant loss of yield and the generation of a major, difficult-to-remove impurity.[4]
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Fmoc-L-Prolinol Coupling
Welcome to the Technical Support Center for optimizing the use of Fmoc-L-Prolinol in your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of coupling this versatile amino alcohol. Unlike its carboxylic acid counterpart, Fmoc-L-Proline, the coupling reactions of this compound center around its hydroxyl group, primarily forming ester or ether linkages. This presents a unique set of challenges and opportunities.
This comprehensive resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful incorporation of this compound into your target molecules.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Low Coupling Efficiency
-
Key Experimental Protocols
-
Protocol 1: Mitsunobu Esterification of this compound onto a Carboxylic Acid-Functionalized Resin
-
Protocol 2: Carbodiimide-Mediated Esterification of this compound in Solution Phase
-
Protocol 3: Cleavage of Prolinol Ester from Resin
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical difference between coupling Fmoc-L-Proline and this compound?
A1: The fundamental difference lies in the functional group involved in the coupling reaction. Fmoc-L-Proline is an amino acid with a carboxylic acid group, which forms an amide bond with a free amine. In contrast, this compound is an amino alcohol, and its primary reactive handle for "coupling" is the hydroxyl group, which typically forms an ester bond with a carboxylic acid or an ether bond .[1] This distinction in the bond being formed dictates the choice of coupling reagents and reaction conditions.
Q2: My standard peptide coupling reagents (like HBTU/HATU) are not working for my this compound coupling to a carboxylic acid. Why?
A2: Reagents like HBTU and HATU are primarily designed to activate carboxylic acids for amidation (forming an amide bond with an amine).[2] While they can be used for esterification, they are often less efficient than dedicated esterification methods. For coupling the hydroxyl group of this compound to a carboxylic acid, more suitable methods include the Mitsunobu reaction or carbodiimide-mediated esterification.[3][4]
Q3: What are the most reliable methods for coupling this compound to a carboxylic acid?
A3: Two of the most robust methods are:
-
The Mitsunobu Reaction: This reaction utilizes a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylate. It is highly efficient and proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center.[3][5]
-
Carbodiimide-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often with an additive like 4-dimethylaminopyridine (DMAP) as a catalyst, can effectively promote ester formation.[6]
Q4: Can I attach this compound to a solid support?
A4: Yes, this compound can be attached to a solid support. A common strategy is to use a resin functionalized with a carboxylic acid linker. The coupling would be an esterification reaction, for which the Mitsunobu reaction is a particularly effective method for solid-phase applications.[7][8]
Q5: Are there any specific side reactions to be aware of when working with this compound?
A5: Yes, potential side reactions include:
-
In Mitsunobu reactions: The formation of byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification.[3]
-
With carbodiimides: Incomplete reactions due to steric hindrance from the bulky Fmoc group and the proline ring structure can occur.[6]
-
Formation of oxazolidines: Prolinol and its derivatives can exist in equilibrium with their corresponding oxazolidine structures, which can be a "parasitic equilibrium" that sequesters the reactive species.[9]
Troubleshooting Guide: Low Coupling Efficiency
Low or incomplete coupling of this compound can be a significant hurdle. The following decision tree and table provide a structured approach to diagnosing and resolving these issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of the Mitsunobu reaction in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formation and stability of prolinol and prolinol ether enamines by NMR: delicate selectivity and reactivity balances and parasitic equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization in Fmoc-L-Prolinol Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize Fmoc-L-Prolinol in their synthetic workflows. Our goal is to provide you with a deep understanding of the challenges related to stereochemical integrity and to offer robust, field-proven solutions to prevent racemization, particularly during common synthetic transformations.
Section 1: Understanding the Core Problem: The Latent Risk in Fmoc-L-Prolinal
A frequent and critical transformation of this compound is its oxidation to the corresponding aldehyde, Fmoc-L-Prolinal. While the starting amino alcohol is stereochemically robust, the aldehyde product is highly susceptible to racemization (or epimerization). This section explains the underlying chemical principles.
Question: Why does my Fmoc-L-Prolinal product racemize, even when my starting this compound is enantiomerically pure?
Answer: The root cause is a fundamental change in the chemical properties of the molecule upon oxidation. The alpha-proton (the hydrogen atom on the carbon bearing the aldehyde group) in Fmoc-L-Prolinal is significantly more acidic than the same proton in the starting alcohol, this compound.
This increased acidity is due to the electron-withdrawing nature of the adjacent aldehyde (carbonyl) group. The carbonyl group stabilizes the conjugate base (an enolate) that forms when a base removes the alpha-proton. This planar enolate intermediate loses its original stereochemical information. When the enolate is subsequently protonated during the reaction or workup, the proton can add back from either face of the planar structure, resulting in a mixture of both the desired L-enantiomer and the undesired D-enantiomer.
The presence of a base, even a relatively mild one, is sufficient to catalyze this epimerization process in the aldehyde product.[1] Therefore, the choice of reaction conditions, especially the base, is paramount.
Caption: Mechanism of Fmoc-L-Prolinal Epimerization.
Section 2: Frequently Asked Questions (FAQs) - Oxidation Methods & Conditions
The most common point of failure for stereochemical control is during the oxidation step. This FAQ section addresses specific experimental choices.
Question: I am performing a Swern oxidation and observing significant racemization. What is the likely cause?
Answer: The most probable cause is the use of triethylamine (Et₃N) as the base.[2] In the Swern oxidation protocol, a base is added in the final step to deprotonate an intermediate alkoxysulfonium ion, which then collapses to form the aldehyde product. While triethylamine is a common choice, it is strong enough and sterically accessible enough to readily abstract the acidic alpha-proton from the newly formed Fmoc-L-Prolinal product, leading to the enolate intermediate and subsequent racemization.[2]
Question: How can I adapt the Swern oxidation to prevent racemization?
Answer: The key is to substitute triethylamine with a bulkier, non-nucleophilic hindered base. The most effective and widely recommended alternative is N,N-Diisopropylethylamine (DIPEA, or Hünig's base) .[2] The bulky isopropyl groups on DIPEA make it much more difficult to access the alpha-proton of the aldehyde, effectively inhibiting the epimerization pathway while still being basic enough to facilitate the desired elimination reaction to form the aldehyde. Strict maintenance of cryogenic temperatures (e.g., -78 °C) throughout the reaction and base addition is also critical.[3]
Question: Is the Dess-Martin Periodinane (DMP) oxidation a safer alternative for preserving stereochemistry?
Answer: Yes, absolutely. The Dess-Martin oxidation is an excellent choice for preparing N-protected α-amino aldehydes that are prone to epimerization.[4] This method is known for its extremely mild, neutral, and fast reaction conditions, typically running at room temperature in a chlorinated solvent like dichloromethane (DCM).[5][6] The reaction mechanism does not involve a strong base, thereby avoiding the primary cause of racemization. While the reaction produces acetic acid as a byproduct, this can be easily buffered with a weak base like pyridine or sodium bicarbonate if your substrate is acid-sensitive.[5] For preserving the stereointegrity of Fmoc-L-Prolinal, DMP is often the superior choice.
Question: Beyond the choice of oxidant and base, what other parameters should I control?
Answer:
-
Temperature: For base-mediated reactions like the Swern oxidation, maintaining low temperatures (-78 °C) is crucial to slow the rate of all reactions, including the undesired epimerization.[3] Do not let the reaction warm up until it has been quenched.
-
Reaction Time: Minimize the time the aldehyde product is exposed to basic conditions. Once the oxidation is complete, proceed with the workup and quenching steps promptly.
-
Workup: During aqueous workup, use buffered solutions or mild acids (like saturated NH₄Cl) to neutralize any base quickly, preventing prolonged exposure that could cause epimerization even at room temperature.
Section 3: Troubleshooting Guide: Racemization Detected
If you suspect or have confirmed the presence of the undesired D-enantiomer in your product, this guide provides a logical workflow for diagnosis and correction.
Caption: Troubleshooting Workflow for Prolinal Racemization.
Question: How can I accurately detect and quantify the level of racemization in my sample?
Answer: The definitive method for quantifying the enantiomeric purity of your Fmoc-L-Prolinal is Chiral High-Performance Liquid Chromatography (HPLC) . A general protocol is provided below.
Protocol 1: Chiral HPLC Analysis of Fmoc-Prolinal
This protocol provides a starting point for method development. The exact column and mobile phase conditions may require optimization for your specific equipment.
-
Column Selection:
-
Sample Preparation:
-
Carefully dissolve a small amount of your crude or purified Fmoc-Prolinal product in the mobile phase or a compatible solvent (e.g., isopropanol/hexane mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example Method):
-
Column: Lux® Cellulose-1 (or similar)
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of an additive like trifluoroacetic acid (TFA, 0.1%) may improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 5-10 µL
-
-
Analysis:
-
Inject a sample of an authentic, enantiomerically pure Fmoc-L-Prolinal standard to determine its retention time.
-
Inject your reaction sample. The presence of a second peak (either baseline resolved or as a shoulder) indicates the presence of the Fmoc-D-Prolinal enantiomer.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = (|Area_L - Area_D|) / (Area_L + Area_D) * 100
-
Section 4: Best Practices & Preventative Protocols
To proactively avoid racemization, we recommend adopting one of the following optimized protocols for the oxidation of this compound.
Table 1: Comparison of Recommended Oxidation Protocols
| Feature | Optimized Swern-Moffatt Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Primary Oxidant | Dimethyl sulfoxide (DMSO) | Dess-Martin Periodinane |
| Activator | Oxalyl Chloride or TFAA | N/A |
| Base | N,N-Diisopropylethylamine (DIPEA) | None required (or Pyridine as buffer) |
| Temperature | -78 °C (Strictly maintained) | Room Temperature (20-25 °C) |
| Racemization Risk | Low | Extremely Low |
| Key Advantage | Uses common, inexpensive reagents. | Very mild conditions; simple workup.[4] |
| Key Disadvantage | Requires cryogenic temps; toxic CO and odorous DMS byproducts.[3] | Reagent is more expensive and can be shock-sensitive. |
| Reference | [2] | [4][5] |
Protocol 2: Racemization-Resistant Swern-Moffatt Oxidation
This protocol incorporates DIPEA to suppress epimerization. All steps must be performed under an inert atmosphere (N₂ or Ar) with anhydrous solvents.
-
Setup: In a flame-dried, three-neck flask equipped with a thermometer, add anhydrous dichloromethane (DCM) and cool to -78 °C in a dry ice/acetone bath.
-
Activator Addition: To the cold DCM, slowly add oxalyl chloride (1.5 eq) followed by anhydrous DMSO (2.2 eq). Stir for 15 minutes at -78 °C.
-
Alcohol Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. Stir for 45 minutes.
-
Base Addition: Slowly add DIPEA (5.0 eq) dropwise. The mixture may become thick. Stir for an additional 1 hour at -78 °C.
-
Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-L-Prolinal.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation (Preferred Method)
This is the recommended protocol for maximizing stereochemical purity.
-
Setup: To a flask containing this compound (1.0 eq) dissolved in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC (typically complete in 1-3 hours).
-
Quenching & Workup: Upon completion, dilute the reaction with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-L-Prolinal.
By understanding the mechanism and carefully selecting your reaction conditions, you can reliably and consistently produce enantiomerically pure Fmoc-L-Prolinal for your critical research and development needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Technical Support Center: Addressing Stability Issues of Fmoc-L-Prolinol in Solution
Welcome to the technical support guide for Fmoc-L-Prolinol. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block in their synthetic workflows. This compound is instrumental in peptide synthesis, medicinal chemistry, and the development of novel therapeutics.[1] However, its utility is intrinsically linked to the chemical nature of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The primary stability concern for this compound in solution is its susceptibility to basic conditions, which can lead to premature deprotection and subsequent side reactions.[2][3]
This guide provides a comprehensive, question-and-answer-based approach to understanding, troubleshooting, and mitigating these stability challenges, ensuring the integrity of your experiments and the purity of your final products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What is the best practice for preparing and storing stock solutions of this compound?
A: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Preparation: It is highly recommended to prepare solutions fresh on the day of use.[4] If you encounter solubility issues, gentle warming of the tube to 37°C and brief sonication in an ultrasonic bath can facilitate dissolution.[4]
-
Storage: If advance preparation is necessary, stock solutions should be stored in a tightly sealed container at or below -20°C.[4][5] Under these conditions, the solution can be stable for several months.[4] However, for sensitive applications, re-validation of the solution's purity before use is advised. As a solid powder, the compound should be stored away from moisture at -20°C for long-term stability (up to 3 years).[5]
Q2: In which solvents is this compound most stable and soluble?
A: this compound is soluble in a range of common organic solvents, including Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.[4][][7] For peptide synthesis applications, DMF and NMP are the most common choices due to their excellent solvating properties for both the building block and the growing peptide chain.[] Stability is generally high in these aprotic, non-basic solvents when stored correctly.
Q3: How stable is this compound in acidic conditions?
A: The Fmoc group is exceptionally stable under acidic conditions.[2][8] It can tolerate treatment with moderately strong acids like Trifluoroacetic Acid (TFA), which is a key principle of its "orthogonal" nature in solid-phase peptide synthesis (SPPS), where acid-labile side-chain protecting groups are often used.[9][10] Therefore, degradation of this compound in acidic media is not a significant concern.
Q4: What is the fundamental cause of this compound degradation in solution?
A: The core instability stems from the base-labile nature of the Fmoc protecting group.[] The proton on the 9-position of the fluorene ring is acidic and can be removed by a base. This initiates a β-elimination reaction that cleaves the carbamate, releasing the unprotected prolinol, carbon dioxide, and a reactive byproduct called dibenzofulvene (DBF).[3][9] This process is the intended deprotection mechanism in SPPS but can occur prematurely and unintentionally if the molecule is exposed to basic reagents or conditions.
Part 2: Troubleshooting Guide: Diagnosis & Mitigation
This section provides in-depth solutions to specific experimental problems related to this compound instability.
Issue: Unexpected Impurities or Low Yield in Base-Mediated Reactions
Q: I am conducting a reaction with this compound that requires a tertiary amine base like DIEA or 2,4,6-collidine. My reaction yield is lower than expected, and LC-MS analysis shows a significant side product. What is the likely cause and solution?
A: Causality and Diagnosis
The most probable cause is the premature, albeit slow, cleavage of the Fmoc group by the tertiary amine base.[10] While these bases are sterically hindered and less potent for deprotection than secondary amines like piperidine, they can still initiate the β-elimination mechanism, especially over extended reaction times or at elevated temperatures.
The primary impurity you are observing is likely the unprotected H-L-Prolinol . A secondary issue is the generation of dibenzofulvene (DBF). This byproduct is a reactive electrophile that can form adducts with any available nucleophiles in your reaction mixture, leading to further impurities and reducing the yield of your target molecule.[9]
A: Mitigation Strategies
-
Lower the Reaction Temperature: Perform the reaction at 0°C or lower to decrease the rate of the undesired deprotection.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to limit the exposure time to the base.
-
Select the Weakest Possible Base: If your reaction chemistry allows, use a weaker or more hindered base to further disfavor the deprotection pathway.
-
Re-evaluate Synthetic Strategy: Consider an alternative synthetic route where the base-sensitive this compound is introduced after the base-mediated step, or use a protecting group strategy that is stable to the required conditions.
Part 3: Protocols & Data
Experimental Protocol: Verifying the Integrity of an this compound Stock Solution
This protocol provides a rapid method to check for degradation in a stored solution using High-Performance Liquid Chromatography (HPLC).
Objective: To detect the presence of deprotected H-L-Prolinol in a stock solution.
Materials:
-
Stored this compound solution ("Sample").
-
Freshly prepared this compound solution ("Positive Control").
-
Deprotection reagent: 20% piperidine in DMF.
-
HPLC system with a C18 column and UV detector (monitoring at ~265 nm for Fmoc and ~301 nm for the DBF-adduct).
-
Standard HPLC solvents (e.g., Water with 0.1% TFA, Acetonitrile with 0.1% TFA).
Procedure:
-
Prepare the Degradation Marker: Take a small aliquot (~50 µL) of your "Positive Control" solution and add an equal volume of the 20% piperidine in DMF. Let it stand for 5 minutes. This sample, "Marker," will now contain the fully deprotected H-L-Prolinol and the dibenzofulvene-piperidine adduct.[11]
-
Prepare Samples for Injection: Dilute the "Sample," "Positive Control," and "Marker" to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the "Positive Control." You should observe a single major peak corresponding to intact this compound. Note its retention time.
-
Inject the "Marker." You will observe new, typically more polar peaks corresponding to H-L-Prolinol and the DBF-adduct. The original this compound peak should be absent or significantly diminished.
-
Inject the "Sample" (your stored solution).
-
-
Data Interpretation: Compare the chromatogram of your "Sample" to the controls. The presence of a peak at the retention time of H-L-Prolinol from the "Marker" sample indicates that your stored solution has undergone degradation. The area of this peak can be used to quantify the extent of degradation.
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Rationale | Citations |
| Common Solvents | DMF, NMP, DMSO, DCM, Chloroform, Ethyl Acetate | Provides good solubility for reactions and analysis. | [4][7] |
| Powder Storage | -20°C, sealed, away from moisture. | Ensures long-term stability (up to 3 years) by preventing hydrolysis and thermal degradation. | [5] |
| Solution Preparation | Prepare fresh for each use. | Minimizes the risk of slow degradation over time, even in aprotic solvents. | [4] |
| Solution Storage | ≤ -20°C, tightly sealed. | If storage is unavoidable, freezing slows down potential degradation pathways. Can be stable for several months. | [4] |
| Enhancing Solubility | Gentle warming (37°C), sonication. | Overcomes kinetic barriers to dissolution without causing thermal degradation. | [4] |
Part 4: Visual Guides & Workflows
Diagrams
References
- 1. chemimpex.com [chemimpex.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc-Prolinol | CAS:148625-77-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Fmoc-L-Proline | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
effective removal of dibenzofulvene byproduct after deprotection
Technical Support Center: Dibenzofulvene Contamination
A Guide for Researchers in Peptide and Organic Synthesis
Welcome to the technical support guide for managing dibenzofulvene (DBF) contamination. As a Senior Application Scientist, I've seen how this seemingly minor byproduct can lead to significant purification challenges and compromise final product purity. This guide is structured as a series of frequently asked questions to directly address the issues you may encounter in the lab. We will explore the "why" behind these phenomena and provide robust, field-tested protocols to ensure your synthesis is successful.
Frequently Asked Questions (FAQs)
Q1: What is dibenzofulvene and why is it a problem in my reaction?
Answer: Dibenzofulvene (DBF) is a reactive and often problematic byproduct generated during the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This process is fundamental in Solid-Phase Peptide Synthesis (SPPS) and other organic syntheses utilizing Fmoc protection.
Mechanism of Formation: The Fmoc group is cleaved under mild basic conditions, typically using a secondary amine like piperidine. The reaction is a two-step process:
-
Proton Abstraction: The base removes the acidic proton from the 9-position of the fluorene ring.[1][3][4]
-
β-Elimination: This is followed by a β-elimination cascade, which liberates the free amine of your compound, carbon dioxide, and the highly reactive DBF intermediate.[1][3][4]
The base (e.g., piperidine) then serves a dual role by acting as a scavenger, trapping the electrophilic DBF via a Michael-type addition to form a stable, soluble adduct (e.g., DBF-piperidine).[4][5][6] This trapping is crucial to drive the deprotection reaction to completion.[3]
Why It's a Problem: If the scavenging of DBF is incomplete, the free DBF can react with the newly deprotected N-terminal amine of your target molecule. This side reaction forms a stable DBF-peptide adduct, which is a difficult-to-remove impurity that adds approximately 166 Da to the mass of your desired product. Furthermore, unreacted DBF can polymerize, leading to insoluble aggregates that complicate purification.[5][7]
Q2: How can I detect the presence of dibenzofulvene-related byproducts?
Answer: The primary method for detecting DBF-adducts is through Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry: Look for a mass peak corresponding to your expected product mass plus 166 Da (the mass of the dibenzofulvene moiety). This is the most definitive evidence of DBF adduct formation.
-
HPLC Analysis: The DBF adduct is significantly more hydrophobic than the parent peptide. Therefore, it will typically have a longer retention time on a reverse-phase HPLC column. You may observe a distinct, often broad, peak eluting after your main product peak. The DBF-piperidine adduct itself has a characteristic UV absorbance maximum around 301 nm, which can be monitored to track the efficiency of Fmoc removal during synthesis cycles.[8][9]
Q3: What are the primary strategies for removing dibenzofulvene and its adducts?
Answer: A two-pronged approach is most effective: proactive scavenging during the reaction and diligent purification post-synthesis.
-
In-Situ Scavenging: The most effective strategy is to trap the DBF intermediate as it is formed. While the deprotecting base (piperidine) is the primary scavenger, its efficiency can be sequence-dependent or hindered by aggregation.[5] Adding a more potent or secondary scavenger can be beneficial.
-
Post-Synthesis Purification: If adducts still form, specific purification techniques are required. These focus on exploiting the difference in solubility and hydrophobicity between the desired product and the DBF contaminants.
Q4: Which scavengers are most effective for dibenzofulvene, and how do they work?
Answer: While 20% piperidine in DMF is the standard, its scavenging efficiency can be insufficient.[10] Alternative or additive scavengers can significantly improve outcomes.
Alternative Amine Bases: Piperazine is an excellent alternative to piperidine. It contains two secondary amines, allowing it to act as a highly effective scavenger.[11] A common and effective deprotection solution is a mixture of 5% piperazine and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP, which has been shown to suppress side reactions.[11]
Thiol-Based Scavengers: For solution-phase synthesis, thiol scavengers like 1-octanethiol are highly effective.[12] They react readily with DBF to form a stable adduct that can be removed during workup. This approach is particularly useful when amine-based scavengers might interfere with other functionalities in the molecule.[13]
Comparison of Common Deprotection/Scavenging Agents
| Reagent/Mixture | Concentration | Solvent | Key Advantages & Considerations |
| Piperidine | 20-40% (v/v) | DMF / NMP | Standard reagent; acts as both base and scavenger. Higher concentrations improve scavenging but can increase other side reactions.[1][10] |
| Piperazine / DBU | 5% (w/v) / 2% (v/v) | NMP | Highly effective at scavenging DBF and has been shown to reduce other side reactions like diketopiperazine formation.[11] |
| 4-Methylpiperidine | 20% (v/v) | DMF | A viable, less toxic alternative to piperidine with similar efficiency in forming a removable adduct.[6] |
| 1-Octanethiol | (Used as additive) | Various | Excellent for solution-phase; forms a DBF-thiol adduct that is easily removed by washing.[12] Not typically used in SPPS. |
Protocol: Standard Fmoc Deprotection in SPPS
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF
-
Washing Solvent: High-purity DMF
-
Reaction vessel for SPPS
Procedure:
-
Pre-Wash: Wash the peptide-resin with DMF (3x) to swell the resin and remove any residual reagents from the previous step. Drain the solvent completely.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[14] Agitate the mixture for 3-5 minutes at room temperature.[8]
-
Drain: Drain the deprotection solution. This solution contains the majority of the cleaved Fmoc group (as the DBF-piperidine adduct) and can be collected for UV analysis to quantify the reaction progress if desired.[8]
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes. This second treatment ensures the deprotection goes to completion.
-
Drain and Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the piperidine and the DBF-piperidine adduct.[14]
-
Confirmation (Optional but Recommended): Perform a Kaiser test on a few beads of resin. A positive result (deep blue color) confirms the presence of a free primary amine and thus successful Fmoc removal.[8] The resin is now ready for the next coupling cycle.
Q5: My product is still impure after using a scavenger. What are the best purification strategies?
Answer: If DBF adducts persist, you must rely on physical separation methods. The high lipophilicity/hydrophobicity of the DBF moiety is the key to its removal.[15][16]
1. Liquid-Liquid Extraction (for solution-phase synthesis): This method is effective for removing DBF and its adducts in liquid-phase synthesis. After the deprotection step, the reaction mixture is partitioned between a polar organic solvent and a nonpolar hydrocarbon solvent (e.g., hexane or heptane).[17][18] The highly lipophilic DBF derivatives will preferentially dissolve in the hydrocarbon layer, which can then be separated and discarded, leaving the more polar desired product in the other layer.[17][18]
2. Ether Precipitation and Washing (for SPPS): This is the most common and effective method following cleavage of the peptide from the resin in SPPS.
-
Principle: After cleaving the peptide from the resin with an acid cocktail (e.g., TFA), the resulting solution is added to a large volume of cold diethyl ether or methyl tert-butyl ether (MTBE).[19] The peptide, being polar, will precipitate out of the nonpolar ether.[19] The DBF adducts, scavengers, and cleaved side-chain protecting groups, being highly nonpolar, will remain dissolved in the ether.[20]
-
Protocol:
-
After cleavage, filter to remove the resin beads.
-
Slowly add the TFA/peptide solution to a vigorously stirring beaker of cold (-20°C) diethyl ether (at least 10-fold volume excess).
-
Allow the peptide to precipitate fully (this can take 30 minutes to several hours at 4°C).[21]
-
Collect the precipitated peptide via centrifugation or filtration.
-
Wash the peptide pellet multiple times with cold ether to thoroughly remove any remaining soluble impurities.[21]
-
3. Reverse-Phase HPLC (RP-HPLC): RP-HPLC is the final and most powerful purification step. The DBF-peptide adduct is significantly more hydrophobic than the unmodified peptide. On a C18 column, the adduct will bind more tightly and have a longer retention time. By using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA), you can achieve baseline separation of your desired peptide from the more hydrophobic adduct.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Mass spec shows a +166 Da peak. | Incomplete scavenging of dibenzofulvene by the deprotection base. | Increase piperidine concentration to 30-40% or switch to a more effective scavenger system like 5% piperazine/2% DBU.[11] Ensure adequate mixing and reaction time during deprotection. |
| Crude peptide has a persistent yellow color after ether precipitation. | Residual scavengers or polymerized dibenzofulvene. | Perform additional cold ether washes on the precipitated peptide.[21] Ensure the ether volume is sufficient to dissolve all byproducts. If the issue persists, the impurity will need to be removed by RP-HPLC. |
| Low yield after ether precipitation. | The peptide may have some solubility in ether, especially if it is short and hydrophobic. | Ensure the ether is sufficiently cold (-20°C to -30°C) to minimize peptide solubility. Use a larger volume of ether. Consider using an alternative greener ether like cyclopentyl methyl ether (CPME), which may have different solubility properties.[22] |
| HPLC shows a broad peak eluting after the main product. | Likely the dibenzofulvene-peptide adduct. | Optimize the RP-HPLC gradient. A shallower gradient can improve the resolution between the product and the more hydrophobic adduct. |
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20140296483A1 - Method for removing fmoc group - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. US8703912B2 - Processes for removal of dibenzofulvene - Google Patents [patents.google.com]
- 16. US20110190475A1 - Processes for removal of dibenzofulvene - Google Patents [patents.google.com]
- 17. US20100184952A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 18. EP2181983A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 19. peptide.com [peptide.com]
- 20. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
Technical Support Center: Fmoc-L-Prolinol Solubility in Dichloromethane (DCM)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses a common yet critical challenge in peptide synthesis: the limited solubility of Fmoc-L-Prolinol in dichloromethane (DCM). Our goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design and troubleshooting capabilities.
Introduction: The Challenge of this compound in DCM
This compound is an essential building block in Solid-Phase Peptide Synthesis (SPPS), valued for its ability to introduce conformational rigidity into peptide backbones.[1] However, its unique chemical nature—a secondary amine protected by the bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group—presents significant solubility hurdles, particularly in less polar solvents like dichloromethane (DCM). While DCM is a workhorse solvent in organic synthesis and historically used in Boc-based SPPS, its utility in modern Fmoc-based protocols is limited.[2][3] Inadequate dissolution can lead to incomplete reactions, generation of deletion sequences, and ultimately, low purity and yield of the target peptide.[4]
This guide provides a structured approach to understanding and overcoming these solubility issues, ensuring the efficiency and success of your synthesis.
Troubleshooting Guide: Direct Solutions for Common Issues
This section is formatted in a question-and-answer style to address specific problems you may be encountering in the lab.
Question 1: My this compound is not dissolving in pure DCM at room temperature. What is happening and what is the first thing I should try?
Answer:
This is the most frequently encountered issue. The primary cause is a polarity mismatch between the solute (this compound) and the solvent (DCM). While the Fmoc group is nonpolar, the proline-derived carboxylate head is polar, creating an amphipathic molecule that struggles to be effectively solvated by the relatively nonpolar DCM. Furthermore, the bulky Fmoc groups can self-associate or aggregate, further reducing solubility.[5]
Causality Behind Experimental Choices: Your first steps should involve increasing the kinetic energy of the system to overcome the initial energy barrier for dissolution without causing chemical degradation.
Immediate Troubleshooting Protocol:
-
Suspend the Solid: Add the calculated volume of DCM to your weighed this compound and vortex for 1-2 minutes to create a fine suspension.
-
Apply Mechanical Energy (Sonication): Place the vial in an ultrasonic bath for 10-15 minute intervals. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized energy to break up solid aggregates.[6]
-
Apply Gentle Thermal Energy: If sonication is insufficient, gently warm the solution to 30-40°C. This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the this compound. Caution: Do not overheat, as this can risk thermal degradation of the Fmoc-amino acid.
-
Assess and Proceed: After each step, visually inspect for dissolution. If the solid dissolves, use the solution immediately for your coupling reaction to prevent it from precipitating out of solution.
Question 2: I've tried sonication and gentle warming, but I still see suspended particles. What is my next step?
Answer:
If physical methods fail, the solvent system itself must be modified. The most effective strategy is to introduce a small amount of a more powerful, polar aprotic co-solvent. This creates a solvent mixture with a polarity better suited to solvating both the polar and nonpolar regions of the this compound molecule.
Causality Behind Experimental Choices: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are superior solvents for Fmoc-amino acids because they can effectively solvate the peptide backbone and disrupt the hydrogen bonding that contributes to aggregation.[3][7] Using them as a co-solvent enhances the overall solvating power of the DCM.
Recommended Solvent Systems & Protocol:
| Co-Solvent | Recommended Ratio (v/v) | Notes |
| DMF | DCM:DMF (from 9:1 to 1:1) | The most common choice. Start with a low percentage of DMF and increase as needed. Be aware that DMF can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group.[3] |
| NMP | DCM:NMP (from 9:1 to 1:1) | NMP has a higher solvating power than DMF for many sequences and is often more effective at disrupting aggregation.[3][5] |
| DMSO | DCM with 5-10% DMSO | Dimethyl sulfoxide (DMSO) is an exceptionally strong solvent. Use sparingly as a last resort, as its high boiling point can make it difficult to remove.[5][6] |
Protocol for Using a Co-Solvent:
-
Initial Suspension: Suspend the this compound in the desired volume of DCM as you would normally.
-
Titrate with Co-Solvent: Add the co-solvent (e.g., DMF) dropwise while vortexing or stirring.
-
Observe: Continue adding the co-solvent until the solution becomes clear. Note the final ratio for future reference.
-
Utilize Immediately: Proceed with your coupling reaction without delay.
Question 3: Why is DCM not recommended for general use in Fmoc-SPPS, and should I switch solvents entirely?
Answer:
Yes, for most Fmoc-SPPS applications, switching from DCM is the most robust solution. DCM is seldom used in modern Fmoc chemistry for several key reasons:
-
Poor Solvation: As discussed, it is a poor solvent for many Fmoc-amino acids and growing peptide chains, which can lead to aggregation and failed couplings.[3]
-
Resin Swelling: While DCM swells standard polystyrene resins, solvents like DMF and NMP provide better swelling and solvation of the resin-bound peptide, which is critical for reaction efficiency.[3]
-
Reactivity with Piperidine: DCM can react slowly with piperidine, the base used for Fmoc deprotection, to form insoluble byproducts, complicating the synthesis.[3]
Authoritative Recommendation: For routine and especially for "difficult" sequences, N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) should be your primary solvents for Fmoc-SPPS.[8] These solvents offer a superior balance of polarity, resin-swelling capability, and reagent solubility.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing this compound solubility issues.
Caption: A step-by-step decision tree for troubleshooting this compound solubility.
Frequently Asked Questions (FAQs)
Q1: Can I pre-dissolve this compound in a small amount of DMSO and then dilute it with DCM? A1: Yes, this is a viable technique. Prepare a concentrated stock solution of the this compound in DMSO (e.g., 45 mg/mL) and add the required small volume to your DCM.[6] Ensure thorough mixing. This is often more effective than titrating with DMF or NMP but should be reserved for particularly stubborn cases due to DMSO's properties.
Q2: Does the quality or age of my DCM matter? A2: While less critical than for solvents like DMF (which degrades to amines), using high-purity, anhydrous grade DCM is always best practice. Water is immiscible with DCM and can interfere with dissolution and subsequent coupling reactions. Ensure your solvent is dry and stored properly.
Q3: My this compound dissolves, but then my peptide coupling fails. Could this be related? A3: Absolutely. Even if you achieve dissolution, the peptide chain growing on the resin can aggregate within the poor solvating environment of DCM. This on-resin aggregation prevents the dissolved this compound from accessing the reactive N-terminus.[5][7] This is another strong reason to switch to a better solvating medium like NMP or DMF, which can disrupt secondary structures that lead to aggregation.[7] For extremely difficult sequences, washing the resin with chaotropic salts (e.g., 0.8 M LiCl in DMF) or using a "Magic Mixture" solvent system may be necessary to break up aggregates.[5][7]
Q4: Are there "greener" alternatives to DCM, DMF, and NMP? A4: Yes, the field of green peptide chemistry is actively exploring safer solvents.[8] Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate have shown promise.[9] While these may require more optimization, they represent a more sustainable path forward for peptide synthesis.[10]
Experimental Protocol: Determining Approximate Solubility
When quantitative data is unavailable, you can determine the approximate solubility of a compound in a given solvent system experimentally.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-L-Proline | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Enantioselectivity with Fmoc-L-Prolinol Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you optimize the enantioselectivity of your reactions using Fmoc-L-Prolinol catalysts. As Senior Application Scientists, we combine established scientific principles with practical, field-tested insights to address the common challenges encountered during asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an organocatalyst?
A1: this compound is a derivative of the amino acid L-proline, featuring a bulky fluorenylmethoxycarbonyl (Fmoc) protecting group.[1] This modification enhances the catalyst's stability and steric profile. In asymmetric catalysis, it serves as a chiral auxiliary, facilitating the formation of one enantiomer of a product over the other.[1] It is particularly effective in enamine-based catalysis for reactions like aldol and Michael additions.[2]
Q2: What is the general mechanism of action for this compound catalysts in asymmetric reactions?
A2: this compound catalysts operate through an enamine catalytic cycle. The secondary amine of the prolinol moiety reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chiral environment created by the catalyst, particularly the bulky Fmoc group, directs the approach of the electrophile to one face of the enamine. This stereo-controlled attack leads to the preferential formation of one enantiomer. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.[2][3]
Q3: My reaction is showing low enantioselectivity (% ee). What are the most common initial troubleshooting steps?
A3: Low enantioselectivity is a frequent challenge. The first parameters to investigate are temperature and solvent . Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4] Additionally, the polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the stability of the transition states. A systematic screening of both parameters is highly recommended.
Q4: Can the purity of my reagents and catalyst affect the enantioselectivity?
A4: Absolutely. Impurities in your starting materials, solvent, or the catalyst itself can have a detrimental effect on enantioselectivity. Acidic or basic impurities can interfere with the catalytic cycle.[5] It is crucial to use highly purified reagents and solvents and to ensure the integrity of your this compound catalyst.
Troubleshooting Guide: Low Enantioselectivity
Issue: The enantiomeric excess (% ee) of my product is consistently below the desired level.
Low enantioselectivity can arise from a variety of factors that influence the energy landscape of the diastereomeric transition states. This guide will walk you through a systematic approach to identify and address the root cause.
Troubleshooting Workflow: Enhancing Enantioselectivity
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Temp -> Success [style=dashed]; Solvent -> Success [style=dashed]; Additives -> Success [style=dashed]; CatLoading -> Success [style=dashed]; } dot
Caption: Systematic workflow for troubleshooting low enantioselectivity.
Temperature Optimization
Causality: The enantioselectivity of a reaction is governed by the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers. Lowering the temperature generally amplifies this energy difference, favoring the formation of the product from the lower energy transition state and thus increasing the enantiomeric excess.[4] However, in some rare cases, a reversal of enantioselectivity can be observed at different temperatures.[6][7]
Experimental Protocol: Temperature Screening
-
Reaction Setup: Set up identical reactions in parallel.
-
Temperature Range: Run the reactions at a range of temperatures, for example: room temperature (20-25 °C), 0 °C, -20 °C, and -40 °C.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Analysis: Once the reactions are complete, determine the enantiomeric excess of the product for each temperature using chiral HPLC or GC.
-
Evaluation: Compare the % ee values to identify the optimal temperature. Be aware that lower temperatures may require longer reaction times.[8]
| Temperature (°C) | Reaction Time (h) | Conversion (%) | % ee |
| 25 | 12 | >95 | 75 |
| 0 | 24 | >95 | 88 |
| -20 | 48 | 90 | 95 |
| -40 | 72 | 85 | >99 |
Table 1: Example data from a temperature optimization study.
Solvent Screening
Causality: The solvent plays a critical role in asymmetric catalysis by influencing the stability of the catalyst's conformation and the transition states.[9] Solvent properties such as polarity, proticity, and coordinating ability can affect the solubility of the catalyst and reactants, as well as the extent of hydrogen bonding and other non-covalent interactions that are crucial for stereodifferentiation.[10][11]
Experimental Protocol: Solvent Screening
-
Solvent Selection: Choose a range of solvents with varying polarities and properties (e.g., toluene, dichloromethane, THF, acetonitrile, ethyl acetate).[10]
-
Reaction Setup: Set up identical reactions in each of the selected solvents at the optimal temperature determined previously.
-
Execution: Stir the reactions until completion, monitoring by an appropriate analytical technique.
-
Analysis: Determine the % ee for each reaction.
| Solvent | Polarity Index | Conversion (%) | % ee |
| Toluene | 2.4 | >95 | 92 |
| Dichloromethane | 3.1 | >95 | 85 |
| THF | 4.0 | 90 | 88 |
| Acetonitrile | 5.8 | 85 | 70 |
Table 2: Example data from a solvent screening experiment.
Additives and Co-catalysts
Causality: Additives can significantly impact the enantioselectivity of a reaction by altering the catalytic cycle. For instance, weak acids can act as proton shuttles, facilitating enamine formation and turnover.[12] In some cases, additives can form supramolecular complexes with the catalyst, leading to a more ordered transition state and higher selectivity.[13]
Experimental Protocol: Screening of Additives
-
Additive Selection: Based on the reaction mechanism, select potential additives. Common choices for proline-derived catalysts include weak Brønsted acids (e.g., benzoic acid, acetic acid) or diols.[14]
-
Reaction Setup: To the optimized reaction conditions (temperature and solvent), add a catalytic amount (e.g., 10-20 mol%) of the chosen additive.
-
Control: Run a control reaction without any additive.
-
Analysis: Compare the % ee of the reactions with and without the additive.
Catalytic Cycle and Influence of Additives
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// Edges Catalyst -> Enamine [label="+ Ketone\n- H2O"]; Enamine -> TransitionState [label="+ Aldehyde"]; TransitionState -> Iminium [label="Stereoselective\nC-C Bond Formation"]; Iminium -> Product [label="+ H2O"]; Iminium -> Catalyst [label="Hydrolysis"];
Additive -> TransitionState [style=dashed, label="Stabilization/\nProton Shuttle"]; } dot
Caption: Generalized enamine catalytic cycle with the potential influence of an additive on the transition state.
Catalyst Loading
Causality: While not always directly correlated with enantioselectivity, the catalyst loading can influence reaction kinetics and potentially the formation of catalyst aggregates, which may have different selectivity profiles. In some cases, a higher catalyst loading can lead to improved % ee, although this is not a universal trend.[8]
Experimental Protocol: Catalyst Loading Optimization
-
Range Selection: Test a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).
-
Reaction Setup: Set up parallel reactions with varying catalyst concentrations under the previously optimized conditions.
-
Analysis: Determine the % ee and reaction rate for each loading. The optimal loading will provide a balance between high enantioselectivity, reasonable reaction time, and cost-effectiveness.
Substrate Scope and Structural Modifications
Causality: The electronic and steric properties of the substrates (both the nucleophile and electrophile) can have a profound impact on enantioselectivity.[15] Bulky substituents on either reactant can enhance facial discrimination in the transition state. If consistently low enantioselectivity is observed for a particular substrate, it may be necessary to consider structural modifications to the catalyst itself to better accommodate that substrate. For example, derivatives of prolinol with different substituents have been shown to improve enantioselectivity in certain reactions.[16]
Actionable Insight: If a particular substrate consistently yields low % ee, consider exploring derivatives of this compound with modified steric or electronic properties. This is a more advanced strategy that involves catalyst design and synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents [mdpi.com]
- 11. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Engineering Enzyme Substrate Scope Complementarity for Promiscuous Cascade Synthesis of 1,2‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Substituted-alpha,alpha-diaryl-prolinols improve the enantioselective catalytic epoxidation of alpha,beta-enones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving Fmoc-L-Prolinol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions that utilize Fmoc-L-Prolinol. As a chiral building block, this compound is invaluable in the synthesis of peptide aldehydes, as a chiral auxiliary, and in the creation of complex molecular architectures. However, transitioning from bench-scale to pilot or manufacturing scale introduces a unique set of challenges. This document is designed to provide practical, experience-driven solutions to navigate these complexities, ensuring the integrity and efficiency of your scaled-up synthesis.
Part 1: Frequently Asked Questions (FAQs) on Scaling Up this compound Chemistry
This section addresses common initial queries regarding the handling and use of this compound in a large-scale setting.
Q1: What are the primary applications of this compound in large-scale synthesis?
A1: this compound is predominantly used in two main areas when scaling up:
-
As a precursor to Fmoc-L-Prolinal: The controlled oxidation of the primary alcohol to an aldehyde is a key step in the synthesis of peptide aldehydes, which are potent protease inhibitors.[1][2]
-
As a chiral building block and auxiliary: The hydroxyl group can be used as a handle for further chemical modifications or to direct the stereochemical outcome of a reaction.[3][4]
Q2: What are the critical physical properties of this compound to consider for scale-up?
A2: When planning a scaled-up reaction, it is crucial to consider the solubility and stability of this compound. While specific quantitative data for this compound is not extensively published, we can extrapolate from similar Fmoc-protected amino acids and related compounds.[5][6][7]
| Property | Observation and Scale-Up Implication |
| Appearance | White to off-white crystalline powder.[7] |
| Solubility | Good solubility in polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Moderate to high solubility in Dichloromethane (DCM).[5][6] Poor solubility in water and non-polar organic solvents.[5] For large-scale operations, using DMF or NMP is common, but their potential toxicity and high boiling points can complicate downstream processing. Solvent mixtures may be necessary to balance solubility and ease of removal. |
| Stability | The Fmoc group is labile to basic conditions, particularly secondary amines like piperidine.[8] It is generally stable to acidic conditions. The compound should be stored at cool temperatures (-20°C for long-term storage) to prevent degradation.[9] |
Q3: Are there specific safety precautions for handling this compound at a larger scale?
A3: While this compound is not considered acutely hazardous, standard chemical handling precautions should be observed. When handling kilogram quantities, it is important to:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area to avoid inhalation of the powder.
-
Be aware of the potential for dust formation and implement engineering controls if necessary.
-
When performing reactions, consider the potential for exotherms, especially during oxidation or coupling reactions at a large scale.
Part 2: Troubleshooting Guide for Large-Scale Synthesis of Fmoc-L-Prolinal
The oxidation of this compound to its corresponding aldehyde, Fmoc-L-Prolinal, is a common and critical transformation. However, scaling this reaction can present challenges related to reaction control, over-oxidation, and purification.
Common Problem 1: Incomplete Conversion or Slow Reaction Rate
Symptoms:
-
Significant amount of starting material (this compound) remains after the expected reaction time.
-
Reaction monitoring (e.g., by TLC or HPLC) shows the reaction has stalled.
Causality and Troubleshooting:
Common Problem 2: Formation of Over-Oxidized By-product (Fmoc-L-Proline)
Symptoms:
-
Presence of a significant impurity corresponding to the carboxylic acid (Fmoc-L-Proline) in the crude reaction mixture.
-
Difficulty in purifying the desired aldehyde from the acid by-product.
Causality and Troubleshooting:
Experimental Protocol: Large-Scale Dess-Martin Oxidation of this compound
This protocol is a general guideline for a gram-scale oxidation and should be optimized for specific equipment and safety considerations at larger scales.
-
Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Oxidant: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.1-1.2 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor the progress by HPLC or TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up and Quenching: Upon completion, dilute the reaction mixture with a larger volume of a suitable solvent like methyl tert-butyl ether (MTBE). Quench the excess oxidant by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude Fmoc-L-Prolinal can often be purified by crystallization or by silica gel chromatography.
Part 3: Troubleshooting Guide for Reactions Involving the Hydroxyl Group
When this compound is used as a chiral building block, its hydroxyl group is often derivatized. Scaling up these reactions can lead to challenges with steric hindrance and side reactions.
Common Problem: Low Yield in Coupling Reactions
Symptoms:
-
Incomplete consumption of this compound in an esterification or etherification reaction.
-
Low isolated yield of the desired product.
Causality and Troubleshooting:
The hydroxyl group of this compound is a primary alcohol, but the adjacent bulky pyrrolidine ring and Fmoc group can cause steric hindrance, which can be more pronounced at larger scales where mixing may be less efficient.[10]
Part 4: Purification and Fmoc-Deprotection at Scale
Q4: What are the main challenges in purifying this compound derivatives at a large scale?
A4: At a large scale, purification can be a significant bottleneck. Common challenges include:
-
Chromatography: Flash chromatography, while effective at the lab scale, can be costly and time-consuming at the kilogram scale. Developing a robust crystallization method is often a more viable approach for large-scale purification.
-
By-product Removal: Removing structurally similar by-products, such as the over-oxidized Fmoc-L-Proline, can be difficult. An extractive workup that takes advantage of the acidic nature of the by-product can be effective.
Q5: Are there any specific considerations for the Fmoc deprotection of this compound derivatives at scale?
A5: The Fmoc deprotection is typically achieved using a solution of piperidine in a polar aprotic solvent like DMF.[11] When scaling up, consider the following:
-
Exotherm: The reaction of piperidine with the Fmoc group can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.
-
Work-up: The removal of the dibenzofulvene-piperidine adduct is crucial. Ensure sufficient washes with the appropriate solvent to completely remove this by-product.
-
Solvent Choice: While DMF is common, greener solvent alternatives are being explored for large-scale peptide synthesis, which may be applicable here.[12][13]
Experimental Protocol: Fmoc Deprotection at Scale
-
Reaction Setup: Dissolve the Fmoc-protected substrate in DMF (or NMP) in a suitable reactor.
-
Addition of Base: Add a 20% (v/v) solution of piperidine in DMF. The volume of the piperidine solution should be sufficient to ensure good mixing and complete reaction.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically fast (15-30 minutes). Monitor by HPLC to confirm the disappearance of the starting material.
-
Work-up: Upon completion, the product can be isolated by precipitation with a non-polar solvent like MTBE or by an aqueous work-up followed by extraction, depending on the properties of the deprotected product.
References
- 1. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Fmoc- L -prolinol = 98.0 HPLC 148625-77-8 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
comparison of Fmoc-L-Prolinol vs Boc-L-Prolinol in synthesis
An In-Depth Comparative Guide to Fmoc-L-Prolinol and Boc-L-Prolinol in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful and efficient synthesis. L-Prolinol, a chiral amino alcohol, is a valuable building block in various synthetic applications, from peptide synthesis to asymmetric organocatalysis. Its utility is unlocked through the protection of its secondary amine, with this compound and Boc-L-Prolinol emerging as the two most prominent derivatives.
This guide provides an in-depth, data-driven comparison of these two reagents. It moves beyond a simple listing of properties to explore the causal relationships behind experimental choices, empowering researchers to select the optimal building block for their specific synthetic strategy.
Fundamental Chemical and Physical Properties
The initial choice of a reagent often begins with its fundamental properties. While both molecules share the same core L-Prolinol structure, the differing protecting groups—9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc)—impart distinct characteristics.
| Property | This compound | Boc-L-Prolinol |
| CAS Number | 148625-77-8[1][2][3] | 69610-40-8[4][5][6][7] |
| Molecular Formula | C₂₀H₂₁NO₃[1][2][3] | C₁₀H₁₉NO₃[4][5][7] |
| Molecular Weight | 323.39 g/mol [3] | 201.26 g/mol [4][6][7] |
| Appearance | White or off-white powder[2] | White crystalline powder[4][5][6] |
| Melting Point | Not consistently reported | 62-64 °C[4][6] |
| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone[1] | Soluble in Chloroform, Methanol; limited in water[4] |
| Optical Rotation | [a]D20 = -42 to -38º (c=1 in DMF)[2] | [a]D25 = -46.0 to -52.0º (c=1.3 in CHCl₃)[5] |
The Core Distinction: Deprotection Chemistry
The most critical difference between Fmoc and Boc protection lies in the conditions required for their removal. This dictates the entire synthetic strategy, influencing reagent compatibility, the stability of other functional groups, and the overall workflow. The choice is a classic example of "orthogonal" protection strategy, where one group can be removed without affecting the other.
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: This group is base-labile .[8] Deprotection is typically achieved using a secondary amine, such as 20-50% piperidine in dimethylformamide (DMF).[9] The Fmoc group is stable under acidic conditions, making it ideal for syntheses involving acid-sensitive functionalities.[9][]
-
Boc (tert-Butoxycarbonyl) Group: In contrast, the Boc group is acid-labile .[8] Its removal requires treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often as a 50% solution in dichloromethane (DCM).[8][11][12] This protecting group is stable under basic and neutral conditions.[11]
Performance in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the choice between Fmoc and Boc strategies profoundly impacts workflow, purity, and compatibility with modified residues. While this guide focuses on L-prolinol, the principles are directly translatable from the extensive literature on L-proline.
Fmoc/tBu Strategy: This is the most common approach in modern SPPS.[13] The mild, base-catalyzed deprotection of the N-terminal Fmoc group allows for the use of mild, acid-labile protecting groups (like Boc or tBu) on amino acid side chains.[9] This is a significant advantage when synthesizing peptides with acid-sensitive post-translational modifications like phosphorylation or glycosylation.[13] However, the neutral state of the peptide-resin throughout the synthesis can sometimes lead to aggregation issues, especially in long or hydrophobic sequences.[12]
Boc/Bzl Strategy: This older, yet still powerful, strategy uses acid-labile N-terminal Boc protection. Side-chain protecting groups are typically benzyl-based and require a very strong acid, like hydrofluoric acid (HF), for final cleavage.[8] While the repeated use of TFA for deprotection can be harsh, it can also be advantageous for difficult sequences, as the acidic conditions help to disrupt aggregates.[8][12] This makes the Boc strategy a viable option for synthesizing very long peptides.[12]
Illustrative Performance Comparison in SPPS
| Parameter | Boc Strategy | Fmoc Strategy | Rationale & Causality |
| Nα-Deprotection | 50% TFA in DCM | 20-50% Piperidine in DMF | Boc is acid-labile; Fmoc is base-labile.[8] |
| Side-Chain Protection | Benzyl-based | tBu, Boc, Trt-based | Orthogonal strategy: side-chain groups must be stable to Nα-deprotection conditions. |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Moderate Acid (e.g., 95% TFA) | Boc/Bzl requires harsh conditions; Fmoc/tBu uses milder TFA "cocktails".[12] |
| Aggregation | Less prone | More prone | Acidic deprotection in the Boc strategy helps break up inter-chain hydrogen bonds that cause aggregation.[12] |
| Compatibility | Good for long/difficult sequences.[12] | Ideal for acid-sensitive modifications (e.g., phosphorylation, glycosylation).[13] | The mild deprotection of Fmoc preserves sensitive functional groups.[13] |
| Crude Purity | Potentially higher for aggregation-prone sequences.[8] | ~70-95% (highly sequence-dependent).[8] | Purity is heavily influenced by aggregation and side reactions during synthesis. |
Experimental Protocol: Single Coupling Cycle in SPPS
This protocol outlines a generalized single cycle for incorporating L-prolinol onto a solid support resin.
A. This compound Coupling
-
Resin Preparation: Swell the appropriate resin (e.g., Wang resin) in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment to ensure complete removal of the preceding Fmoc group. Wash thoroughly with DMF.
-
Coupling Activation: In a separate vessel, dissolve this compound (2-4 eq.), a coupling agent like HBTU (2-4 eq.), and an activation base like DIPEA (4-8 eq.) in DMF.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the disappearance of free amines, indicating reaction completion.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.
B. Boc-L-Prolinol Coupling
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the preceding Boc group. Wash thoroughly with DCM.
-
Neutralization: Neutralize the resulting ammonium salt by washing with a 5-10% solution of DIPEA in DCM. Wash thoroughly with DCM.
-
Coupling Activation: In a separate vessel, dissolve Boc-L-Prolinol (2-4 eq.) and a coupling agent like DCC/HOBt (2-4 eq.) in DCM or DMF.
-
Coupling Reaction: Add the activated Boc-L-Prolinol solution to the neutralized resin. Agitate for 2-4 hours.
-
Monitoring: Use a qualitative test to monitor for reaction completion.
-
Washing: Wash the resin thoroughly with DMF and DCM. The resin is now ready for the next deprotection/coupling cycle.
Application as Chiral Auxiliaries and in Organocatalysis
Beyond peptides, both Fmoc- and Boc-L-Prolinol are critical starting materials for synthesizing chiral ligands, auxiliaries, and organocatalysts.[2][5] L-prolinol itself is a highly effective organocatalyst for various asymmetric transformations.[14] The protected derivatives allow for further chemical modification at the hydroxyl group before deprotection of the amine to yield a novel catalyst.
The choice between Fmoc and Boc in this context is entirely dependent on the planned synthetic route.
-
If a subsequent reaction step requires basic conditions (e.g., Grignard reaction, Wittig reaction), Boc-L-Prolinol is the superior choice as the Boc group will remain intact.
-
If a subsequent step requires acidic conditions (e.g., acid-catalyzed esterification or acetal formation), This compound is necessary to ensure the protecting group is not prematurely cleaved.
Decision Framework: Selecting the Optimal Reagent
The selection of this compound versus Boc-L-Prolinol is not a matter of inherent superiority but of strategic compatibility with the overall synthetic plan.
Conclusion
Both this compound and Boc-L-Prolinol are indispensable tools in modern chemical synthesis. Their value lies not in universal application, but in the strategic orthogonality they offer. The Fmoc group, with its mild base-lability, has become the standard for modern peptide synthesis, particularly for complex peptides bearing acid-sensitive modifications. Conversely, the robust, acid-labile Boc group remains a powerful option for challenging, aggregation-prone sequences and as a stable protecting group in base-catalyzed synthetic routes. A thorough analysis of the target molecule's stability and the planned reaction sequence is paramount for making an informed and effective choice, ensuring higher yields, greater purity, and overall synthetic success.
References
- 1. Fmoc-Prolinol | CAS:148625-77-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Fmoc-L-脯氨醇 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. BOC-L-Prolinol CAS#: 69610-40-8 [m.chemicalbook.com]
- 7. (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Determining the Chiral Purity of Fmoc-L-Prolinol
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Chiral Purity in Pharmaceutical Development
Fmoc-L-Prolinol, a pivotal chiral building block in the synthesis of complex peptides and pharmaceuticals, demands stringent control over its stereochemical integrity.[1] The presence of its D-enantiomer can lead to significant alterations in pharmacological activity, potentially resulting in reduced efficacy or unforeseen toxicological effects. Consequently, the accurate and precise determination of its chiral purity is not merely an analytical task but a cornerstone of quality control in drug development. This guide provides a comparative analysis of the primary analytical methodologies for assessing the chiral purity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the optimal strategy for their needs.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for determining the enantiomeric excess of this compound is a critical decision influenced by factors such as required accuracy, sample throughput, and available instrumentation. While High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique, other methods like Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) offer distinct advantages in specific scenarios.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC-MS | Chiral NMR | Circular Dichroism (CD) |
| Principle | Differential interaction with a chiral stationary phase (CSP).[1][2] | Separation using a supercritical fluid mobile phase and a CSP.[3] | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.[4][5] | Diastereomeric complex formation with a chiral solvating agent (CSA) leading to distinct NMR signals.[6] | Differential absorption of circularly polarized light by enantiomers.[7] |
| Sample Preparation | Direct injection or simple dissolution. | Dissolution in a suitable co-solvent. | Derivatization is required to increase volatility.[4][5] | Dissolution with a CSA. | Direct dissolution in a suitable solvent. |
| Analysis Time | 10–30 minutes.[8] | < 10 minutes.[3] | 15–30 minutes. | 5-15 minutes. | < 5 minutes. |
| Sensitivity (LOD/LOQ) | High (can detect ≤0.05% of the undesired enantiomer).[1] | Very high. | Very high, especially with MS detection.[4] | Moderate, generally lower than chromatographic methods. | Lower, may not be suitable for trace-level impurities. |
| Instrumentation | Standard HPLC system with UV detector. | Specialized SFC system. | GC-MS system. | High-field NMR spectrometer. | CD Spectropolarimeter. |
| Key Advantage | Robustness, versatility, and wide availability of CSPs.[8][9] | High speed, reduced organic solvent consumption ("green" chemistry).[10] | High resolution and sensitivity; definitive identification with MS.[4] | Non-destructive, provides structural information, minimal sample preparation. | Very fast, non-destructive. |
| Key Limitation | Longer analysis time compared to SFC, solvent consumption. | Higher initial instrument cost. | Sample derivatization can be complex and time-consuming.[5] | Lower sensitivity, potential for signal overlap. | Lower sensitivity and precision for low-level enantiomeric impurities.[7] |
Decision Pathway for Method Selection
The optimal analytical method depends on the specific requirements of the analysis. This decision tree provides a logical framework for selecting the most appropriate technique.
Caption: Decision pathway for selecting an analytical method for chiral purity determination.
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices: Chiral HPLC remains the gold standard for its robustness and the vast library of available chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating N-protected amino acids due to a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[1][2] The choice of a normal-phase mobile system (e.g., hexane/ethanol) often provides better selectivity for these compounds compared to reversed-phase systems. The addition of a small amount of a strong acid like trifluoroacetic acid (TFA) can improve peak shape and resolution by suppressing the ionization of any residual carboxylic acid groups.
Experimental Protocol: Chiral HPLC of Fmoc-DL-Prolinol
-
Instrumentation: Standard HPLC system equipped with a UV detector.
-
Column: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Fmoc-DL-Prolinol in the mobile phase to a concentration of 1 mg/mL.
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis of this compound.
Chiral Supercritical Fluid Chromatography (SFC)
Causality Behind Experimental Choices: Chiral SFC is a powerful "green" alternative to HPLC, offering faster separations and significantly reduced organic solvent consumption.[10] The use of supercritical CO2 as the main mobile phase component, modified with a small amount of an alcohol co-solvent, provides a low-viscosity medium that allows for high flow rates without excessive backpressure. Polysaccharide-based CSPs are also highly effective in SFC for the same reasons as in HPLC.
Experimental Protocol: Chiral SFC of Fmoc-DL-Prolinol
-
Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.
-
Column: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Supercritical CO2 / Methanol (80:20, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve Fmoc-DL-Prolinol in methanol to a concentration of 1 mg/mL.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices: Chiral GC-MS offers exceptional resolution and sensitivity, coupled with the definitive identification capabilities of mass spectrometry.[4] However, this compound is not sufficiently volatile for direct GC analysis. Therefore, derivatization is necessary. A common approach for amino alcohols is a two-step process involving silylation of the hydroxyl group and the secondary amine. This increases volatility and thermal stability. A chiral capillary column, such as one coated with a cyclodextrin derivative, is then used to separate the derivatized enantiomers.
Experimental Protocol: Chiral GC-MS of Fmoc-DL-Prolinol
-
Derivatization:
-
To 1 mg of Fmoc-DL-Prolinol, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 150 °C hold for 1 min, then ramp to 240 °C at 5 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: Chiral NMR provides a rapid and non-destructive method for determining enantiomeric excess without the need for chromatographic separation. The technique relies on the use of a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of the analyte.[6] These diastereomeric complexes have different chemical environments, resulting in separate and distinguishable signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. Proline-derived compounds themselves can act as effective CSAs for other chiral molecules.[6] For this compound, a chiral acid or another chiral auxiliary can be used.
Experimental Protocol: Chiral NMR of Fmoc-DL-Prolinol
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve ~5 mg of Fmoc-DL-Prolinol in 0.6 mL of deuterated chloroform (CDCl3).
-
Add 1.1 equivalents of (R)-(-)-Mandelic acid as the chiral solvating agent.
-
Gently vortex to ensure complete dissolution and complexation.
-
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Analysis: Identify a well-resolved proton signal of this compound that splits into two distinct signals in the presence of the CSA. Integrate the two signals to determine the enantiomeric ratio.
Circular Dichroism (CD) Spectroscopy
Causality Behind Experimental Choices: Circular Dichroism measures the differential absorption of left and right circularly polarized light by chiral molecules.[7] The magnitude of the CD signal is directly proportional to the concentration of the enantiomer. This allows for the quantitative determination of enantiomeric purity. While not as sensitive as chromatographic methods for trace impurities, CD is extremely fast and can be used for rapid screening. For quantitative analysis, a calibration curve must be prepared using samples of known enantiomeric composition.
Experimental Protocol: Quantitative CD of this compound
-
Instrumentation: CD spectropolarimeter.
-
Solvent: Acetonitrile.
-
Measurement Wavelength: Scan from 350 nm to 220 nm to identify the wavelength of maximum ellipticity.
-
Calibration:
-
Prepare a series of standards of this compound with varying, known enantiomeric excesses (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 L:D).
-
Measure the ellipticity (in millidegrees) of each standard at the determined maximum wavelength.
-
Plot the ellipticity versus the concentration of the D-enantiomer to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve the unknown sample of this compound in acetonitrile to the same total concentration as the standards.
-
Measure its ellipticity at the same wavelength.
-
Determine the concentration of the D-enantiomer from the calibration curve.
-
Validation of Chiral Purity Methods
To ensure the reliability of the chosen analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the enantiomers from each other and any potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The determination of the chiral purity of this compound is a critical aspect of ensuring the quality and safety of pharmaceutical products. This guide has provided a comprehensive comparison of the most relevant analytical techniques, complete with detailed experimental protocols and the underlying scientific rationale for their application. While chiral HPLC remains a robust and versatile workhorse, chiral SFC offers significant advantages in terms of speed and sustainability. Chiral GC-MS provides unparalleled sensitivity and specificity, while NMR and CD offer rapid, non-destructive alternatives for specific applications. The selection of the most appropriate method should be guided by the specific analytical needs, available resources, and the desired level of data quality, with all methods being subject to rigorous validation to ensure their fitness for purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. dujps.com [dujps.com]
- 12. scribd.com [scribd.com]
A Comparative Guide to Prolinol Derivatives for Asymmetric Catalysis
In the landscape of asymmetric organocatalysis, prolinol derivatives have carved out a significant niche as powerful tools for the stereoselective synthesis of chiral molecules. Their efficacy, derived from the rigid pyrrolidine backbone and tunable steric and electronic properties, has made them indispensable for researchers in academia and the pharmaceutical industry. This guide provides an in-depth comparison of the catalytic efficiency of various prolinol derivatives, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic challenges.
Introduction: The Rise of Prolinol-Derived Organocatalysts
Derived from the naturally abundant and chiral amino acid proline, prolinol-based catalysts have emerged as a cornerstone of modern asymmetric synthesis.[1] Their mechanism of action typically involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds, effectively mimicking the strategy of Class I aldolase enzymes.[2] The steric environment created by the prolinol scaffold dictates the facial selectivity of the subsequent bond-forming step, leading to high levels of enantioselectivity.
This guide will focus on a comparative analysis of three key classes of prolinol derivatives:
-
(S)-Prolinol: The foundational parent compound.
-
(S)-Diphenylprolinol: A derivative with bulky phenyl groups that enhance steric shielding.[3]
-
Silyl-protected Diarylprolinols (e.g., TMS and TES ethers): These derivatives offer increased stability and solubility, often leading to improved catalytic performance.
The Catalytic Cycle: A Mechanistic Overview
The catalytic prowess of prolinol derivatives hinges on their ability to form transient, reactive intermediates with carbonyl substrates. The generally accepted catalytic cycle for enamine-mediated reactions, such as the Michael addition of a ketone to a nitroolefin, is depicted below.
Figure 1: Generalized enamine catalytic cycle for prolinol derivative-catalyzed Michael addition.
The secondary amine of the prolinol catalyst condenses with a ketone to form a chiral enamine intermediate. The steric bulk of the catalyst directs the approach of the electrophile (e.g., a nitroolefin) to one face of the enamine, establishing the new stereocenter. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.
Comparative Catalytic Efficiency: A Data-Driven Analysis
The true measure of a catalyst's utility lies in its performance in key chemical transformations. This section presents a comparative analysis of different prolinol derivatives in three widely employed asymmetric reactions: the Aldol reaction, the Michael addition, and the Diels-Alder reaction.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The data below compares the performance of various prolinol-derived catalysts in the direct asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Prolinamide | 10 | Acetone | RT | 48 | 95 | 70 | [4] |
| (S)-Prolinethioamide | 10 | Acetone | RT | 24 | 98 | 92 | [4] |
| (S)-Diphenylprolinol TMS Ether | 20 | CH2Cl2 | -20 | 24 | 99 | 98 | [5] |
Analysis: The data clearly indicates that moving from a simple prolinamide to a prolinethioamide significantly improves both the reaction rate and the enantioselectivity.[4] This is attributed to the increased acidity of the thioamide proton, which enhances its role as a hydrogen bond donor in the transition state. The silyl-protected diphenylprolinol derivative demonstrates superior performance, achieving a nearly perfect enantiomeric excess. The bulky diphenylmethyl and trimethylsilyl groups create a highly defined chiral pocket, leading to excellent stereochemical control.
Asymmetric Michael Addition
The Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds and their derivatives. Here, we compare the efficiency of prolinol catalysts in the addition of cyclohexanone to β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| (S)-Prolinol | 30 | CHCl3 | RT | 120 | 95 | 95:5 | 72 | [6] |
| (S)-Diphenylprolinol TMS Ether | 10 | Toluene | RT | 2 | 97 | >99:1 | 99 | [7] |
| L-prolinol/GA 1/1 | (solvent) | Neat | 30 | 72 | 95 | 93:7 | 94 | [8][9] |
Analysis: Unmodified (S)-prolinol provides a good yield and diastereoselectivity but only moderate enantioselectivity.[6] In stark contrast, the (S)-diphenylprolinol TMS ether is remarkably efficient, affording the product in near-quantitative yield and with exceptional diastereo- and enantioselectivity in a significantly shorter reaction time.[7] This highlights the profound impact of the bulky substituents in creating a more effective chiral environment. Interestingly, a eutectic mixture of L-prolinol and glycolic acid (GA) also serves as a highly effective catalyst and solvent system, demonstrating the potential for more sustainable reaction conditions.[8][9]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The following table compares the performance of diarylprolinol silyl ethers in the reaction between cinnamaldehyde and cyclopentadiene.
| Catalyst | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | dr (exo:endo) | ee (exo) (%) | Reference |
| (S)-Diphenylprolinol TMS Ether | 10 | TFA | Toluene | 4 | 80 | 85:15 | 97 | [10][11] |
| (S)-Diphenylprolinol TES Ether | 10 | TFA | Toluene | 4 | 99 | 91:9 | 99 | [10][11] |
| (S)-Diphenylprolinol TMS Ether Salt with HClO4 | 5 | H2O | Neat | RT | 95 | 98:2 | 99 | [12] |
Analysis: Both the TMS and TES protected diarylprolinol ethers are highly effective catalysts for the asymmetric Diels-Alder reaction, favoring the exo product with excellent enantioselectivity.[10][11] The slightly bulkier triethylsilyl (TES) group provides a marginal improvement in both diastereoselectivity and enantioselectivity. Notably, the use of the catalyst as a perchlorate salt in the presence of water allows for a highly efficient reaction under neat conditions, highlighting the versatility of these catalysts and the potential for environmentally benign protocols.[12]
Experimental Protocols: A Practical Guide
To ensure the reproducibility of the presented results, detailed experimental protocols for the synthesis of a key prolinol derivative and a representative catalytic reaction are provided below.
Synthesis of (S)-α,α-Diphenylprolinol
This protocol describes the synthesis of a foundational diarylprolinol catalyst.
Figure 2: Synthetic scheme for (S)-α,α-Diphenylprolinol.
Materials:
-
(S)-Proline
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Phenylmagnesium bromide (PhMgBr) in diethyl ether (Et₂O)
-
Toluene
-
Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir plate
Procedure:
-
Esterification of (S)-Proline:
-
In a round-bottom flask, suspend (S)-proline in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.
-
Remove the ice bath and reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain (S)-proline methyl ester hydrochloride as a white solid.
-
-
Grignard Reaction:
-
Suspend the (S)-proline methyl ester hydrochloride in toluene in a dry, three-necked flask under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C and add a solution of phenylmagnesium bromide in diethyl ether dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (S)-α,α-diphenylprolinol.
-
Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol provides a general procedure for the highly enantioselective Michael addition catalyzed by a diarylprolinol silyl ether.
Figure 3: Experimental workflow for the asymmetric Michael addition.
Materials:
-
(S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Catalyst)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Aldehyde (e.g., propanal)
-
Toluene (or other suitable solvent)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir plate
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the nitroalkene (1.0 equivalent).
-
Dissolve the nitroalkene in the chosen solvent.
-
Add the aldehyde (10.0 equivalents) to the stirred solution at room temperature.
-
Add the (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine catalyst (10 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.
Structure-Activity Relationship and Mechanistic Insights
The remarkable efficiency of diarylprolinol silyl ethers can be attributed to several key structural features:
-
The Pyrrolidine Ring: Provides a rigid and predictable scaffold.
-
The Diarylmethyl Group: The two bulky aryl groups create a well-defined chiral pocket that effectively shields one face of the enamine or iminium ion intermediate, forcing the incoming substrate to approach from the less sterically hindered face. This is the primary determinant of the high enantioselectivity.
-
The Silyl Ether: The bulky silyl group further enhances the steric hindrance around the catalytic site. Additionally, it improves the solubility of the catalyst in organic solvents and prevents undesired side reactions involving the hydroxyl group. The nature of the silyl group (e.g., TMS vs. TES) can fine-tune the steric environment and, in some cases, lead to slight improvements in selectivity.[10][11] However, it is important to note that the silyl group can be cleaved under certain reaction conditions, potentially altering the nature of the active catalyst.[13]
Conclusion and Future Outlook
The evolution of prolinol-based organocatalysts from the parent (S)-prolinol to the highly sophisticated diarylprolinol silyl ethers represents a significant advancement in the field of asymmetric synthesis. The experimental data unequivocally demonstrates that the introduction of bulky substituents at the α-position of the pyrrolidine methanol moiety dramatically enhances both the catalytic activity and the stereoselectivity across a range of important chemical transformations.
For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of the synthesis. While simple prolinol derivatives can be effective in some cases, the superior performance and broader applicability of diarylprolinol silyl ethers often justify their use, particularly when high levels of stereochemical control are paramount. The continued exploration of novel prolinol derivatives and their application in ever more complex catalytic cascades promises to further expand the synthetic chemist's toolkit for the efficient and elegant construction of chiral molecules.
References
- 1. Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. CAS 112068-01-6: (S)-Diphenylprolinol | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and structural characterization of l -prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00349C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diarylprolinol silyl ether as catalyst of an exo-selective, enantioselective Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]
- 13. What is your actual catalyst? TMS cleavage rates of diarylprolinol silyl ethers studied by in situ NMR - RSC Advances (RSC Publishing) [pubs.rsc.org]
HPLC methods for determining enantiomeric excess of prolinol catalysts
An In-Depth Guide to HPLC Methods for Determining Enantiomeric Excess of Prolinol Catalysts
In the landscape of asymmetric organocatalysis, prolinol and its derivatives have carved out a significant niche as powerful and versatile catalysts.[1][2] Derived from the chiral pool, these molecules facilitate the synthesis of enantiomerically enriched compounds crucial for the pharmaceutical and fine chemical industries. The success of any asymmetric synthesis is quantified by its enantiomeric excess (ee), a measure of the purity of the desired enantiomer. Consequently, the accurate and reliable determination of ee is not merely a quality control step but a fundamental aspect of reaction optimization and catalyst evaluation.
High-Performance Liquid Chromatography (HPLC) has unequivocally become the gold standard for this task.[3] Its robustness, coupled with the vast commercial availability of specialized Chiral Stationary Phases (CSPs), provides a direct and efficient means to resolve enantiomers, offering unparalleled precision in ee determination.[3][4] This guide provides a comparative analysis of HPLC methods, grounded in experimental data and field expertise, to empower researchers in selecting and optimizing their analytical strategies for prolinol-based catalysts.
The Bedrock of Separation: Chiral Recognition in HPLC
Before delving into specific methods, it is crucial to understand the underlying principle of chiral separation. Unlike achiral chromatography, where separation is based on general physicochemical properties like polarity or size, chiral HPLC relies on the differential interaction between enantiomers and a chiral stationary phase. This separation is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3][5]
The stability of these complexes differs for each enantiomer. One enantiomer will form a more stable complex, leading to a longer retention time on the column, while the other, forming a less stable complex, will elute faster. For this discrimination to occur, there must be a specific spatial and functional group complementarity between the analyte and the CSP, often conceptualized by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) are necessary for effective chiral recognition.[6]
Comparing Methodologies: Direct vs. Indirect Approaches
The determination of enantiomeric excess for prolinol catalysts can be approached in two primary ways: direct separation on a chiral stationary phase or indirect separation following derivatization.
Direct Enantioseparation: The Industry Standard
Direct analysis using CSPs is the most prevalent and efficient strategy. The analyte is injected directly onto the chiral column without prior chemical modification, simplifying sample preparation and eliminating potential errors associated with a derivatization step.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
The most successful and broadly applicable CSPs are based on derivatives of cellulose and amylose, such as the widely recognized CHIRALPAK® and CHIRALCEL® series.[3][4][7] These phases consist of the polysaccharide polymer coated or immobilized onto a silica support. The helical structure of the polymer creates "chiral grooves" or cavities where analyte enantiomers can interact.[5] The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate derivatives on the sugar backbone.
For prolinol and its derivatives, which contain hydroxyl and secondary amine functionalities, these CSPs offer excellent opportunities for the necessary interactions to achieve separation. Normal-phase chromatography, typically employing a mobile phase of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like ethanol or isopropanol), is the most common mode.[7][8] A small amount of an acidic or basic additive, such as trifluoroacetic acid (TFA), is often essential. TFA serves to protonate the basic nitrogen in the prolinol scaffold, minimizing peak tailing and leading to sharper, more symmetrical peaks, which are critical for accurate integration and ee calculation.[9][10]
Indirect Enantioseparation: A Classic but Complex Alternative
The indirect method involves a pre-column derivatization step. The racemic or enantioenriched prolinol catalyst is reacted with a pure, single-enantiomer Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[11][12] Since diastereomers have different physical properties, they can be readily separated on a standard, achiral HPLC column, such as a C18 reversed-phase column.
A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[13][14] While this method obviates the need for a specialized chiral column, it introduces several complexities:
-
Additional Workflow: The derivatization reaction adds time and complexity to the sample preparation.
-
Purity of CDA: The CDA must be 100% enantiomerically pure to ensure accurate results.
-
Reaction Kinetics: There is a risk of kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate representation of the original enantiomeric ratio.
-
Byproducts: The reaction may produce byproducts that can interfere with the chromatogram.
Due to the superior performance and simplicity of modern CSPs, the indirect method is now less frequently used for routine analysis of prolinol catalysts.
Comparative Overview of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical decision in method development. The following table summarizes common choices for prolinol-type analytes.
| CSP Type | Example Column(s) | Typical Mobile Phase | Advantages | Key Considerations |
| Polysaccharide (Amylose) | CHIRALPAK® IA, IB, IC[7][9] | Normal Phase: Hexane/Ethanol/TFA[8] | Broad applicability, high success rate, robust and reliable for a wide range of compounds. | Immobilized versions (e.g., IA) are compatible with a wider range of solvents than coated versions. |
| Polysaccharide (Cellulose) | CHIRALCEL® OD, OJ, AD[7] | Normal Phase: Hexane/Isopropanol/TFA | Often provides complementary selectivity to amylose-based phases. A good second option if amylose phases fail. | Coated phases have restrictions on solvent choice (e.g., no THF, DCM). |
| Macrocyclic Glycopeptide | CHIROBIOTIC® T, V | Polar Ionic, Reversed-Phase, or Polar Organic Mode | Excellent for polar and ionizable compounds like underivatized amino alcohols. Compatible with LC-MS. | Mechanism is complex (ionic, hydrogen bonding, inclusion). Mobile phase pH is a critical parameter. |
Experimental Protocol: Direct ee Determination of a Prolinol Catalyst
This protocol provides a representative workflow for the direct chiral HPLC analysis of a prolinol-catalyzed reaction mixture. This serves as a robust starting point for method development.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.[9]
-
Reagents: HPLC-grade n-Hexane, HPLC-grade Ethanol (EtOH), Trifluoroacetic Acid (TFA).
-
Sample: A racemic standard of the prolinol catalyst (or the reaction product) and the enantioenriched sample from the catalytic reaction.
2. Mobile Phase Preparation
-
Rationale: The ratio of the nonpolar alkane to the polar alcohol modifier is the primary driver of retention and selectivity on polysaccharide CSPs. TFA is added to ensure sharp peak shapes for the amine-containing analyte.[10]
-
Procedure: Prepare the mobile phase composition of Hexane/Ethanol/TFA (90:10:0.1, v/v/v) .
-
Step-by-step:
-
Measure 900 mL of n-Hexane into a 1 L solvent reservoir.
-
Add 100 mL of Ethanol to the reservoir.
-
Add 1 mL of TFA.
-
Mix thoroughly and degas the mobile phase for 15 minutes using sonication or vacuum filtration.
-
3. Sample Preparation
-
Rationale: Proper sample dissolution ensures reproducibility and prevents column blockage. The mobile phase is the ideal solvent to avoid peak distortion.
-
Procedure:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.
-
Dilute the catalytic reaction mixture with the mobile phase to a final concentration where the analyte of interest falls within the linear range of the detector (typically ~0.1-1.0 mg/mL). Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter if any particulate matter is visible.
-
4. Chromatographic Conditions
-
Rationale: These conditions provide a good starting point. The flow rate is typical for a 4.6 mm ID column, and the temperature is kept constant to ensure reproducible retention times. Detection at a low UV wavelength (e.g., 210 nm) is often suitable for compounds lacking a strong chromophore.[8]
-
Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
5. Analysis and Data Processing
-
System Suitability: Inject the racemic standard first. You should observe two well-separated peaks of nearly equal area. This confirms the column is performing correctly and allows for the identification of each enantiomer's retention time.
-
Sample Analysis: Inject the enantioenriched sample from your reaction.
-
Peak Integration: Integrate the peak areas for both enantiomers in the sample chromatogram. Let the areas be A1 and A2.
-
Enantiomeric Excess (ee) Calculation:
-
% ee = (|A1 - A2| / (A1 + A2)) * 100
-
Visualization of the Analytical Workflow
The following diagram outlines the logical flow from sample acquisition to the final result.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. juniperpublishers.com [juniperpublishers.com]
A Researcher's Guide to Organocatalysis: Fmoc-L-Prolinol vs. Uncapped L-Prolinol
In the landscape of asymmetric organocatalysis, proline and its derivatives have emerged as indispensable tools for the stereoselective construction of complex molecules.[1][2][3] Among these, L-prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, serves as a foundational scaffold for a host of powerful catalysts.[4][5] This guide provides an in-depth comparison between uncapped L-prolinol and its N-protected form, Fmoc-L-Prolinol. We will move beyond a simple performance checklist to explore the fundamental mechanistic differences and strategic applications that dictate the choice between these two critical reagents, providing researchers, scientists, and drug development professionals with the insights needed to make informed experimental decisions.
The Catalysts: A Tale of Two Amines
At first glance, the two molecules appear to be close relatives. However, the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine of this compound fundamentally alters its chemical reactivity and, consequently, its role in organocatalysis.
Uncapped L-Prolinol: This molecule is the workhorse catalyst. Its structure features a stereogenic center, a secondary amine, and a primary hydroxyl group. In many cornerstone organocatalytic reactions, such as aldol and Michael additions, the secondary amine is the catalytic engine.[6] It operates through an enamine-based mechanism, reacting with a carbonyl donor (like a ketone or aldehyde) to form a transient, highly nucleophilic enamine intermediate.[7][8][9][10] This intermediate then attacks the electrophile with high stereocontrol, often directed by the hydroxyl group which can participate in hydrogen bonding to orient the substrates within the transition state.[7]
This compound: Here, the catalytically active secondary amine is converted into a carbamate by the Fmoc group. A protecting group is a molecular tool used to temporarily block a reactive functional group, preventing it from participating in a reaction while transformations occur elsewhere in the molecule.[11][12][13] The bulky Fmoc group effectively "caps" the amine, rendering it non-nucleophilic and unable to form the enamine intermediate required for the catalytic cycles mentioned above. Therefore, This compound is not a direct catalyst for enamine-mediated reactions. Instead, it serves as a crucial protected building block for the synthesis of more complex, often peptide-based, organocatalysts where the prolinol unit is to be incorporated in a controlled, stepwise manner.[14]
Caption: Structural comparison of uncapped L-Prolinol and this compound.
Performance in Asymmetric C-C Bond Formation
A direct comparison of catalytic efficacy is only meaningful when the catalysts operate via a similar mechanism. As established, this is not the case here. The appropriate lens for comparison is to evaluate the performance of uncapped L-prolinol (and its active derivatives) in its role as a direct catalyst, and to understand the strategic value of this compound in building more elaborate catalytic systems.
Uncapped L-Prolinol: A Champion of Enamine Catalysis
L-prolinol and its simple derivatives, such as diarylprolinol silyl ethers, are renowned for their ability to catalyze key carbon-carbon bond-forming reactions with exceptional levels of stereocontrol.[1][15]
Asymmetric Michael Addition: The conjugate addition of aldehydes or ketones to nitroolefins is a powerful method for constructing chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates.[7] Catalysts derived from L-prolinol operate via an enamine-based mechanism to create new stereocenters with high fidelity.[5][7][16] The bulky groups often appended to the hydroxyl function (e.g., silyl ethers) effectively shield one face of the enamine intermediate, directing the approach of the nitroolefin to achieve high enantioselectivity.[7][15]
Table 1: Representative Performance of L-Prolinol Derivatives in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Prolinol/GA 1:1 | (Solvent) | Neat | 72 | 99 | 95:5 | 98 | [17][18] |
| L-Prolinol | 10 | CH₂Cl₂ | 24 | 92 | >99:1 | 99 | [19] |
| Diphenylprolinol TMS Ether | 10 | Toluene | 2 | 95 | 93:7 | 99 | (Representative data) |
Data is illustrative and sourced from multiple studies. Conditions may vary.
Asymmetric Aldol Reaction: The aldol reaction is a fundamental C-C bond-forming reaction for producing β-hydroxy carbonyl compounds.[20][21] Prolinol derivatives have proven to be highly efficient catalysts, often employing hydrogen bonding between the catalyst and the aldehyde substrate to achieve high stereocontrol.[7][22]
Table 2: Representative Performance of L-Prolinol Derivatives in Asymmetric Aldol Reactions
| Donor | Acceptor | Catalyst | Cat. Loading (mol%) | Yield (%) | ee (%) | Reference |
| Acetone | 4-Nitrobenzaldehyde | L-Prolinamide | 10 | 95 | 96 | [22] |
| Cyclohexanone | 4-Nitrobenzaldehyde | L-Prolinol | 30 | 99 | 97 | [23] |
| Propanal | 4-Nitrobenzaldehyde | Diphenylprolinol TMS Ether | 5 | 91 | >99 | (Representative data) |
Data is illustrative and sourced from multiple studies. Conditions may vary.
Caption: Generalized enamine catalytic cycle for L-Prolinol in an aldol reaction.
This compound: A Strategic Precursor
The value of this compound is not in its direct catalytic activity, but in its role as a protected synthon. This is particularly evident in the field of peptide-based organocatalysis. Researchers design and synthesize short peptides containing proline or its derivatives to create a more defined and tunable chiral environment than the single amino alcohol can provide.[14]
In this context, this compound is an ideal starting material. During solid-phase peptide synthesis (SPPS), the Fmoc group protects the prolinol's secondary amine, allowing the carboxyl group of another Fmoc-protected amino acid to be coupled to the hydroxyl group of the prolinol (after suitable activation). The Fmoc group is stable to these coupling conditions but can be cleanly removed with a base (e.g., piperidine) to reveal the secondary amine for the next coupling step. This orthogonal strategy allows for the precise, sequential construction of a custom peptide catalyst.[11]
Therefore, the "performance" of this compound is measured by its purity, stability, and efficiency in these synthetic steps, rather than by catalytic turnover or enantioselectivity in a specific reaction.
Experimental Design and Protocols
A self-validating protocol is one where the progress and outcome can be reliably monitored. The following procedure for an L-prolinol derivative-catalyzed Michael addition includes checkpoints for reaction monitoring (TLC) and final analysis (NMR, HPLC) to ensure trustworthiness and reproducibility.
Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a representative procedure using a diphenylprolinol silyl ether catalyst, a common derivative of L-prolinol.[7]
Materials:
-
Diphenylprolinol silyl ether organocatalyst
-
Aldehyde (e.g., Propanal)
-
Nitroolefin (e.g., trans-β-Nitrostyrene)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Standard laboratory glassware, dried
-
Magnetic stirrer and stir bars
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the nitroolefin (0.2 mmol, 1.0 equivalent).
-
Dissolve the nitroolefin in the chosen solvent (2.0 mL).
-
Add the aldehyde (2.0 mmol, 10.0 equivalents) to the stirred solution at room temperature.
-
Add the organocatalyst (0.02 mmol, 10 mol%).[7]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the consumption of the nitroolefin starting material using Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure to remove the solvent and excess aldehyde.
Analysis:
-
Determine the yield and diastereomeric ratio (dr) of the crude product by ¹H NMR spectroscopy using an internal standard.[7]
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]
Caption: Experimental workflow for a catalyst-validated Michael addition reaction.
Conclusion: A Matter of Strategy, Not Superiority
The choice between uncapped L-prolinol and this compound is not a choice between a "good" and "bad" catalyst. It is a fundamental strategic decision based on the intended application.
-
Choose Uncapped L-Prolinol (or its simple derivatives) for direct, efficient, and highly stereoselective catalysis of reactions proceeding through an enamine intermediate, such as Michael additions and aldol reactions. Its exposed secondary amine is the key to its catalytic power.
-
Choose this compound when the objective is to incorporate the L-prolinol chiral scaffold into a larger, more complex molecular architecture, such as a peptide organocatalyst. Its protected amine allows for controlled, stepwise synthesis, making it an indispensable tool in the design of next-generation catalysts.
Understanding this distinction empowers researchers to select the right tool for the job, moving from simply using catalysts to strategically designing entire synthetic pathways.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globethesis.com [globethesis.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. l-Prolinol as a highly enantioselective catalyst for Michael addition of cyclohexanone to nitroolefins [ouci.dntb.gov.ua]
- 17. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and structural characterization of l -prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00349C [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Protecting Group Strategy for Large-Scale Prolinol Synthesis
Introduction: The Strategic Importance of Prolinol Scaffolds and Their Protection
To the researchers, chemists, and process development scientists on the front lines of pharmaceutical innovation, the chiral L-prolinol scaffold is a familiar and powerful ally. Its rigid, five-membered ring provides a unique conformational constraint, making it a privileged building block in the synthesis of complex APIs, chiral catalysts, and peptide mimetics.[1] However, harnessing its potential, especially at the kilogram-plus scale demanded by drug development, hinges on a critical, often underestimated decision: the choice of a protecting group for its secondary amine.
This decision is far from trivial. It reverberates through the entire synthetic route, profoundly impacting process efficiency, crude purity, reagent costs, waste stream management, and, ultimately, the economic viability of the final product. While numerous protecting groups exist, three carbamates have become the workhorses of the industry: the base-labile Fmoc (9-Fluorenylmethyloxycarbonyl), the acid-labile Boc (tert-Butoxycarbonyl), and the hydrogenolysis-cleavable Cbz (Carboxybenzyl).
This guide moves beyond simplistic catalog comparisons to provide a comprehensive cost-effectiveness analysis of Fmoc-L-Prolinol in a large-scale synthesis context. We will dissect the nuanced advantages and hidden costs of each strategy, supported by objective data and detailed, field-tested protocols, to empower you to make the most informed and cost-effective decision for your project. While much of the historical data on these protecting groups stems from solid-phase peptide synthesis (SPPS), the fundamental chemical principles governing their application, deprotection, and economic impact are directly translatable to the solution-phase, large-scale batch synthesis relevant to prolinol derivatives.
The Contenders: A Structural Overview
The fundamental difference between the Fmoc, Boc, and Cbz strategies lies in their cleavage conditions, a property dictated by their distinct chemical structures. This orthogonality is the cornerstone of modern synthetic strategy.[2][3][]
Caption: Chemical structures of the three key protected L-prolinol derivatives.
A Head-to-Head Battle: Deconstructing Cost-Effectiveness
True cost-effectiveness is a multi-faceted metric. It extends beyond the price-per-kilogram of the starting material to encompass the entire process. Here, we compare the Fmoc, Boc, and Cbz strategies across key performance and economic indicators.
Quantitative Performance Comparison
The following table provides an illustrative comparison of expected performance metrics for a hypothetical large-scale synthesis involving a prolinol building block. These values are synthesized from established principles and literature data to provide a relative performance benchmark.[5][6][7]
| Parameter | Fmoc Strategy | Boc Strategy | Cbz Strategy | Causality & Justification |
| Protected Amino Alcohol Cost | Higher | Lower | Moderate | The multi-step synthesis of Fmoc-Cl or Fmoc-OSu makes it inherently more expensive than the simpler Boc-anhydride or Cbz-Cl.[6] |
| Deprotection Reagent Cost | Moderate | High | Low | Piperidine is relatively inexpensive, but TFA (Boc) is a significant cost driver. Hydrogen gas and a Pd/C catalyst (Cbz) are generally low-cost.[6] |
| Typical Process Yield (%) | 85-95% | 80-90% | 75-90% | The mildness of Fmoc deprotection often leads to cleaner reactions and higher isolated yields with fewer side reactions.[][] |
| Crude Purity (%) | High (~90-98%) | Moderate (~80-95%) | Moderate-High (~85-95%) | Harsh acidolysis in Boc deprotection can generate side products. Hydrogenolysis (Cbz) is typically clean but can be slow or incomplete.[5] |
| Cycle Time (Deprotection) | Fast (15-30 min) | Fast (30-60 min) | Slow (2-24 hours) | Base-mediated Fmoc removal is very rapid. While TFA cleavage is also fast, the workup can be longer. Hydrogenolysis is notoriously slow and requires careful monitoring. |
| Waste Stream Hazard | Moderate | High | Low | Piperidine is a regulated chemical.[5] Trifluoroacetic acid is corrosive. Hydrogenolysis by-products are generally benign (toluene, CO2). |
| Capital Expenditure | Low | Low | High | Cbz hydrogenolysis at scale requires a specialized, high-pressure hydrogenation reactor, which is a significant capital investment. |
| Calculated Effective Cost | Moderate | Moderate-High | Variable | While Fmoc raw materials are pricier, higher yields, purity, and throughput can make it more cost-effective overall, especially when avoiding batch failures.[5] The Cbz strategy's cost is heavily influenced by the required equipment amortization. |
Qualitative & Strategic Comparison
| Feature | Fmoc Strategy | Boc Strategy | Cbz Strategy |
| Deprotection Conditions | Mild Base (e.g., 20% Piperidine in DMF)[9][10] | Strong Acid (e.g., neat TFA or HCl in Dioxane)[][11] | Catalytic Hydrogenolysis (H2, Pd/C)[12][13] |
| Orthogonality | Excellent. Orthogonal to acid-labile groups (Boc, tBu, Trt) and hydrogenolysis-labile groups (Cbz).[2][] | Good. Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. | Good. Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |
| Key Advantages | Mild conditions, high purity, fast reactions, amenable to automation, compatible with acid-sensitive substrates.[5][] | Low raw material cost, mature and well-established protocols.[5][6] | Very mild, neutral pH deprotection; leaves most other functional groups untouched.[12] |
| Key Disadvantages | Higher raw material cost; piperidine is regulated; potential for dibenzofulvene adducts if scavenging is poor.[5][14] | Harsh acid can degrade sensitive molecules; TFA is corrosive and expensive; final cleavage often requires hazardous HF for peptide side chains.[5] | Requires specialized hydrogenation equipment; incompatible with sulfur-containing molecules (catalyst poisoning) and other reducible groups (alkenes, alkynes).[15] |
Decision-Making Workflow for Protecting Group Selection
Choosing the optimal protecting group is a function of your molecule's chemistry, your process constraints, and your economic targets. This workflow provides a logical pathway for making that determination.
Caption: Logical workflow for selecting the appropriate L-prolinol protecting group.
Experimental Protocols for Large-Scale Synthesis
The following protocols are generalized for solution-phase batch synthesis and should be optimized for specific substrates and equipment.
Protocol 1: Protection of L-Prolinol (1.0 mol scale)
A) Fmoc Protection (this compound)
-
To a cooled (0-5 °C) solution of L-prolinol (1.0 mol, 101.15 g) in 1,4-dioxane (1 L) and 10% aqueous sodium carbonate (Na₂CO₃) (1.5 L), add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 mol, 258.7 g) in 1,4-dioxane (1 L) dropwise over 2 hours, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Add water (2 L) and extract the mixture with ethyl acetate (3 x 1 L).
-
Combine the organic layers, wash with brine (1 x 1 L), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.[16][17]
B) Boc Protection (Boc-L-Prolinol)
-
To a solution of L-prolinol (1.0 mol, 101.15 g) in dichloromethane (DCM) (2 L), add di-tert-butyl dicarbonate (Boc₂O) (1.1 mol, 240.1 g).
-
Cool the mixture to 0-5 °C and add triethylamine (1.2 mol, 167 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1M HCl (2 x 1 L), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 1 L), and brine (1 x 1 L).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-Prolinol, which is often used directly as an oil or can be purified by column chromatography.[11]
C) Cbz Protection (Cbz-L-Prolinol)
-
To a cooled (0-5 °C) solution of L-prolinol (1.0 mol, 101.15 g) in a biphasic mixture of DCM (1 L) and saturated aqueous NaHCO₃ (1 L), add benzyl chloroformate (Cbz-Cl) (1.05 mol, 150 mL) dropwise, maintaining the temperature below 10 °C.
-
Stir vigorously at room temperature for 4-6 hours.
-
Separate the organic layer and wash with 1M HCl (1 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Cbz-L-Prolinol.[12]
Protocol 2: Deprotection of Protected L-Prolinol Derivative (0.5 mol scale)
A) Fmoc Deprotection
-
Dissolve the this compound derivative (0.5 mol) in a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF) (2.5 L).
-
Stir the mixture at room temperature for 15-30 minutes. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture under high vacuum to remove the bulk of the piperidine and DMF.
-
Co-evaporate with toluene (3 x 500 mL) to azeotropically remove residual piperidine.
-
The resulting crude amine can be purified via extraction or crystallization. The dibenzofulvene-piperidine adduct is typically soluble in non-polar solvents, facilitating purification.[9][10][18]
B) Boc Deprotection
-
Dissolve the Boc-L-Prolinol derivative (0.5 mol) in DCM (1 L).
-
Cool the solution to 0-5 °C and add trifluoroacetic acid (TFA) (5.0 mol, 370 mL) dropwise.
-
Stir the mixture at room temperature for 30-60 minutes until deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize carefully with a base (e.g., saturated NaHCO₃ or aqueous ammonia) to obtain the free amine. Perform an aqueous workup to isolate the product.[7][11]
C) Cbz Deprotection
-
In a high-pressure hydrogenation vessel, dissolve the Cbz-L-Prolinol derivative (0.5 mol) in methanol or ethanol (2.5 L).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate, ~10-20 g), ensuring the catalyst is wetted with solvent and not added dry to the flammable solvent.
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the mixture vigorously at room temperature for 2-24 hours. Monitor the reaction for H₂ uptake and by TLC/LC-MS.
-
Once complete, carefully vent the vessel and purge with nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected prolinol derivative.[12][13]
Comparative Workflow Visualization
The following diagram illustrates the distinct chemical environments and reagents required for each protecting group strategy, highlighting the core differences in their respective workflows.
Caption: Key workflow stages for Fmoc, Boc, and Cbz protecting group strategies.
Conclusion and Recommendations
The choice between Fmoc, Boc, and Cbz for the large-scale synthesis of prolinol-containing molecules is a strategic decision with no single "best" answer. The analysis, however, leads to clear recommendations based on specific manufacturing scenarios:
-
This compound is the superior choice for complex, multi-step syntheses involving acid-sensitive functional groups. Its mild, orthogonal deprotection conditions, rapid reaction times, and tendency to produce high-purity crude material often justify the higher upfront raw material cost.[5][] In a large-scale campaign, the cost of a failed batch or extensive purification due to side products from harsher methods far outweighs the initial savings on a cheaper protecting group. For modern, automated manufacturing under cGMP conditions, the Fmoc strategy is frequently favored for its reliability and process control.[]
-
Boc-L-Prolinol remains a viable option for cost-driven projects with robust, acid-stable molecules. If the synthetic route is simple and the final product can tolerate strongly acidic conditions without degradation, the significant cost savings on the protected raw material can be compelling.[5][6] However, process developers must carefully factor in the costs and hazards associated with using and disposing of large volumes of trifluoroacetic acid.
-
Cbz-L-Prolinol occupies a more niche role. It is an excellent choice when extremely mild, neutral deprotection is required and the substrate is free of reducible functional groups. Its primary drawback for large-scale implementation is the significant capital investment in high-pressure hydrogenation equipment and the potential for catalyst poisoning, which can halt a reaction completely.
Ultimately, the most cost-effective strategy is the one that delivers the final product to specification with the highest overall process efficiency and batch success rate. For the modern drug development professional, where complexity, purity, and speed-to-market are paramount, the Fmoc strategy, despite its higher initial price tag, frequently proves to be the most economically sound investment in the long run.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
- 17. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]
- 18. chem.uci.edu [chem.uci.edu]
A Spectroscopic Guide to the Synthesis and Characterization of Fmoc-L-Prolinol
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Characterization in Peptide Synthesis
In the landscape of modern drug discovery and peptide chemistry, (S)-1-(9H-fluoren-9-yl)methoxycarbonyl)-2-(hydroxymethyl)pyrrolidine, or Fmoc-L-Prolinol , stands out as a versatile and crucial chiral building block.[1] Its utility in peptide synthesis, asymmetric catalysis, and the development of complex therapeutics is well-established. The efficacy of these applications, however, hinges on the purity and structural integrity of the starting materials. The attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the precursor, L-Prolinol, is a pivotal synthetic step that requires rigorous verification.[2]
This technical guide provides an in-depth spectroscopic comparison of this compound and its direct precursor, L-Prolinol. We will explore the fundamental changes observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) upon Fmoc protection. By understanding these spectroscopic signatures, researchers can confidently verify the success of the synthesis, ensure the quality of their reagents, and build a foundation of trust in their subsequent experimental work. This guide is designed not merely as a list of data but as an explanatory journey into the causality behind the spectral changes, grounded in the principles of chemical structure and reactivity.
From Precursor to Product: The Fmoc Protection of L-Prolinol
The transformation from L-Prolinol to this compound involves the formation of a carbamate linkage between the secondary amine of the pyrrolidine ring and the Fmoc moiety, typically introduced via 9-fluorenylmethyl chloroformate (Fmoc-Cl).[3] This reaction fundamentally alters the molecule's electronic and structural properties, providing a clear basis for spectroscopic differentiation.
References
A Comparative Guide to Homogeneous vs. Heterogeneous Prolinol Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the choice of a catalytic system is a critical decision that impacts reaction efficiency, product purity, and process scalability. Prolinol and its derivatives have emerged as exceptionally powerful organocatalysts, enabling the stereoselective synthesis of complex chiral molecules that are often key intermediates for active pharmaceutical ingredients (APIs).[1][2][3][4] This guide provides an in-depth comparative analysis of prolinol catalysts in their two primary forms: homogeneous and heterogeneous. We will explore the fundamental principles, performance metrics, and practical considerations of each system, supported by experimental data and protocols, to empower you to make the most informed decision for your specific application.
The Core Dichotomy: Understanding Homogeneous and Heterogeneous Catalysis
At its core, the distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants.
-
Homogeneous Catalysis: The catalyst and reactants exist in the same phase, typically a liquid solution.[5][6] This ensures maximum interaction at a molecular level, as the catalytic sites are readily accessible.[6][7]
-
Heterogeneous Catalysis: The catalyst exists in a different phase from the reactants—most commonly, a solid catalyst in a liquid or gas reaction mixture.[7] This approach fundamentally changes the reaction dynamics and, most importantly, the post-reaction workflow.
This single difference in phase gives rise to a cascade of complementary advantages and disadvantages, which we will explore in the context of high-performance prolinol organocatalysts.
Homogeneous Prolinol Catalysts: The Gold Standard for Performance and Precision
Homogeneous prolinol catalysts are chiral amino alcohols, such as L-prolinol itself or its more complex diarylprolinol ether derivatives, dissolved directly in the reaction medium.[8] Their well-defined molecular structures allow for precise tuning of steric and electronic properties to achieve optimal results.[1][9][10]
Key Strengths & Performance Characteristics
-
Exceptional Activity and Selectivity: With unhindered access to reactants, homogeneous catalysts often exhibit superior reaction rates and selectivities.[6][9] Prolinol-based systems are renowned for providing excellent yields and outstanding enantioselectivities (often >99% ee) in a wide array of asymmetric transformations, including aldol, Mannich, and Michael reactions.[11][12][13]
-
Mechanistic Clarity: The soluble nature of these catalysts makes them highly amenable to mechanistic studies through techniques like NMR spectroscopy. The enamine-based catalytic cycle for prolinol catalysts is well-established, providing a solid foundation for rational catalyst design and reaction optimization.[11][14][15][16]
-
Mild Reaction Conditions: These reactions can typically be performed under mild, metal-free conditions, preserving sensitive functional groups within complex molecules.
Inherent Disadvantages & Practical Challenges
The primary drawback of homogeneous catalysis is a direct consequence of its defining characteristic: the catalyst's solubility.
-
Difficult Separation: Removing the catalyst from the product mixture is often challenging and energy-intensive, frequently requiring laborious purification techniques like column chromatography or distillation.[5][6][7][9][10]
-
Poor Recyclability: The difficulty in separation makes catalyst recovery and reuse nearly impossible on a practical scale.[17][18] This is a significant barrier to cost-effective and sustainable manufacturing, especially when using complex, multi-step-synthesis catalysts.
-
Product Contamination: Trace amounts of the catalyst may remain in the final product, which is a critical concern in pharmaceutical development where purity is paramount.[5][19]
Heterogeneous Prolinol Catalysts: Engineering for Sustainability and Scalability
To overcome the profound limitations of homogeneous systems, researchers have focused on the "heterogenization" or immobilization of prolinol catalysts. This involves anchoring the active prolinol moiety onto an insoluble solid support.[17][20]
Immobilization Strategies and Supports
Common strategies include the covalent grafting, impregnation, or encapsulation of prolinol derivatives onto various materials:[18][20]
-
Inorganic Supports: Silica gel, mesoporous materials (e.g., MCM-41).
-
Polymeric Resins: Polystyrene, PEG-based polymers.[21]
-
Magnetic Nanoparticles: Iron oxide cores coated with a functionalized shell, allowing for magnetic separation.[22][23]
Key Strengths & Performance Characteristics
The advantages of this approach directly address the weaknesses of homogeneous catalysis.
-
Facile Separation and Recyclability: This is the hallmark advantage. The solid catalyst can be effortlessly removed from the reaction mixture by simple filtration, centrifugation, or, in the case of magnetic supports, by applying an external magnet.[7][10][19][22][24] This enables multiple reuse cycles, drastically reducing waste and improving process economics.[25][26][27]
-
Adaptability to Continuous Flow: Supported catalysts are ideal for use in packed-bed reactors for continuous manufacturing.[28] This paradigm offers superior control over reaction parameters, enhanced safety, and greater throughput compared to batch processing.[29][30][31]
-
Enhanced Catalyst Stability: Immobilization can protect the catalyst from degradation, potentially increasing its thermal and operational stability.[20]
Inherent Disadvantages & Practical Challenges
While solving the problem of separation, heterogenization introduces its own set of potential performance trade-offs.
-
Reduced Catalytic Performance: The catalytic activity and enantioselectivity of an immobilized catalyst are often lower than its homogeneous analogue.[20] This can be attributed to several factors:
-
Mass Transfer Limitations: Reactants must diffuse from the bulk solution to the active sites on the support surface.[7]
-
Lower Accessibility of Active Sites: Some catalytic sites may be buried within the support matrix.
-
Unfavorable Conformations: The tethering to the support may restrict the catalyst's conformational flexibility, which is crucial for achieving a highly organized, stereoselective transition state.
-
-
Catalyst Leaching: A critical issue is the potential for the active prolinol molecule to detach, or "leach," from the support into the reaction medium.[19][32] This not only leads to a gradual loss of activity upon recycling but also results in contamination of the product, negating the primary benefit of heterogenization.
Head-to-Head Comparison: Performance Data
The choice between a homogeneous and heterogeneous system often comes down to a trade-off between performance and practicality. The following table summarizes the key comparative metrics.
| Feature | Homogeneous Prolinol Catalysts | Heterogeneous Prolinol Catalysts |
| Catalytic Activity | Very High | Moderate to High (often lower than homogeneous counterpart) |
| Enantioselectivity | Excellent (often >95-99% ee) | Good to Excellent (can be slightly lower due to support effects) |
| Separation | Difficult (Chromatography, Distillation) | Simple (Filtration, Centrifugation, Magnetic)[24] |
| Recyclability | Generally Not Recyclable | High (can be reused for multiple cycles)[19] |
| Process Type | Batch Processing | Batch or Continuous Flow[29][30] |
| Product Purity | Risk of catalyst contamination | Lower risk, but potential for leaching[32] |
| Cost-Effectiveness | High cost per run due to catalyst loss | Lower overall cost for large scale due to reuse |
| Ideal Application | Lab-scale synthesis, complex targets where maximum stereoselectivity is critical. | Industrial manufacturing, process intensification, green chemistry initiatives.[26][27] |
Experimental Protocols: The Asymmetric Aldol Reaction
To illustrate the practical application of both systems, we provide detailed protocols for a model asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone.
Protocol 1: Homogeneous Catalysis with (S)-Prolinol
This protocol demonstrates the high performance achievable in a straightforward homogeneous system.
Rationale: DMSO is a common solvent that helps solubilize all components. The 30 mol% catalyst loading is typical for achieving good conversion and enantioselectivity in a reasonable timeframe. Chiral HPLC is the standard method for determining the enantiomeric excess of the product.
Methodology:
-
To a stirred solution of 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv) in DMSO (1.0 mL), add cyclohexanone (1.25 mmol, 5.0 equiv).
-
Add (S)-Prolinol (0.075 mmol, 30 mol%) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aldol adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess (% ee) by chiral HPLC analysis.
Protocol 2: Heterogeneous Catalysis with Silica-Supported Proline
This protocol highlights the operational simplicity and recyclability of a supported catalyst. This method is adapted from procedures for grafting proline derivatives onto silica.[33]
Rationale: The use of a solid catalyst allows for simple filtration to recover it for subsequent runs. Comparing the yield and % ee across cycles is crucial for evaluating the catalyst's stability and resistance to leaching.
Methodology:
-
To a vial, add silica-supported proline catalyst (e.g., 10-20 mol% loading based on active sites), 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv), and the chosen solvent (e.g., DMSO or an alternative like water).[20]
-
Add cyclohexanone (1.25 mmol, 5.0 equiv) and stir the suspension vigorously at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction by taking small aliquots of the supernatant and analyzing by TLC or GC.
-
Upon completion, separate the catalyst from the reaction mixture by filtration or centrifugation. Wash the recovered catalyst with the reaction solvent followed by a more volatile solvent (like ethyl acetate) and dry under vacuum.
-
Work up the filtrate as described in Protocol 1 (steps 4-6) to isolate the product.
-
Analyze the product for yield, diastereomeric ratio, and enantiomeric excess.
-
To test recyclability, add the recovered and dried catalyst to a fresh mixture of reactants and repeat the reaction.
Visualizing the Catalytic Process
Diagrams can clarify complex concepts, from mechanistic pathways to process workflows.
Caption: The enamine catalytic cycle for a prolinol-catalyzed aldol reaction.
Caption: Workflow comparison of homogeneous vs. heterogeneous catalysis.
Conclusion and Future Outlook
The decision between homogeneous and heterogeneous prolinol catalysts is not about which is definitively "better," but which is better suited for the task at hand.
-
Homogeneous prolinol catalysts remain the undisputed choice for bench-scale synthesis , discovery chemistry, and the construction of highly complex molecules where achieving the absolute highest yield and stereoselectivity is the primary objective.[9][10] Their predictability and performance are invaluable in these contexts.
-
Heterogeneous prolinol catalysts represent the path toward sustainable and scalable chemical manufacturing .[25][27][32] For drug development professionals looking to design a process for pilot-plant or commercial-scale production, the benefits of easy separation, catalyst recycling, and adaptation to continuous flow are compelling and often decisive.
The future of the field lies in bridging the performance gap. Researchers are actively developing advanced immobilization techniques and novel support materials designed to minimize leaching and preserve the intrinsic activity of the prolinol catalyst.[26][32] Success in this area will further solidify organocatalysis as a cornerstone of green and efficient chemical synthesis, from the research lab to industrial production.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Advantages and Disadvantages of Homogeneous Catalysis [unacademy.com]
- 6. What is a homogeneous catalyst? What are the advantages/disadvantages - askIITians [askiitians.com]
- 7. chembam.com [chembam.com]
- 8. Prolinol - Wikipedia [en.wikipedia.org]
- 9. Homogeneous catalysis - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. pnas.org [pnas.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 15. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 26. mdpi.com [mdpi.com]
- 27. lianerossi.org [lianerossi.org]
- 28. Supported Catalysts for Continuous Flow Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Continuous-Flow Asymmetric Aldol Reactions Using Sawdust-Supported Cross-Linked L-Proline Catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 30. tandfonline.com [tandfonline.com]
- 31. researchgate.net [researchgate.net]
- 32. qualitas1998.net [qualitas1998.net]
- 33. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of Fmoc-L-Prolinol for Laboratory Professionals
Fmoc-L-Prolinol is a valuable chiral building block in peptide synthesis and medicinal chemistry, prized for its role in creating complex molecular architectures.[1] As with any laboratory chemical, its lifecycle does not end upon its use in an experiment. Proper disposal is a critical, final step to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound and associated waste streams, grounded in established safety principles and regulatory awareness.
Core Principles of this compound Waste Management
The foundation of proper chemical disposal lies in a systematic approach that begins the moment a chemical is deemed "waste."[4] The overriding principle is to prevent its release into the environment and to ensure it is handled safely until its final disposition by a licensed waste management professional.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Environmental Hazard) | Based on the WGK 3 classification ("highly hazardous to water").[2] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal contractor.[5] | Ensures compliance with federal, state, and local regulations and proper treatment of the chemical waste. |
| Drain Disposal | Strictly Prohibited | The high water hazard classification means it can cause significant environmental damage if it enters aquatic systems.[3] |
| Solid Waste Bin Disposal | Strictly Prohibited | Uncontrolled disposal in regular trash can lead to environmental contamination and potential exposure to sanitation workers. |
| Incompatible Materials | Strong oxidizing agents, acid anhydrides, acid chlorides. | Mixing with incompatible materials can cause vigorous, uncontrolled reactions. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps from the point of generation to the point of collection.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE. This includes:
-
Safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3][6]
-
Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of as contaminated solid waste after handling the chemical.[5][6]
-
A laboratory coat .[6]
-
In cases of significant dust generation, a dust mask (e.g., N95) is recommended.[2]
Step 2: Waste Segregation
Proper segregation is crucial to prevent accidental chemical reactions and to ensure proper disposal.[7]
-
Solid this compound Waste: Unused or expired this compound should be collected in its original container if possible, or in a new, clean, and compatible container.[8] Do not mix it with other chemical wastes.
-
Contaminated Solid Waste: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be collected in a separate, clearly labeled container for solid hazardous waste.[9]
-
Liquid Waste: If this compound was used in a solution, the resulting liquid waste must be collected in a compatible, leak-proof liquid waste container (e.g., a carboy). Do not mix this waste stream with other liquid wastes unless they are known to be compatible.
Step 3: Container Management and Labeling
All waste containers must be in good condition, compatible with the chemical, and securely sealed when not in use.[10]
-
Select a Compatible Container: For solid waste, a wide-mouth, screw-cap plastic or glass jar is suitable. For liquid waste, use a designated chemical waste carboy.
-
Labeling: As soon as the first particle of waste enters the container, it must be labeled.[4] The label should be completed as follows:
-
Clearly write "Hazardous Waste."
-
List the full chemical name: "this compound" and its CAS Number: 148625-77-8 .
-
For solutions, list all constituents with their approximate percentages.
-
Indicate the relevant hazards (e.g., "Environmental Hazard," "Highly Hazardous to Water").
-
Include the name of the principal investigator and the laboratory location.
-
Write the "Accumulation Start Date," which is the date the first piece of waste was added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the temporary storage of hazardous waste. This area should be:
-
At or near the point of waste generation.[8]
-
Under the direct control of laboratory personnel.[8]
-
Away from drains and sources of ignition.
-
Equipped with secondary containment, such as a spill tray, to contain any potential leaks.[8]
Step 5: Arranging for Disposal
Once the waste container is full or is no longer being added to, it must be disposed of through the proper channels.
-
Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS office will have a specific procedure for requesting a hazardous waste pickup.
-
Provide Accurate Information: When requesting a pickup, provide all the information from the hazardous waste label. This is crucial for the waste disposal vendor to handle the material correctly.
-
Do Not Transport the Waste Yourself: Laboratory personnel should not transport hazardous waste across campus. This should be done by trained EHS staff or the licensed waste contractor.[4]
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Disposal of "Empty" Containers
Even "empty" containers that held this compound must be handled with care. To be considered non-hazardous and disposable in the regular trash, a container must be "RCRA empty."
-
For a non-acutely hazardous chemical like this compound, this means that all contents have been removed by normal means (e.g., scraping, pouring) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.[8]
-
After ensuring the container is "RCRA empty," deface or remove the original label to prevent confusion.[4] The container can then typically be disposed of in a designated glass or plastic recycling bin or regular trash, according to your institution's policies.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. N-Fmoc-L-脯氨醇 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. sites.rowan.edu [sites.rowan.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
